I-128
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C31H30ClF3N4O5 |
|---|---|
Peso molecular |
631.0 g/mol |
Nombre IUPAC |
2-[[(8S)-2-[(4-chloro-2-fluorophenyl)methoxy]-3-(difluoromethyl)-8-methyl-6,8-dihydro-5H-1,7-naphthyridin-7-yl]methyl]-7-methoxy-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C31H30ClF3N4O5/c1-16-27-17(9-22(29(34)35)30(37-27)44-15-18-3-4-20(32)12-23(18)33)5-7-38(16)14-26-36-28-24(39(26)13-21-6-8-43-21)10-19(31(40)41)11-25(28)42-2/h3-4,9-12,16,21,29H,5-8,13-15H2,1-2H3,(H,40,41)/t16-,21-/m0/s1 |
Clave InChI |
ZYLXJLUITBJBDF-KKSFZXQISA-N |
SMILES isomérico |
C[C@H]1C2=NC(=C(C=C2CCN1CC3=NC4=C(N3C[C@@H]5CCO5)C=C(C=C4OC)C(=O)O)C(F)F)OCC6=C(C=C(C=C6)Cl)F |
SMILES canónico |
CC1C2=NC(=C(C=C2CCN1CC3=NC4=C(N3CC5CCO5)C=C(C=C4OC)C(=O)O)C(F)F)OCC6=C(C=C(C=C6)Cl)F |
Origen del producto |
United States |
Foundational & Exploratory
INK128 (Sapanisertib): A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
INK128, also known as sapanisertib (B612132) (MLN0128, TAK-228), is a potent and selective, orally bioavailable small-molecule inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) kinase.[1][2][3] As an ATP-competitive inhibitor, INK128 targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), a key differentiator from earlier allosteric mTOR inhibitors like rapamycin and its analogs (rapalogs), which primarily target mTORC1.[4][5] This dual inhibition allows INK128 to overcome feedback activation of AKT signaling often observed with rapalogs, leading to more comprehensive suppression of the PI3K/AKT/mTOR pathway and potent anti-tumor activity across a range of malignancies.[2][6] This guide provides an in-depth overview of the mechanism of action of INK128 in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Core Mechanism of Action: Dual mTORC1/mTORC2 Inhibition
The mTOR serine/threonine kinase is a central regulator of cell growth, proliferation, metabolism, and survival, and its signaling is frequently dysregulated in cancer.[2][7] mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which have different downstream targets and cellular functions.[3]
-
mTORC1: This complex integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid synthesis, and autophagy. Key downstream effectors of mTORC1 include p70 S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4]
-
mTORC2: This complex is involved in cell survival, metabolism, and cytoskeleton organization. A primary substrate of mTORC2 is AKT, which it phosphorylates at serine 473, leading to its full activation.[4]
INK128 binds to the ATP-binding site of the mTOR kinase domain, thereby inhibiting the catalytic activity of both mTORC1 and mTORC2.[4] This dual inhibition leads to the suppression of downstream signaling from both complexes. Specifically, INK128 treatment results in decreased phosphorylation of S6K1 and 4E-BP1 (mTORC1 substrates) and decreased phosphorylation of AKT at Ser473 (an mTORC2 substrate).[6][8] Unlike rapalogs, which can lead to a feedback activation of AKT via mTORC2, INK128's inhibition of mTORC2 prevents this resistance mechanism.[6]
Signaling Pathway Diagram
Quantitative Analysis of INK128 Activity
The anti-cancer efficacy of INK128 has been quantified in numerous preclinical studies, demonstrating its potency across a variety of cancer cell lines and in vivo models.
In Vitro Antiproliferative Activity
INK128 exhibits potent antiproliferative activity in a broad range of cancer cell lines, with IC50 values typically in the low nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| PC3 | Prostate Cancer | 100 | |
| MCF-7 (ML20) | Breast Cancer (PIK3CA mutant) | 1.5-53 | [6] |
| MCF-7 (MV165) | Breast Cancer (PIK3CA mutant, VEGF-driven) | 1.5-53 | [6] |
| Various Breast Cancer Lines | Breast Cancer (PTEN mutant) | 1-149 | [6] |
| Various Breast Cancer Lines | Breast Cancer (KRAS/BRAF mutant) | 13-162 | [6] |
| Human Endothelial Cells | - | 33-40 | [6] |
| Neuroblastoma Cell Lines (panel of 6) | Neuroblastoma | Not specified, but potent inhibition shown | [9] |
| Colorectal Cancer Cells (HT-29, HCT-116) | Colorectal Cancer | Not specified, but potent inhibition shown | [10] |
| A549 | Non-small cell lung cancer | IC50 between 3rd and 4th serial dilution | [11] |
| B-ALL cell lines | B-cell acute lymphoblastic leukemia | Not specified, but potent suppression of proliferation | [12] |
| AML cell lines | Acute Myeloid Leukemia | Low nanomolar range | [8] |
| Sarcoma cell lines | Rhabdomyosarcoma, Ewing sarcoma, etc. | Not specified, but potent anti-proliferative effect | [2] |
| Pancreatic Carcinoma cell lines | Pancreatic Cancer | Not specified, but potent inhibition of mTOR activity | [13] |
In Vivo Anti-Tumor Efficacy
INK128 has demonstrated significant tumor growth inhibition in various xenograft models.
| Cancer Type | Xenograft Model | Dosing | Outcome | Reference |
| Breast Cancer | ZR-75-1 | 0.3 mg/kg/day | Tumor growth inhibition | |
| Breast Cancer | MCF-7 (ML20, non-VEGF) | Not specified | Significant primary tumor growth decrease | [6] |
| Breast Cancer | MCF-7 (MV165, VEGF-driven) | Not specified | Significant primary tumor growth decrease, inhibition of lung metastasis | [6] |
| Prostate Cancer | PtenL/L mice | Not specified | 50% decrease in prostatic intraepithelial neoplasia (PIN) lesions, reduction in prostate cancer volume | [14][15] |
| Neuroblastoma | Orthotopic xenograft | Not specified | Significant inhibition of tumor growth | [7][9] |
| Colorectal Cancer | HT-29 | 1 mg/kg, p.o., daily | Inhibition of xenograft growth | [16] |
| B-ALL | Syngeneic mouse model (BCR-ABL+) | Not specified, daily oral dosing | Rapidly cleared leukemic outgrowth | [17] |
| B-ALL | Primary xenografts (Ph+) | Not specified | Significantly enhanced efficacy of dasatinib | [17] |
| B-ALL | Non-Ph B-ALL xenografts | Not specified | Cytostatic effect | [17] |
| Sarcoma (RMS, ES) | Xenograft models | 3 mg/kg BID TIW | Significantly better tumor growth suppression than rapamycin | [2] |
| Pancreatic Carcinoma | Xenografts | Not specified | Enhanced tumor growth delay induced by radiation | [13][18] |
| Pancreatic Neuroendocrine Tumors | Patient-derived xenograft (PDX-PNET) | Not specified | Strong inhibition of growth, tumor shrinkage in everolimus-resistant tumors | [17][19][20] |
| Intrahepatic Cholangiocarcinoma | Mouse model | Not specified | Effective against ICC | [21] |
Cellular Effects of INK128
The dual inhibition of mTORC1 and mTORC2 by INK128 translates into several key cellular effects that contribute to its anti-cancer activity.
-
Induction of Apoptosis: Unlike the primarily cytostatic effects of rapalogs, INK128 has been shown to induce apoptosis in various cancer cell lines.[2][14][22] This is evidenced by increased cleaved caspase staining in treated tumors.[2]
-
Cell Cycle Arrest: INK128 can induce cell cycle arrest, typically at the G1 phase.[9]
-
Inhibition of Cell Migration and Invasion: INK128 has been shown to inhibit cancer cell migration.[1] This is correlated with a decrease in the expression of pro-invasion genes.[15]
-
Inhibition of Angiogenesis: Through its effects on pathways that regulate vascular endothelial growth factor (VEGF), INK128 can inhibit angiogenesis.[6]
-
Sensitization to Other Therapies: INK128 has been shown to sensitize cancer cells to chemotherapy, such as doxorubicin (B1662922) in neuroblastoma, and to radiotherapy in pancreatic carcinoma.[7][9][13][18] This effect is partly attributed to the inhibition of DNA double-strand break repair.[3][13][18]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the mechanism of action of INK128.
Western Blot Analysis for mTOR Pathway Inhibition
This protocol is for assessing the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
Cancer cell lines of interest
-
INK128 (sapanisertib)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., phospho-mTOR, mTOR, phospho-AKT (Ser473), AKT, phospho-S6K1, S6K1, phospho-4E-BP1, 4E-BP1, GAPDH, or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of INK128 or vehicle control for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[23][24]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL reagent.[23][24]
Cell Viability Assay (CCK-8)
This protocol is for determining the effect of INK128 on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
INK128 (sapanisertib)
-
Cell culture medium and supplements
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells/well in 100 µL of medium.[9]
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of INK128 or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[9][25][26][27]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.[9][25][26][27]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[9][25][26][27]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment with INK128.
Materials:
-
Cancer cell lines of interest
-
INK128 (sapanisertib)
-
Cell culture medium and supplements
-
6-well plates
-
Trypsin-EDTA
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well, to be optimized for each cell line) in 6-well plates.[5]
-
Treatment: Allow cells to attach overnight, then treat with various concentrations of INK128 or vehicle control.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the drug.[6]
-
Fixation and Staining: Wash the colonies with PBS, fix them with a suitable fixative (e.g., methanol:acetic acid), and stain with 0.5% crystal violet solution.[5][6]
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.[5]
Experimental Workflow Diagrams
Conclusion
INK128 (sapanisertib) is a potent dual mTORC1/mTORC2 inhibitor with a well-defined mechanism of action that translates to significant anti-tumor activity in a wide range of preclinical cancer models. Its ability to overcome the feedback activation of AKT, a common resistance mechanism to first-generation mTOR inhibitors, makes it a promising therapeutic agent. The comprehensive data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to further elucidate the therapeutic potential of INK128 and other next-generation mTOR inhibitors in oncology.
References
- 1. Clonogenic Assay [bio-protocol.org]
- 2. MLN0128, an ATP-Competitive mTOR Kinase Inhibitor, with Potent In vitro and In vivo Antitumor Activity as Potential Therapy for Bone and Soft-Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroblastoma patient-derived orthotopic xenografts retain metastatic patterns and geno- and phenotypes of patient tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. MLN0128, a novel mTOR kinase inhibitor, disrupts survival signaling and triggers apoptosis in AML and AML stem/ progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 10. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Techniques for gamma-H2AX detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of the investigational mTOR kinase inhibitor MLN0128/INK128 in models of B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical Models for Neuroblastoma: Establishing a Baseline for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. en.bio-protocol.org [en.bio-protocol.org]
- 15. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 16. Wound healing assay | Abcam [abcam.com]
- 17. A Patient-derived Xenograft Model of Pancreatic Neuroendocrine Tumors Identifies Sapanisertib as a Possible New Treatment for Everolimus-resistant Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 19. A phase II study of sapanisertib (TAK-228) a mTORC1/2 inhibitor in rapalog-resistant advanced pancreatic neuroendocrine tumors (PNET): ECOG-ACRIN EA2161 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pan-mTOR inhibitor MLN0128 is effective against intrahepatic cholangiocarcinoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. MLN0128, a novel mTOR kinase inhibitor, disrupts survival signaling and triggers apoptosis in AML and AML stem/ progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 27. bosterbio.com [bosterbio.com]
Sapanisertib Signaling Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sapanisertib (B612132) (also known as TAK-228, MLN0128, and INK128) is a potent, orally bioavailable, ATP-competitive dual inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[1][2] It uniquely targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), key components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[3][4] This dual inhibition offers a more comprehensive blockade of mTOR signaling compared to earlier generation mTOR inhibitors, known as rapalogs, which primarily target mTORC1.[5] This technical guide provides an in-depth analysis of the sapanisertib signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action
Sapanisertib exerts its anti-tumor effects by directly inhibiting the kinase activity of both mTORC1 and mTORC2.[3][5]
-
mTORC1 Inhibition: By inhibiting mTORC1, sapanisertib prevents the phosphorylation of its downstream effectors, including ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1] This leads to a reduction in protein synthesis and cell growth.
-
mTORC2 Inhibition: Sapanisertib's inhibition of mTORC2 blocks the phosphorylation of AKT at serine 473 (Ser473).[1] This post-translational modification is crucial for full AKT activation, a key kinase that promotes cell survival and proliferation.
This dual inhibitory action results in decreased cell proliferation, induction of apoptosis, and inhibition of tumor growth in a variety of cancer models.[3][6]
Sapanisertib Signaling Pathway Diagram
Caption: Sapanisertib inhibits both mTORC1 and mTORC2, blocking downstream signaling for cell growth and survival.
Quantitative Data Summary
Preclinical Activity of Sapanisertib
| Parameter | Value | Cell Line/System | Reference |
| IC50 (mTOR kinase) | 1 nM | Cell-free assay | [6] |
| IC50 (Cell Proliferation) | 0.8 nM | MCF-7 (Breast Cancer) | [3] |
| 1.2 nM | 786-O (Renal Cell Carcinoma) | [3] | |
| 2.5 nM | PANC-1 (Pancreatic Cancer) | [3] | |
| 4.8 nM | A549 (Lung Cancer) | [3] | |
| 100 nM | PC3 (Prostate Cancer) | [6] | |
| In Vivo Efficacy | Tumor growth inhibition | ZR-75-1 (Breast Cancer Xenograft) | [6] |
Clinical Efficacy of Sapanisertib
| Indication | Combination Therapy | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Disease Control Rate (DCR) | Reference |
| Advanced Solid Tumors | with Metformin | 17% | 6.0 months | 63% | [4] |
| Metastatic Urothelial Carcinoma | with Paclitaxel | 18.2% | 3.4 months | 50% | [7] |
| Advanced Renal Cell Carcinoma | Monotherapy | 0% | 3.6 months | 61.5% | [8] |
| Advanced Renal Cell Carcinoma | with TAK-117 | 7.1% | 3.1 months | 60.7% | [8] |
| Rapalog-Resistant Pancreatic Neuroendocrine Tumors | Monotherapy | 0% | 5.19 months | Not Reported | [2] |
| Recurrent/Persistent Endometrial Cancer | with Paclitaxel | 24% | 5.6 months | 80% | [9] |
Experimental Protocols
Western Blot Analysis of mTOR Pathway Phosphorylation
This protocol outlines the general steps for assessing the phosphorylation status of key mTOR pathway proteins (AKT, S6, 4E-BP1) in response to sapanisertib treatment.
1. Cell Culture and Treatment:
-
Culture cancer cells of interest to 70-80% confluency.
-
Treat cells with desired concentrations of sapanisertib or vehicle control for a specified time course (e.g., 2, 6, 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells and collect lysates.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using an appropriate percentage acrylamide (B121943) gel.
-
Transfer separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Phospho-AKT (Ser473): 1:1000 dilution
-
Total AKT: 1:1000 dilution
-
Phospho-S6 Ribosomal Protein (Ser235/236): 1:1000 dilution
-
Total S6 Ribosomal Protein: 1:1000 dilution
-
Phospho-4E-BP1 (Thr37/46): 1:1000 dilution
-
Total 4E-BP1: 1:1000 dilution
-
GAPDH or β-actin (loading control): 1:5000 dilution
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
7. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal and the loading control.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of the mTOR signaling pathway.
Mechanisms of Resistance to Sapanisertib
While sapanisertib can overcome resistance to rapalogs, intrinsic and acquired resistance to dual mTORC1/2 inhibitors can still occur. Understanding these mechanisms is crucial for the development of effective combination therapies and next-generation inhibitors.
-
Mutations in mTOR Pathway Genes: Pre-existing mutations in key regulatory genes of the PI3K/AKT/mTOR pathway can influence the response to sapanisertib. For instance, loss-of-function mutations in PTEN or activating mutations in PIK3CA can lead to hyperactivation of the pathway, which may require combination therapies to achieve a durable response.[10] Clinical data suggests that patients with certain genetic alterations, such as PTEN mutations, may derive greater benefit from sapanisertib-based therapies.[11][12] However, the presence of TSC1 or TSC2 mutations does not guarantee a response to sapanisertib, indicating the complexity of resistance mechanisms.[13]
-
Activation of Parallel Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways to bypass the mTOR blockade. For example, upregulation of the mitogen-activated protein kinase (MAPK) pathway has been implicated in resistance to mTOR inhibitors.
-
Feedback Loops: The intricate network of feedback loops within the PI3K/AKT/mTOR pathway can contribute to resistance. While dual mTORC1/2 inhibition is designed to abrogate the AKT activation feedback loop seen with rapalogs, other feedback mechanisms may still be at play.
Logical Relationship of Resistance Mechanisms
Caption: Mechanisms contributing to resistance to sapanisertib therapy.
Conclusion
Sapanisertib represents a significant advancement in the targeting of the PI3K/AKT/mTOR pathway through its dual inhibition of mTORC1 and mTORC2. This technical guide provides a foundational understanding of its mechanism of action, supported by preclinical and clinical data. The detailed experimental protocols and visual diagrams are intended to serve as a valuable resource for researchers investigating sapanisertib and the broader field of mTOR-targeted cancer therapy. Further research into the mechanisms of resistance will be critical for optimizing its clinical application and developing novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Phospho-S6 Ribosomal protein (Ser235) antibody (67898-1-Ig) | Proteintech [ptglab.com]
- 5. mesoscale.com [mesoscale.com]
- 6. Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression [bio-protocol.org]
- 7. Phospho-S6 Ribosomal protein (Ser235/236) antibody (29223-1-AP) | Proteintech [ptglab.com]
- 8. benchchem.com [benchchem.com]
- 9. biocompare.com [biocompare.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. onclive.com [onclive.com]
- 12. "Phase I Study of mTORC1/2 Inhibitor Sapanisertib (CB-228/TAK-228) in C" by Vivek Subbiah, Niamh Coleman et al. [digitalcommons.library.tmc.edu]
- 13. targetedonc.com [targetedonc.com]
MLN0128: A Technical Guide to a Dual mTORC1/mTORC2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MLN0128, also known as sapanisertib (B612132) or TAK-228, is a potent, selective, and orally bioavailable small-molecule inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) kinase.[1] As an ATP-competitive inhibitor, MLN0128 uniquely targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), offering a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway compared to earlier allosteric inhibitors like rapamycin and its analogs (rapalogs).[2][3] This dual inhibitory action prevents the feedback activation of AKT, a common resistance mechanism to mTORC1-only inhibitors, and results in broad anti-proliferative and pro-apoptotic effects across a range of preclinical cancer models.[2][4] This technical guide provides an in-depth overview of MLN0128, including its mechanism of action, quantitative preclinical and clinical data, and detailed experimental protocols for its characterization.
Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
The mTOR kinase is a central regulator of cell growth, proliferation, metabolism, and survival, functioning within two distinct multiprotein complexes: mTORC1 and mTORC2.[4]
-
mTORC1 controls protein synthesis and cell growth by phosphorylating downstream targets such as S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[5]
-
mTORC2 is a key activator of AKT, phosphorylating it at the Ser473 residue, which is crucial for its full kinase activity and the promotion of cell survival.[6]
First-generation mTOR inhibitors, the rapalogs, allosterically inhibit mTORC1 but have minimal effect on mTORC2.[3][7] This incomplete inhibition can lead to a feedback loop that activates AKT signaling, thereby limiting their therapeutic efficacy.[2]
MLN0128 overcomes this limitation by directly binding to the ATP-binding site of the mTOR kinase domain, thus inhibiting the activity of both mTORC1 and mTORC2.[2][8] This dual inhibition leads to:
-
Comprehensive mTORC1 blockade: Potent inhibition of both S6K and 4E-BP1 phosphorylation, leading to a more profound suppression of protein synthesis than observed with rapalogs.[3][6]
-
Effective mTORC2 blockade: Inhibition of AKT phosphorylation at Ser473, which prevents the feedback activation of this critical pro-survival pathway.[2][6]
The simultaneous inhibition of both mTOR complexes by MLN0128 results in superior anti-tumor activity in preclinical models compared to rapalogs.[2][8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mTOR signaling pathway, the mechanism of MLN0128, and a general workflow for key experimental assays.
Caption: MLN0128 inhibits both mTORC1 and mTORC2 signaling pathways.
Caption: General experimental workflow for characterizing MLN0128.
Quantitative Data
In Vitro Activity
MLN0128 demonstrates potent anti-proliferative activity across a wide range of cancer cell lines at low nanomolar concentrations.
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| Sarcoma | |||
| A673 | Ewing Sarcoma | 2 | [4] |
| CHP100 | Ewing Sarcoma | 130 | [4] |
| Rh30 | Rhabdomyosarcoma | 5 | [4] |
| RD | Rhabdomyosarcoma | 4 | [4] |
| MPNST | Malignant Peripheral Nerve Sheath Tumor | 3 | [4] |
| Breast Cancer | |||
| MCF-7 (ML20) | PIK3CA mutant | 1.5 - 53 | [9] |
| MCF-7 (MV165) | PIK3CA mutant, VEGF-driven | 1.5 - 53 | [9] |
| Pediatric Cancers | |||
| CHLA-10 | Neuroblastoma | 2 | [5] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 102 | [5] |
| Median (PPTP Panel) | Various | 19 | [5] |
| Other | |||
| PC3 | Prostate Cancer | 100 | [10] |
In Vivo Preclinical Efficacy
MLN0128 has demonstrated significant anti-tumor activity in various xenograft models.
| Cancer Model | Dosing Schedule | Outcome | Reference(s) |
| Renal Cell Carcinoma (TSG) | Not specified | Superior tumor growth inhibition compared to temsirolimus.[3] | [3] |
| Sarcoma Xenografts | 1 mg/kg, p.o., daily | Significant tumor growth inhibition.[4] | [4] |
| Pediatric Solid Tumor Xenografts | 1 mg/kg, p.o., daily for 28 days | Intermediate anti-tumor activity in 6 of 30 solid tumor models.[5] | [5] |
Clinical Trial Results
MLN0128 (sapanisertib) has been evaluated in several clinical trials for various advanced cancers.
| Trial ID / Phase | Cancer Type(s) | Treatment Regimen | Key Efficacy Results | Reference(s) |
| Phase II (NCI-9775) | Relapsed/Refractory ALL | 3 mg, p.o., daily (21/28 day cycle) | Best response was stable disease in 12.5% of patients; no complete remissions.[4][11] | [4][11] |
| Phase II | Advanced Renal Cell Carcinoma | Sapanisertib monotherapy | Median PFS of 3.6 months; no objective responses.[12] | [12] |
| Phase Ib | Advanced Solid Tumors | Sapanisertib + Metformin | 17% of patients achieved a partial response; 79% had disease control. | |
| Phase I | Advanced Solid Tumors | Sapanisertib + Ziv-aflibercept | 4% achieved partial response; 74% had stable disease.[7] | [7] |
Detailed Experimental Protocols
mTOR Kinase Assay (Representative Protocol)
This protocol provides a general framework for assessing the inhibitory activity of MLN0128 on mTORC1 and mTORC2 in a cell-free system. Optimization may be required based on specific reagents and equipment.
Materials:
-
Recombinant active mTORC1 and mTORC2 enzymes
-
Substrates: Recombinant GST-4E-BP1 (for mTORC1) and recombinant inactive AKT1 (for mTORC2)
-
MLN0128
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 2 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
ATP
-
SDS-PAGE sample buffer
-
Glutathione-sepharose beads (for GST-4E-BP1)
-
Protein A/G agarose (B213101) beads (for immunoprecipitation if purifying endogenous complexes)
Procedure:
-
Compound Dilution: Prepare a serial dilution of MLN0128 in DMSO, followed by a final dilution in kinase assay buffer.
-
Kinase Reaction: a. In a microcentrifuge tube, combine the kinase assay buffer, the respective mTOR complex (mTORC1 or mTORC2), and the corresponding substrate (GST-4E-BP1 or inactive AKT1). b. Add the diluted MLN0128 or vehicle control (DMSO) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature. c. Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration of approximately 10-100 µM. d. Incubate the reaction at 30°C for 20-30 minutes with gentle agitation.
-
Reaction Termination: Stop the reaction by adding 4X SDS-PAGE sample buffer.
-
Detection of Phosphorylation: a. Boil the samples at 95-100°C for 5 minutes. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Visualize the phosphorylated substrate by autoradiography.
-
Data Analysis: Quantify the band intensity using densitometry software. Calculate the percent inhibition for each MLN0128 concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for mTOR Pathway Inhibition
This protocol details the detection of changes in the phosphorylation status of key mTOR pathway proteins in cells treated with MLN0128.
Materials:
-
Cell culture reagents
-
MLN0128
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (S473), anti-total AKT, anti-p-S6 (S240/244), anti-total S6, anti-p-4E-BP1 (T37/46), anti-total 4E-BP1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: a. Seed cells in culture plates and allow them to adhere overnight. b. Treat the cells with various concentrations of MLN0128 or vehicle control for the desired time (e.g., 2-24 hours).
-
Cell Lysis: a. Place the culture plates on ice and wash the cells twice with ice-cold PBS. b. Add ice-cold RIPA buffer to each plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube. c. Incubate on ice for 30 minutes with periodic vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: a. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: a. Normalize protein amounts for all samples and prepare them with Laemmli sample buffer. b. Denature the proteins by boiling at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. d. Separate the proteins by electrophoresis. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: a. Incubate the membrane with ECL substrate according to the manufacturer's instructions. b. Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing: To analyze multiple proteins on the same blot, the membrane can be stripped and re-probed with antibodies for total proteins and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Cell Viability Assay (MTT/MTS)
This protocol is for determining the effect of MLN0128 on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cell culture reagents
-
MLN0128
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium. c. Incubate the plate for 24 hours to allow the cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of MLN0128 in culture medium. b. Remove the medium from the wells and add 100 µL of the diluted MLN0128 or vehicle control. c. Incubate the plate for a specified period (e.g., 72 hours).
-
MTT/MTS Addition and Incubation: a. For MTT assay: Add 10-20 µL of MTT stock solution (e.g., 5 mg/mL in PBS) to each well. b. For MTS assay: Add 20 µL of the combined MTS/PES solution to each well. c. Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the tetrazolium salt into a colored formazan (B1609692) product.
-
Measurement: a. For MTT assay: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. b. For both assays: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (from wells with medium only). b. Express the absorbance of treated wells as a percentage of the vehicle-treated control wells (% viability). c. Plot the percent viability against the log of the MLN0128 concentration and use non-linear regression to calculate the IC50 value.
Conclusion
MLN0128 is a potent dual mTORC1/mTORC2 inhibitor with a distinct mechanistic advantage over first-generation rapalogs. Its ability to comprehensively block mTOR signaling, including the prevention of AKT feedback activation, has been demonstrated in numerous preclinical studies, translating to significant anti-tumor efficacy in a variety of cancer models. While clinical activity as a monotherapy has been modest in some settings, ongoing research is exploring its potential in combination therapies and in patient populations with specific molecular alterations in the PI3K/AKT/mTOR pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with MLN0128 and other mTOR pathway inhibitors.
References
- 1. tools.thermofisher.cn [tools.thermofisher.cn]
- 2. benchchem.com [benchchem.com]
- 3. Preclinical trial of a new dual mTOR inhibitor, MLN0128, using renal cell carcinoma tumorgrafts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 2 and pharmacological study of sapanisertib in patients with relapsed and/or refractory acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial Testing (Stage 1) of the Investigational mTOR Kinase Inhibitor MLN0128 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Phase I study of sapanisertib (CB‐228/TAK‐228/MLN0128) in combination with ziv‐aflibercept in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. Randomized Phase II Trial of Sapanisertib ± TAK-117 vs. Everolimus in Patients With Advanced Renal Cell Carcinoma After VEGF-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
The Discovery and Development of INK128 (Sapanisertib): A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
INK128, also known as sapanisertib (B612132) (and formerly as MLN0128 and TAK-228), is a potent and selective, orally bioavailable, second-generation ATP-competitive inhibitor of the mechanistic target of rapamycin (B549165) (mTOR).[1][2] Unlike first-generation mTOR inhibitors (rapalogs), which allosterically inhibit only the mTOR complex 1 (mTORC1), INK128 is a dual inhibitor, targeting the kinase activity of both mTORC1 and mTORC2.[2][3] This complete inhibition of the mTOR pathway addresses a key resistance mechanism to rapalogs, where mTORC1 inhibition leads to a feedback activation of AKT signaling via mTORC2.[2][3] Preclinical studies have demonstrated the broad anti-proliferative and pro-apoptotic activity of INK128 across a range of solid and hematological malignancies.[4][5] Clinical investigations have further evaluated its safety and efficacy as a monotherapy and in combination with other agents in various cancer types. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of INK128, with a focus on quantitative data, experimental methodologies, and signaling pathways.
Introduction: The Rationale for Dual mTORC1/mTORC2 Inhibition
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in human cancers.[6] The serine/threonine kinase mTOR is a central node in this pathway, existing in two distinct multiprotein complexes: mTORC1 and mTORC2.[7]
-
mTORC1 , which includes the regulatory protein raptor, is sensitive to rapamycin and its analogs (rapalogs).[7] It controls cell growth by phosphorylating key downstream effectors such as p70 S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which in turn regulate protein synthesis.[7]
-
mTORC2 , containing the protein rictor, is largely insensitive to rapamycin.[7] A key function of mTORC2 is the phosphorylation and activation of AKT at serine 473, which promotes cell proliferation and survival.[7]
First-generation mTOR inhibitors, such as everolimus (B549166) and temsirolimus, allosterically inhibit mTORC1 but not mTORC2.[3] A significant limitation of these agents is the activation of a negative feedback loop. Inhibition of mTORC1/S6K signaling relieves the feedback inhibition of insulin (B600854) receptor substrate 1 (IRS1), leading to increased PI3K and AKT activation, which can promote tumor cell survival and contribute to drug resistance.[2][3]
The development of ATP-competitive mTOR kinase inhibitors that target both mTORC1 and mTORC2, such as INK128, was driven by the need to overcome this resistance mechanism and achieve a more complete and durable inhibition of the mTOR pathway.[2]
Discovery and Preclinical Development
INK128 was developed by Millennium Pharmaceuticals as an orally administered small molecule inhibitor of mTOR.[1] It was designed to be a potent and selective dual inhibitor of both mTORC1 and mTORC2.[2]
Mechanism of Action
INK128 competitively binds to the ATP-binding site of the mTOR kinase domain, thereby inhibiting its catalytic activity.[2] This leads to the suppression of both mTORC1 and mTORC2 functions. The dual inhibition results in the dephosphorylation of downstream targets of both complexes, including p70 S6 kinase and 4E-BP1 (mTORC1 substrates) and AKT at Ser473 (an mTORC2 substrate).[8][9]
In Vitro Activity
INK128 has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines, with IC50 values typically in the low nanomolar range.[4]
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Sarcoma Cell Lines | [4] | ||
| A673 | Ewing's Sarcoma | ~5 | [4] |
| TC71 | Ewing's Sarcoma | ~10 | [4] |
| Rh30 | Rhabdomyosarcoma | ~2 | [4] |
| RD | Rhabdomyosarcoma | ~130 | [4] |
| Neuroblastoma Cell Lines | [10] | ||
| IMR32 | Neuroblastoma | Not specified | [10] |
| NGP | Neuroblastoma | Not specified | [10] |
| NB-19 | Neuroblastoma | Not specified | [10] |
| CHLA-255 | Neuroblastoma | Not specified | [10] |
| SK-N-AS | Neuroblastoma | Not specified | [10] |
| SH-SY5Y | Neuroblastoma | Not specified | [10] |
| Breast Cancer Cell Lines | [11] | ||
| BT474 | Breast Cancer | <50 | [11] |
| BT474HR | Breast Cancer (Trastuzumab-resistant) | <50 | [11] |
| HCC1954 | Breast Cancer | <50 | [11] |
| UACC893 | Breast Cancer | <50 | [11] |
Studies have shown that INK128 can induce cell cycle arrest and apoptosis in various cancer cell lines.[10] Furthermore, it has demonstrated efficacy in cell lines resistant to rapamycin and pan-PI3K inhibitors.[9]
In Vivo Efficacy
Preclinical studies in xenograft models have demonstrated the in vivo anti-tumor activity of INK128.
| Cancer Type | Xenograft Model | Dosing Schedule | Outcome | Reference |
| Breast Cancer | ZR-75-1 | 0.3 mg/kg/day (oral) | Tumor growth inhibition | [9] |
| Sarcoma | Rhabdomyosarcoma and Ewing's Sarcoma | 1 mg/kg daily and 3 mg/kg BID TIW (oral) | Suppression of tumor growth; superior to rapamycin | [4] |
| Neuroblastoma | IMR32 orthotopic xenograft | Not specified | Significant tumor regression | [10] |
| B-cell Acute Lymphoblastic Leukemia | Syngeneic mouse model of Ph+ disease | Daily oral dosing | Rapidly cleared leukemic outgrowth | [5] |
| B-cell Acute Lymphoblastic Leukemia | Primary xenografts of Ph+ B-ALL | In combination with dasatinib | Significantly enhanced efficacy of dasatinib | [5] |
Clinical Development
INK128 has been evaluated in numerous Phase I and Phase II clinical trials across a variety of solid tumors and hematological malignancies, both as a single agent and in combination with other therapies.
Phase I Studies
Initial Phase I studies established the safety, tolerability, pharmacokinetics, and pharmacodynamics of INK128. These studies explored various dosing schedules, including once daily (QD), once weekly (QW), and intermittent dosing.[6] The maximum tolerated doses (MTDs) were determined to be 6 mg for once-daily dosing and 40 mg for once-weekly dosing.[6] Common dose-limiting toxicities included hyperglycemia, rash, asthenia, and stomatitis.[6] Pharmacodynamic analyses confirmed on-target activity, with reductions in the phosphorylation of mTORC1 and mTORC2 biomarkers in patient samples.[6]
Phase II Studies and Combination Therapies
Phase II studies have investigated the efficacy of sapanisertib in specific cancer types and patient populations.
| Trial Identifier | Cancer Type(s) | Treatment Arm(s) | Key Findings | Reference |
| NCT03097328 | Refractory Metastatic Renal Cell Carcinoma (mRCC) | Sapanisertib monotherapy | ORR: 5.3%; Poor tolerability and minimal activity. | [3] |
| ECOG-ACRIN EA2161 | Rapalog-resistant Pancreatic Neuroendocrine Tumors (PNET) | Sapanisertib monotherapy | No objective responses observed in Stage 1. | [2] |
| NCT03017833 | Advanced Solid Tumors with mTOR/AKT/PI3K pathway alterations | Sapanisertib + Metformin | Disease Control Rate (PR+SD): 63%; 4 partial responses. | [1] |
| Not Specified | Advanced Solid Tumors | Sapanisertib + Ziv-aflibercept | Disease Control Rate: 78%; 2 partial responses. | [12] |
Combination therapy appears to be a promising strategy for sapanisertib. For instance, in combination with metformin, a disease control rate of 63% was observed in patients with advanced solid tumors harboring mTOR/AKT/PI3K pathway alterations.[1] Another study combining sapanisertib with the VEGF inhibitor ziv-aflibercept showed a disease control rate of 78%.[12]
Experimental Protocols
Western Blot Analysis for mTOR Pathway Inhibition
Objective: To assess the effect of INK128 on the phosphorylation status of key mTORC1 and mTORC2 downstream effectors.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines are cultured to approximately 70-80% confluency and then treated with varying concentrations of INK128 or vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 6, 24 hours).
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-AKT (Ser473), AKT, p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), 4E-BP1, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of INK128 in cancer cell lines.
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a serial dilution of INK128 (e.g., from 0.1 nM to 10 µM) for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTT assay.
-
Data Analysis: The luminescence or absorbance values are normalized to the vehicle-treated control wells. The IC50 value is calculated by fitting the data to a dose-response curve using non-linear regression analysis.[13]
Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of INK128.
Methodology:
-
Cell Implantation: A suspension of cancer cells (e.g., 1-5 x 10^6 cells) in a suitable medium (e.g., Matrigel) is subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: INK128 is formulated in an appropriate vehicle and administered to the treatment group via oral gavage at a specified dose and schedule (e.g., 1 mg/kg daily). The control group receives the vehicle alone.
-
Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (length x width²)/2). Animal body weight and general health are also monitored.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry). Tumor growth inhibition is calculated and statistical analysis is performed to compare the treatment and control groups.
Signaling Pathways and Logical Relationships
The mTOR Signaling Pathway and INK128 Inhibition
Caption: The mTOR signaling pathway and the dual inhibitory action of INK128.
Drug Discovery and Development Workflow for INK128
Caption: A generalized workflow for the discovery and development of INK128.
Conclusion
INK128 (sapanisertib) represents a significant advancement in the targeting of the mTOR pathway for cancer therapy. Its ability to dually inhibit both mTORC1 and mTORC2 provides a more comprehensive blockade of this critical signaling cascade compared to first-generation rapalogs. Preclinical data have robustly demonstrated its potent anti-tumor activity across a multitude of cancer types. While clinical trial results have shown mixed efficacy as a monotherapy in some settings, the safety profile is generally manageable, and promising activity has been observed in combination with other targeted agents and chemotherapies. Ongoing and future research will continue to define the optimal clinical application of INK128, likely in biomarker-selected patient populations and as a component of rational combination regimens, to fully realize its therapeutic potential in the treatment of cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A phase II study of sapanisertib (TAK-228) a mTORC1/2 inhibitor in rapalog-resistant advanced pancreatic neuroendocrine tumors (PNET): ECOG-ACRIN EA2161 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomarker-Based Phase II Study of Sapanisertib (TAK-228): An mTORC1/2 Inhibitor in Patients With Refractory Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I study of sapanisertib (CB‐228/TAK‐228/MLN0128) in combination with ziv‐aflibercept in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of the investigational mTOR kinase inhibitor MLN0128/INK128 in models of B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1 study of mTORC1/2 inhibitor sapanisertib (TAK-228) in advanced solid tumours, with an expansion phase in renal, endometrial or bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I Study of mTORC1/2 Inhibitor Sapanisertib (CB-228/TAK-228) in Combination with Metformin in Patients with mTOR/AKT/PI3K Pathway Alterations and Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase Drug Discovery: Modern Approaches for Precision Therapeutics - PharmaFeatures [pharmafeatures.com]
- 9. selleckchem.com [selleckchem.com]
- 10. mTOR ATP-competitive inhibitor INK128 inhibits neuroblastoma growth via blocking mTORC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. onclive.com [onclive.com]
- 13. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]
The Biological Function of mTOR Inhibition by Sapanisertib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that plays a central role in regulating cellular growth, proliferation, and survival.[1] Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it a critical target for therapeutic intervention.[2][3] Sapanisertib (B612132) (also known as TAK-228, MLN0128, or INK128) is a potent, orally bioavailable, and highly selective ATP-competitive inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][5] This dual inhibitory action offers a more complete blockade of the mTOR pathway compared to earlier-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily target mTORC1.[1][6] This technical guide provides an in-depth overview of the biological function of mTOR inhibition by Sapanisertib, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Introduction to mTOR and Sapanisertib
The mTOR kinase exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which have different downstream effectors and sensitivities to inhibitors.[1]
-
mTORC1 is sensitive to rapamycin and its analogs. It promotes cell growth by phosphorylating key substrates such as p70 S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis.[3][7]
-
mTORC2 is largely insensitive to rapamycin. It promotes cell proliferation and survival by activating AKT through phosphorylation at serine 473.[3][7]
First-generation mTOR inhibitors (rapalogs) like everolimus (B549166) only inhibit mTORC1. This can lead to a feedback activation of AKT via mTORC2, potentially limiting their therapeutic efficacy and promoting drug resistance.[1][8] Sapanisertib, as a dual mTORC1/2 inhibitor, overcomes this limitation by directly binding to the ATP-binding site of the mTOR kinase, thereby inhibiting the activity of both complexes.[1][9] This results in a more comprehensive shutdown of mTOR signaling, leading to decreased cell proliferation and induction of apoptosis in cancer cells.[2]
Mechanism of Action of Sapanisertib
Sapanisertib exerts its anti-tumor effects by inhibiting the kinase activity of both mTORC1 and mTORC2.[4] This dual inhibition leads to:
-
Inhibition of mTORC1 signaling: Sapanisertib blocks the phosphorylation of S6K1 and 4E-BP1, which in turn suppresses protein synthesis and cell growth.[10]
-
Inhibition of mTORC2 signaling: By inhibiting mTORC2, Sapanisertib prevents the phosphorylation and full activation of AKT, a key driver of cell survival and proliferation.[10]
This comprehensive blockade of the PI3K/AKT/mTOR pathway makes Sapanisertib a promising therapeutic agent for various cancers with dysregulated mTOR signaling.[2]
Quantitative Data on Sapanisertib Activity
The following tables summarize the in vitro and clinical activity of Sapanisertib.
Table 1: In Vitro Inhibitory Activity of Sapanisertib
| Target | Assay Type | IC50 | Reference |
| mTOR | Cell-free kinase assay | 1 nM | [11][12] |
| PI3Kα | Cell-free kinase assay | 219 nM | [11] |
| PI3Kγ | Cell-free kinase assay | 221 nM | [11] |
| PI3Kδ | Cell-free kinase assay | 230 nM | [11] |
| PC3 cells | Antiproliferative assay | 0.1 µM (EC50) | [12] |
Table 2: Clinical Efficacy of Sapanisertib in Combination Therapies
| Combination Agent | Cancer Type | Phase | Key Outcomes | Reference |
| Metformin | Advanced Solid Tumors | I | Disease Control Rate (DCR): 63%-79%, Partial Response (PR) in 17% of patients.[6][13][14] | [6][13][14] |
| Ziv-aflibercept | Advanced Solid Tumors | I | DCR: 78% | [13] |
| Serabelisib + Paclitaxel | Ovarian, Endometrial, or Breast Cancer | I | Objective Response Rate (ORR): 37% (ITT), 47% (≥3 cycles); Clinical Benefit Rate: 73% | [15] |
| TAK-117 | Advanced Renal Cell Carcinoma | II | Median Progression-Free Survival (PFS): 3.1 months | [4] |
Signaling Pathways and Experimental Workflows
The PI3K/AKT/mTOR Signaling Pathway and Inhibition by Sapanisertib
The following diagram illustrates the central role of mTOR in the PI3K/AKT signaling cascade and the points of inhibition by Sapanisertib.
Experimental Workflow: In Vitro mTOR Kinase Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of Sapanisertib on mTOR kinase in a cell-free system.
Detailed Experimental Protocols
In Vitro mTOR Kinase Assay
This protocol is a generalized procedure based on common practices for assessing mTOR kinase activity.[16]
Materials:
-
Active mTOR enzyme (recombinant)
-
Inactive p70S6K protein (substrate)
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, 5 mM MnCl2)
-
ATP solution (100 µM)
-
Sapanisertib (serial dilutions)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies (anti-p70S6K, anti-phospho-p70S6K (Thr389))
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
In a microcentrifuge tube, combine the active mTOR enzyme (e.g., 250 ng) and inactive p70S6K substrate (e.g., 1 µg) in kinase buffer.
-
Add varying concentrations of Sapanisertib or vehicle control (e.g., DMSO) to the respective tubes.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot using primary antibodies against total p70S6K and phosphorylated p70S6K (Thr389).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition and calculate the IC50 value for Sapanisertib.
Cell Viability Assay (MTT/MTS Assay)
This protocol outlines a common method for assessing the effect of Sapanisertib on the proliferation and viability of cancer cells.[17]
Materials:
-
Cancer cell line of interest (e.g., PC3)
-
Complete cell culture medium
-
96-well cell culture plates
-
Sapanisertib (serial dilutions)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere overnight in a cell culture incubator.
-
Prepare serial dilutions of Sapanisertib in complete cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of Sapanisertib or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 2-4 hours).
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value of Sapanisertib.
Conclusion
Sapanisertib is a potent dual mTORC1/mTORC2 inhibitor that demonstrates significant anti-tumor activity in a range of preclinical models and clinical settings.[1][10] Its ability to comprehensively block the mTOR signaling pathway by targeting both mTOR complexes represents a significant advantage over first-generation mTOR inhibitors.[1][6] The data presented in this guide highlight the robust biological rationale for the continued development of Sapanisertib, both as a monotherapy and in combination with other anti-cancer agents, for the treatment of various malignancies characterized by a dysregulated PI3K/AKT/mTOR pathway. Further research is warranted to identify predictive biomarkers to optimize patient selection and enhance the clinical benefit of Sapanisertib.
References
- 1. A phase II study of sapanisertib (TAK-228) a mTORC1/2 inhibitor in rapalog-resistant advanced pancreatic neuroendocrine tumors (PNET): ECOG-ACRIN EA2161 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Phase I Study of mTORC1/2 Inhibitor Sapanisertib (CB-228/TAK-228) in Combination with Metformin in Patients with mTOR/AKT/PI3K Pathway Alterations and Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized Phase II Trial of Sapanisertib ± TAK-117 vs. Everolimus in Patients With Advanced Renal Cell Carcinoma After VEGF-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase 1 Study of Sapanisertib (TAK-228) in East Asian Patients with Advanced Nonhematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase I study of sapanisertib (CB‐228/TAK‐228/MLN0128) in combination with ziv‐aflibercept in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Patient-derived Xenograft Model of Pancreatic Neuroendocrine Tumors Identifies Sapanisertib as a Possible New Treatment for Everolimus-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of the dual mTORC1/2 inhibitor sapanisertib in combination with cisplatin in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. onclive.com [onclive.com]
- 14. Phase I Study of mTORC1/2 Inhibitor Sapanisertib (CB-228/TAK-228) in Combination with Metformin in Patients with mTOR/AKT/PI3K Pathway Alterations and Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Downstream Effects of MLN0128 (Sapanisertib)
Executive Summary: MLN0128, also known as Sapanisertib, is a potent, second-generation, orally administered ATP-competitive inhibitor of the mechanistic target of rapamycin (B549165) (mTOR).[1][2] Unlike first-generation allosteric inhibitors such as rapamycin, MLN0128 targets the kinase domain of mTOR, enabling it to inhibit both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4] This dual inhibition leads to a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers.[1][5] Downstream effects include the robust suppression of protein synthesis, attenuation of survival signaling, and induction of apoptosis and cell cycle arrest.[1][3][6] This guide provides a detailed overview of the molecular consequences of MLN0128 treatment, quantitative efficacy data, and the experimental protocols used to elucidate these effects, intended for researchers and professionals in drug development.
The PI3K/AKT/mTOR Signaling Axis and MLN0128's Point of Intervention
The PI3K/AKT/mTOR pathway is a critical signaling cascade that integrates extracellular and intracellular signals to regulate fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][7]
-
mTOR Complex 1 (mTORC1): This complex, characterized by the regulatory protein Raptor, primarily responds to nutrients, energy levels, and growth factors to control protein synthesis. It achieves this by phosphorylating key substrates such as S6 Kinase (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][8]
-
mTOR Complex 2 (mTORC2): Identified by its core component Rictor, mTORC2 is a crucial activator of the pro-survival kinase AKT (also known as Protein Kinase B).[8][9] It phosphorylates AKT at the Serine 473 residue, leading to its full activation.[1]
First-generation mTOR inhibitors like rapamycin allosterically inhibit mTORC1 but have minimal effect on mTORC2.[3] A significant limitation of these "rapalogs" is their incomplete inhibition of 4E-BP1 phosphorylation and their tendency to induce a compensatory feedback loop that activates AKT signaling via mTORC2.[4][5] MLN0128 overcomes these limitations by directly inhibiting the ATP-binding site of the mTOR kinase, thereby blocking the activity of both complexes.[3][5]
Core Downstream Molecular Effects
MLN0128's dual inhibitory action results in a distinct and more profound molecular signature compared to mTORC1-selective inhibitors.
Comprehensive Inhibition of mTORC1 Substrates
MLN0128 effectively blocks the phosphorylation of the two major mTORC1 substrates, S6K1 and 4E-BP1.[3] This includes the inhibition of rapamycin-resistant phosphorylation sites on 4E-BP1, such as Threonine 37 and 46.[1] The dephosphorylation of 4E-BP1 enhances its binding to the eukaryotic translation initiation factor 4E (eIF4E), thereby preventing the assembly of the eIF4F complex required for cap-dependent translation. This leads to a significant reduction in the synthesis of proteins crucial for cell growth and proliferation.[1][6]
Attenuation of mTORC2-Mediated Survival Signaling
By directly inhibiting mTORC2, MLN0128 prevents the phosphorylation and activation of AKT at Ser473.[1][9] This blockade of a key pro-survival signal is a critical differentiator from rapalogs. Furthermore, MLN0128 inhibits the phosphorylation of other mTORC2 substrates, such as N-myc downstream-regulated gene 1 (NDRG1), which serves as a robust pharmacodynamic marker of mTORC2 inhibition.[3] Crucially, this action prevents the feedback activation of AKT that often leads to resistance to mTORC1-only inhibitors.[4]
Resultant Cellular Phenotypes
The combined blockade of mTORC1 and mTORC2 signaling culminates in potent anti-tumor effects across a range of cancer models. At low nanomolar concentrations, MLN0128 causes potent growth inhibition and cell cycle arrest.[1][3] At higher concentrations, it effectively induces apoptosis, or programmed cell death.[1][4] In some cancer cells, treatment with dual mTORC1/2 inhibitors like MLN0128 has also been shown to induce catastrophic macropinocytosis, a form of non-apoptotic cell death.[8]
Quantitative Efficacy of MLN0128
The potent, dual-inhibitory action of MLN0128 translates to significant anti-proliferative activity at low nanomolar concentrations across a wide variety of cancer cell lines.
| Cell Line Type | Genetic Background | IC50 / EC50 | Reference |
| Sarcoma (various) | N/A | 2 - 130 nM | [3] |
| Breast Cancer (various) | PIK3CA, PTEN, KRAS, BRAF mutations | 1.5 - 162 nM | [10] |
| Prostate Cancer (PC3) | PTEN-null | 0.1 µM (100 nM) | [2] |
| Acute Myeloid Leukemia | FLT3-ITD, NPM1, N-Ras, PTEN-null | Low nanomolar range | [1] |
| Table 1: In Vitro Anti-proliferative Activity of MLN0128 in Various Cancer Cell Lines. |
In addition to inhibiting proliferation, MLN0128 effectively reduces the self-renewal capacity of cancer stem and progenitor cells, as demonstrated in colony formation assays.
| Cell Type | MLN0128 Concentration | Reduction in Colony Formation | Reference |
| AML Xenograft Cells | N/A | 30 nM | 43.87% |
| AML Xenograft Cells | N/A | 300 nM | 90.86% |
| Table 2: Dose-Dependent Effect of MLN0128 on Colony Formation in Acute Myeloid Leukemia (AML) Cells. |
Key Experimental Protocols
Validating the downstream effects of MLN0128 requires specific and robust experimental methodologies. The following are foundational protocols for assessing target engagement and cellular response.
Western Blotting for Phosphoprotein Analysis
This technique is essential for directly observing the inhibition of mTORC1 and mTORC2 downstream targets.
-
Cell Culture and Treatment: Plate cells (e.g., HEK-293T, cancer cell lines) and grow to 70-80% confluency. Treat with desired concentrations of MLN0128 or vehicle control (e.g., DMSO) for a specified time (e.g., 6 hours).[4]
-
Cell Lysis: Aspirate media, wash cells once with ice-cold PBS. Add ice-cold RIPA or CHAPS lysis buffer containing protease and phosphatase inhibitors.[11][12] Scrape cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add SDS-PAGE loading buffer and heat samples at 95°C for 5 minutes.[12]
-
Gel Electrophoresis and Transfer: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and subsequently transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBS-T).[12]
-
Incubate the membrane with a primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[13] Key primary antibodies include: p-4E-BP1 (Thr37/46), p-S6 (Ser240/244), p-AKT (Ser473), p-NDRG1, and total protein controls (Total 4E-BP1, S6, AKT) as well as a loading control (e.g., GAPDH, α-tubulin).[1][3][14]
-
Wash the membrane three times with TBS-T.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Immunoprecipitation of mTOR Complexes
This method is used to isolate mTORC1 or mTORC2 to confirm that MLN0128 disrupts the phosphorylation of substrates within the complex.
-
Cell Lysis: Harvest cells using an ice-cold, non-denaturing lysis buffer optimized for preserving protein complexes, such as a CHAPS-based buffer (e.g., 40 mM HEPES pH 7.5, 120 mM NaCl, 1 mM EDTA, 0.3% CHAPS) supplemented with protease and phosphatase inhibitors.[11][15]
-
Pre-clearing Lysate: Add Protein A/G magnetic beads to the cell lysate and incubate with rotation for 20-30 minutes at 4°C to reduce non-specific binding.[16] Place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.
-
Immunoprecipitation:
-
Add a primary antibody specific to a core complex component (e.g., anti-mTOR, anti-Raptor for mTORC1, anti-Rictor for mTORC2) to the pre-cleared lysate.[15][17] Incubate for 2-4 hours or overnight at 4°C with rotation.
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.[16]
-
-
Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Resuspend the final bead pellet in SDS-PAGE loading buffer and boil for 5-10 minutes to elute the protein complexes. Analyze the eluted proteins by Western blotting for other complex components or phosphorylation status of substrates.
Compensatory Signaling and Resistance
A critical aspect of targeted therapy is understanding the potential for resistance. Upon inhibition of the mTOR pathway with MLN0128, some cancer cells can activate compensatory pro-survival signaling pathways.[1] Reverse-phase protein array (RPPA) studies have shown that MLN0128 treatment can trigger the activation of pathways involving PARP, HDAC3, and STAT5.[18] This highlights a key therapeutic strategy: the combination of MLN0128 with inhibitors targeting these escape pathways may lead to more durable and potent anti-cancer responses.[1][18] Furthermore, while MLN0128 is effective against cells with acquired resistance to rapalogs, intrinsic resistance to MLN0128 can still occur, potentially through mutations in mTOR or activation of parallel signaling cascades like the MAPK pathway.[4][6]
Conclusion
MLN0128 represents a significant advancement over first-generation mTOR inhibitors due to its dual targeting of mTORC1 and mTORC2. Its downstream effects are characterized by a profound and comprehensive shutdown of the PI3K/AKT/mTOR signaling network, leading to potent inhibition of protein synthesis, cell proliferation, and survival signaling. The data clearly demonstrate its efficacy in a preclinical setting across numerous cancer types. Understanding its detailed molecular impact, the methods to measure it, and the potential for compensatory signaling is crucial for its continued clinical development and for designing rational, effective combination therapies.
References
- 1. MLN0128, a novel mTOR kinase inhibitor, disrupts survival signaling and triggers apoptosis in AML and AML stem/ progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MLN0128, an ATP-Competitive mTOR Kinase Inhibitor, with Potent In vitro and In vivo Antitumor Activity as Potential Therapy for Bone and Soft-Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase II study of the dual mTOR inhibitor MLN0128 in patients with metastatic castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic mTOR inhibitors can overcome intrinsic and acquired resistance to allosteric mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. actome.de [actome.de]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. Phospho-4EBP1 (Thr37) antibody (81812-4-RR) | Proteintech [ptglab.com]
- 15. Identification of the Novel Interacting Partners of the Mammalian Target of Rapamycin Complex 1 in Human CCRF-CEM and HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 17. Regulation of mTORC1 and mTORC2 Complex Assembly by Phosphatidic Acid: Competition with Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
INK128 (Sapanisertib): A Technical Guide to its Role as a Dual mTORC1/mTORC2 Inhibitor in the PI3K/Akt/mTOR Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
INK128, also known as Sapanisertib, is a potent and selective, orally bioavailable ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[1][2][3][4] Functioning as a dual inhibitor, INK128 targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), key components of the PI3K/Akt/mTOR signaling cascade.[5][6] This pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention.[7][8] This technical guide provides an in-depth analysis of INK128's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Introduction to the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that governs a wide array of cellular processes, including cell growth, proliferation, survival, metabolism, and protein synthesis.[9][10] The pathway is typically activated by upstream signals from receptor tyrosine kinases (RTKs) stimulated by growth factors. A key regulatory node in this pathway is mTOR, a serine/threonine kinase that exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[5][6]
-
mTORC1 is composed of mTOR, Raptor, and GβL, and its activation leads to the phosphorylation of downstream effectors such as p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), which in turn promote protein synthesis and cell growth.[5]
-
mTORC2 , containing mTOR, Rictor, GβL, and mSIN1, is responsible for the full activation of Akt through phosphorylation at the Serine 473 residue, thereby promoting cell survival.[5][9]
Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in many cancers, leading to uncontrolled cell growth and proliferation.[7][8]
INK128: Mechanism of Action
INK128 is an ATP-competitive inhibitor that targets the kinase domain of mTOR, thereby blocking the activity of both mTORC1 and mTORC2.[1][5] This dual inhibition leads to a comprehensive shutdown of mTOR signaling.
-
Inhibition of mTORC1: INK128 potently inhibits the phosphorylation of p70S6K and 4E-BP1, the primary downstream substrates of mTORC1.[5][7] This has been demonstrated in various cancer cell lines, including neuroblastoma and colorectal cancer.[5][7]
-
Inhibition of mTORC2: By inhibiting mTORC2, INK128 prevents the phosphorylation of Akt at Ser473, a critical step for its full activation.[5][7] This leads to a reduction in pro-survival signaling.
This dual inhibitory action gives INK128 an advantage over first-generation mTOR inhibitors like rapamycin, which primarily target mTORC1.[5]
Quantitative Data on INK128 Efficacy
The potency of INK128 has been quantified in various preclinical studies. The following tables summarize key inhibitory concentrations and efficacy data.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 1 nM | mTOR kinase | Cell-free | [1][2][3][4] |
| IC50 | 219 nM | PI3Kα | Cell-free | [1][2] |
| IC50 | 5293 nM | PI3Kβ | Cell-free | [1][2] |
| IC50 | 230 nM | PI3Kδ | Cell-free | [1][2] |
| IC50 | 221 nM | PI3Kγ | Cell-free | [1][2] |
| Ki | 1.4 nM | mTOR | Cell-free | [1] |
| Ki | 152 nM | PI3Kα | Cell-free | [1] |
| Ki | 4700 nM | PI3Kβ | Cell-free | [1] |
| Ki | 165 nM | PI3Kγ | Cell-free | [1] |
| Table 1: In Vitro Inhibitory Activity of INK128. |
| Cell Line | Cancer Type | Parameter | Value | Reference |
| PC3 | Prostate Cancer | EC50 | 0.1 µM | [3] |
| Table 2: Cellular Antiproliferative Activity of INK128. |
| Xenograft Model | Cancer Type | Dose | Effect | Reference |
| ZR-75-1 | Breast Cancer | 0.3 mg/kg/day | Tumor growth inhibition | [1][2][3] |
| PtenL/L mice | Prostatic Intraepithelial Neoplasia | Not specified | 50% decrease in PIN lesions | [1] |
| HT-29 | Colorectal Cancer | 1 mg/kg/day (p.o.) | Inhibition of tumor growth | [5][6] |
| Table 3: In Vivo Antitumor Efficacy of INK128. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of INK128.
Western Blot Analysis for mTOR Pathway Inhibition
This protocol is used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with INK128.[11][12][13]
a. Cell Culture and Treatment:
-
Seed cancer cells (e.g., neuroblastoma or colorectal cell lines) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of INK128 (e.g., 5, 25, 100 nM) or vehicle control (DMSO) for specified time points (e.g., 2, 6, 24 hours).[5][11]
b. Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11][12]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Collect the supernatant containing the protein extracts.
c. SDS-PAGE and Protein Transfer:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on a 4-15% Tris-glycine gradient gel.[12]
d. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11][12]
-
Incubate the membrane with primary antibodies against p-mTOR, mTOR, p-Akt (Ser473), Akt, p-p70S6K, p70S6K, p-4E-BP1, 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The preclinical evaluation of the dual mTORC1/2 inhibitor INK-128 as a potential anti-colorectal cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The preclinical evaluation of the dual mTORC1/2 inhibitor INK-128 as a potential anti-colorectal cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mTOR ATP-competitive inhibitor INK128 inhibits neuroblastoma growth via blocking mTORC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the PI3K/mTOR/AKT Pathway and Survival in Solid Tumors: Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 9. tools.thermofisher.cn [tools.thermofisher.cn]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
MLN0128 (Sapanisertib): A Preclinical Technical Guide to its Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical anti-tumor activity of MLN0128, also known as sapanisertib (B612132) or TAK-228. MLN0128 is an investigational, orally bioavailable, and highly selective ATP-competitive inhibitor of the mTOR kinase, with dual specificity against both mTORC1 and mTORC2 complexes.[1][2] This dual inhibitory action offers a potential advantage over first-generation mTOR inhibitors, such as rapamycin (B549165) analogs (rapalogs), by mitigating the feedback activation of AKT and providing a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway.[2][3][4][5] Preclinical studies have demonstrated its potent anti-proliferative and pro-apoptotic effects across a range of hematological and solid tumor models.
Mechanism of Action: Dual mTORC1/mTORC2 Inhibition
MLN0128 acts as a catalytic inhibitor of mTOR, competing with ATP at the kinase domain. This mechanism allows it to inhibit both mTORC1 and mTORC2 complexes.[4][5][6] The inhibition of mTORC1 leads to the dephosphorylation of its key downstream effectors, 4E-binding protein 1 (4E-BP1) and S6 kinase 1 (S6K1), which in turn suppresses cap-dependent translation and protein synthesis, critical for cell growth and proliferation.[6][7] Unlike rapalogs, which primarily inhibit mTORC1, MLN0128 also inhibits mTORC2.[4][5][6] The inhibition of mTORC2 prevents the phosphorylation of AKT at serine 473, leading to the downregulation of AKT activity and its downstream pro-survival signaling.[6][8] This dual inhibition effectively blocks the feedback loop that can be activated upon mTORC1-only inhibition, where S6K1-mediated negative feedback on PI3K is released, leading to increased AKT phosphorylation.[3][4][5]
The following diagram illustrates the central role of MLN0128 in the mTOR signaling pathway.
In Vitro Anti-Tumor Activity
MLN0128 has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines, including those with mutations in key signaling pathways like PIK3CA, PTEN, KRAS, and BRAF.[9]
Summary of In Vitro Proliferation Inhibition
| Cancer Type | Cell Line(s) | IC50 Range (nM) | Reference(s) |
| Sarcoma | Rhabdomyosarcoma (RMS), Ewing Sarcoma (ES), Malignant Peripheral Nerve Sheath Tumor, Synovial Sarcoma, Osteosarcoma, Liposarcoma | 2 - 130 | [3] |
| Breast Cancer | MCF-7 (PIK3CA mutant), and others with PTEN, KRAS, or BRAF mutations | 1.5 - 162 | [9] |
| Childhood Cancers | Various solid tumor and acute lymphoblastic leukemia (ALL) cell lines | 2 - 102 (Median: 19) | [7] |
| Nasopharyngeal Carcinoma (NPC) | Various NPC cell lines | Nanomolar concentrations | [10] |
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of MLN0128 has been extensively evaluated in various preclinical xenograft and patient-derived xenograft (PDX) models, demonstrating significant tumor growth inhibition and, in some cases, superiority to rapalogs.
Summary of In Vivo Efficacy Studies
| Cancer Model | Dosing Schedule | Key Findings | Reference(s) |
| Renal Cell Carcinoma (RCC) Tumorgrafts | Not specified | Consistently suppressed primary tumor growth for up to 2 months; superior to temsirolimus.[6][11] | [6][11] |
| Sarcoma Xenografts (RMS, ES) | 1 mg/kg daily; 3 mg/kg BID TIW | Suppression of tumor growth; 3 mg/kg dose showed significantly better tumor growth suppression than rapamycin.[3][4][5] | [3][4][5] |
| Breast Cancer Xenografts (MCF-7) | Not specified | Significantly decreased primary tumor growth in both non-VEGF and VEGF-driven models.[1][9] | [1][9] |
| Childhood Solid Tumor Xenografts | 1 mg/kg orally, daily x 28 days | Intermediate anti-tumor activity in 6 of 30 solid tumor models; no tumor regressions observed.[7] | [7] |
| Nasopharyngeal Carcinoma (NPC) Xenografts | Not specified | Inhibited tumor growth; combination with cisplatin (B142131) showed better efficacy than monotherapy.[10] | [10] |
Experimental Protocols
In Vitro Cell Proliferation Assay
A common method to assess the anti-proliferative effects of MLN0128 is the use of a fluorescence-based digital image microscopy system (e.g., DIMSCAN).
-
Cell Plating: Cancer cell lines are seeded in multi-well plates at an appropriate density.
-
Drug Treatment: After allowing the cells to adhere, they are incubated with increasing concentrations of MLN0128 (e.g., 0.1 nM to 1 µM) for a specified duration, typically 72 to 96 hours.[3][7]
-
Viability Staining: At the end of the incubation period, viable cells are quantified using a fluorescent dye such as fluorescein (B123965) diacetate (FDA).[7]
-
Data Analysis: The fluorescence intensity is measured, and the half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Xenograft Studies
The following workflow outlines a typical preclinical xenograft study to evaluate the anti-tumor efficacy of MLN0128.
-
Tumor Implantation: Human cancer cells are injected subcutaneously into immunodeficient mice. For patient-derived xenografts (PDX), tumor fragments are implanted.[1]
-
Tumor Growth and Randomization: Once tumors reach a predetermined size, mice are randomized into treatment and control (vehicle) groups.[11]
-
Drug Administration: MLN0128 is administered orally at specified doses and schedules (e.g., 1 mg/kg daily).[4][5][7]
-
Monitoring: Tumor volume and body weight are measured regularly to assess efficacy and toxicity.[5]
-
Pharmacodynamic Analysis: At the end of the study, tumors may be harvested to analyze the levels of phosphorylated downstream targets (e.g., p-AKT, p-S6, p-4EBP1) by Western blot to confirm target engagement.[5][6]
Pharmacodynamic Biomarkers
The dual inhibition of mTORC1 and mTORC2 by MLN0128 results in a distinct molecular signature compared to rapalogs. Key pharmacodynamic biomarkers include the decreased phosphorylation of:
-
4E-BP1: A rapamycin-resistant target of mTORC1, its inhibition is a key differentiator of MLN0128.[3][4][5][6][8]
In contrast to MLN0128, treatment with rapalogs often leads to an increase in p-AKT levels and fails to significantly reduce the phosphorylation of 4E-BP1.[1][3][4][5][6][9][11]
Conclusion
Preclinical data strongly support the potent anti-tumor activity of MLN0128 across a variety of cancer types. Its dual mechanism of action, inhibiting both mTORC1 and mTORC2, leads to a more complete blockade of the mTOR pathway compared to first-generation inhibitors. This results in significant anti-proliferative and pro-apoptotic effects in vitro and robust tumor growth inhibition in vivo. The distinct pharmacodynamic profile of MLN0128, particularly its ability to inhibit p-AKT and p-4E-BP1, underscores its potential as a promising therapeutic agent for further clinical investigation in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. A Phase 1 Study of Sapanisertib (TAK-228) in East Asian Patients with Advanced Nonhematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLN0128, an ATP-Competitive mTOR Kinase Inhibitor, with Potent In vitro and In vivo Antitumor Activity as Potential Therapy for Bone and Soft-Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MLN0128, an ATP-competitive mTOR kinase inhibitor with potent in vitro and in vivo antitumor activity, as potential therapy for bone and soft-tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preclinical trial of a new dual mTOR inhibitor, MLN0128, using renal cell carcinoma tumorgrafts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initial Testing (Stage 1) of the Investigational mTOR Kinase Inhibitor MLN0128 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MLN0128, a novel mTOR kinase inhibitor, disrupts survival signaling and triggers apoptosis in AML and AML stem/ progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigational drug MLN0128, a novel TORC1/2 inhibitor, demonstrates potent oral antitumor activity in human breast cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of the dual mTORC1/2 inhibitor sapanisertib in combination with cisplatin in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alspi.com [alspi.com]
An In-depth Technical Guide to the Chemical Structure and Activity of INK128 (Sapanisertib)
Introduction: INK128, also known as Sapanisertib (B612132), MLN0128, and TAK-228, is a second-generation, orally bioavailable small molecule inhibitor of the mechanistic Target of Rapamycin (B549165) (mTOR).[1][2][3] As a highly potent and selective ATP-competitive inhibitor, INK128 distinguishes itself from earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), by targeting the kinase domain of mTOR directly. This allows it to inhibit both of the functionally distinct mTOR complexes, mTORC1 and mTORC2.[4][5] This dual inhibitory action blocks a wider range of downstream signaling pathways involved in cell growth, proliferation, survival, and metabolism, making INK128 a compound of significant interest in oncology research and clinical development for various cancers.[4][6][7]
Chemical Properties and Structure
INK128 is a heterocyclic compound featuring a pyrazolopyrimidine core linked to a benzoxazole (B165842) moiety. Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | 3-(2-amino-5-benzoxazolyl)-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | [8] |
| Synonyms | Sapanisertib, MLN0128, TAK-228 | [2][3] |
| Molecular Formula | C₁₅H₁₅N₇O | [1][8] |
| Molecular Weight | 309.33 g/mol | [9][10] |
| CAS Number | 1224844-38-5 | [1][8] |
| Appearance | Crystalline Solid / Powder | [8][10] |
| Solubility | DMSO: >10 mM; EtOH: ≥2.7 mg/mL (with warming); Water: Insoluble | [8][11] |
| SMILES String | CC(C)N1C2=NC=NC(N)=C2C(C3=CC(N=C(N)O4)=C4C=C3)=N1 | [8] |
Mechanism of Action
INK128 functions as an ATP-competitive inhibitor of the mTOR kinase.[2][8] By binding to the ATP-binding site in the catalytic domain of mTOR, it effectively prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2.[5] This contrasts with rapalogs, which are allosteric inhibitors that primarily affect a subset of mTORC1 functions and do not inhibit mTORC2.[12]
The inhibition of mTORC1 by INK128 leads to the dephosphorylation of key substrates like p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell growth.[1][4] The simultaneous inhibition of mTORC2 blocks the phosphorylation of Akt at serine 473 (Ser473), a critical activation event that promotes cell survival.[3][4][9] This comprehensive blockade of mTOR signaling gives INK128 potent anti-proliferative and, in some cases, apoptotic effects.[1][13]
Quantitative Pharmacological Data
The potency and selectivity of INK128 have been characterized in numerous biochemical and cellular assays.
Table 1: In Vitro Inhibitory Activity of INK128
| Target / Cell Line | Assay Type | Value (IC₅₀ / Kᵢ) | Reference |
|---|---|---|---|
| Enzymatic Activity | |||
| mTOR Kinase | Kinase Assay | 1 nM (IC₅₀) | [2][3][8][9] |
| mTOR Kinase | Kinase Assay | 1.4 nM (Kᵢ) | [1] |
| PI3Kα | Kinase Assay | 219 nM (IC₅₀) | [3][10] |
| PI3Kβ | Kinase Assay | 5293 nM (IC₅₀) | [3][10] |
| PI3Kγ | Kinase Assay | 221 nM (IC₅₀) | [3][10] |
| PI3Kδ | Kinase Assay | 230 nM (IC₅₀) | [3][10] |
| Cellular Activity | |||
| Sarcoma Cell Lines (various) | Proliferation Assay | 2 - 130 nM (IC₅₀) | [13] |
| PC3 (Prostate Cancer) | Proliferation Assay | 100 nM (EC₅₀) | [9] |
| A549 (Lung Cancer) | MTT Assay | 174 nM (IC₅₀) | [2] |
| SUP-B15 (B-ALL) | MTS Assay | ~10 nM (IC₅₀) | [12] |
| HT-29 (Colorectal Cancer) | MTT Assay | ~20 nM (IC₅₀) |[14] |
Table 2: Pharmacokinetic Parameters of INK128 (Sapanisertib)
| Species | Dose | Cₘₐₓ | Tₘₐₓ | Oral Bioavailability (F) | Reference |
|---|---|---|---|---|---|
| Mouse | 1 mg/kg (oral) | 28 ng/mL | 1.5 hours | ~30% | [3] |
| Human | 3 mg (daily, oral) | 26.1 ± 8.0 ng/mL | 2.0 hours | Not Reported |[15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of INK128's activity. Below are representative protocols for key experiments.
mTOR Kinase Activity Assay (LanthaScreen™)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the direct inhibitory effect of INK128 on mTOR kinase activity.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of INK128 in DMSO, followed by a final dilution in the reaction buffer.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
4 µL of the diluted INK128 solution or DMSO vehicle control.
-
2 µL of a mixture containing the mTOR enzyme and a ULight™-p70S6K (Thr389) peptide substrate.
-
4 µL of ATP solution to initiate the reaction (final concentration is typically at the Kₘ for ATP).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of a detection solution containing a Europium-labeled anti-phospho-p70S6K (Thr389) antibody.
-
Final Incubation: Incubate for an additional 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the ratio against the logarithm of INK128 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[10][11]
Cell Viability (MTT) Assay
This colorimetric assay assesses the impact of INK128 on cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.[14]
-
Compound Treatment: Prepare serial dilutions of INK128 in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of INK128 or a DMSO vehicle control.
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[16][17]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot viability against INK128 concentration to determine the IC₅₀.
Western Blot Analysis of mTOR Pathway Modulation
This protocol is used to detect changes in the phosphorylation status of key mTOR pathway proteins following treatment with INK128.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of INK128 for a specified time (e.g., 2-24 hours).[4][12]
-
Protein Extraction: Aspirate the medium and wash cells twice with ice-cold PBS. Lyse the cells directly in the plate by adding 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[19]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
Sample Preparation: Normalize protein amounts for all samples (e.g., 20-30 µg per sample). Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[20]
-
Gel Electrophoresis: Load the samples onto an 8-12% SDS-polyacrylamide gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[21]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-p70S6K (Thr389)
-
Total p70S6K
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
A loading control (e.g., β-Actin or GAPDH)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. The expected result is a dose-dependent decrease in the phosphorylated forms of Akt, p70S6K, and 4E-BP1 in INK128-treated samples.[4][12]
References
- 1. INK128 | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]
- 4. mTOR ATP-competitive inhibitor INK128 inhibits neuroblastoma growth via blocking mTORC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase II study of sapanisertib (TAK-228) a mTORC1/2 inhibitor in rapalog-resistant advanced pancreatic neuroendocrine tumors (PNET): ECOG-ACRIN EA2161 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of mTOR-Targeting PROTACs Based on MLN0128 and Pomalidomide [jstage.jst.go.jp]
- 7. INK128 - LKT Labs [lktlabs.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. INK 128 (MLN0128) | CAS:1224844-38-5 | MTOR(TORC-1/-2) inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. apexbt.com [apexbt.com]
- 12. Efficacy of the investigational mTOR kinase inhibitor MLN0128 / INK128 in models of B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MLN0128, an ATP-Competitive mTOR Kinase Inhibitor, with Potent In vitro and In vivo Antitumor Activity as Potential Therapy for Bone and Soft-Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The preclinical evaluation of the dual mTORC1/2 inhibitor INK-128 as a potential anti-colorectal cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A phase 2 and pharmacological study of sapanisertib in patients with relapsed and/or refractory acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. protocols.io [protocols.io]
- 19. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. ccrod.cancer.gov [ccrod.cancer.gov]
Methodological & Application
INK128 (Sapanisertib) Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
INK128, also known as Sapanisertib (MLN0128, TAK-228), is a potent and selective, orally bioavailable, second-generation ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[1][2] It effectively targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to the inhibition of downstream signaling pathways that are crucial for cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of the mTOR pathway is a common feature in many human cancers, making it a key target for therapeutic intervention.[3][5] INK128 has demonstrated significant anti-tumor activity in a variety of cancer cell lines, including those resistant to first-generation mTOR inhibitors like rapamycin.[6] These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of INK128.
Mechanism of Action
INK128 is a dual mTORC1 and mTORC2 inhibitor with an IC50 of approximately 1 nM for the mTOR kinase.[1][6] By binding to the ATP-binding site of mTOR, INK128 prevents the phosphorylation of downstream substrates. Inhibition of mTORC1 leads to the dephosphorylation of key proteins involved in protein synthesis, such as p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4][7] The inhibition of mTORC2 results in the reduced phosphorylation of Akt at Serine 473, a critical step in the activation of the PI3K/Akt signaling pathway.[3][6] This dual inhibition leads to cell cycle arrest, induction of apoptosis, and a reduction in cell proliferation and viability in cancer cells.[3]
Data Presentation
Table 1: In Vitro Efficacy of INK128 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / EC50 | Reference |
| IMR32 | Neuroblastoma (MYCN-amp) | Cell Viability (CCK-8) | 16.7 nM | [3] |
| NGP | Neuroblastoma (MYCN-amp) | Cell Viability (CCK-8) | 21.3 nM | [3] |
| NB-19 | Neuroblastoma (MYCN-amp) | Cell Viability (CCK-8) | 35.8 nM | [3] |
| CHLA-255 | Neuroblastoma (MYCN-non-amp) | Cell Viability (CCK-8) | 42.1 nM | [3] |
| SK-N-AS | Neuroblastoma (MYCN-non-amp) | Cell Viability (CCK-8) | 55.6 nM | [3] |
| SH-SY5Y | Neuroblastoma (MYCN-non-amp) | Cell Viability (CCK-8) | 63.2 nM | [3] |
| MCF-7 | Breast Cancer | Antiproliferative (MTT) | 0.8 nM | [6] |
| 786-O | Renal Cell Carcinoma | Antiproliferative (MTT) | 1.2 nM | [6] |
| PANC-1 | Pancreatic Cancer | Antiproliferative (MTT) | 2.5 nM | [6] |
| PC3 | Prostate Cancer | Antiproliferative (Alamar Blue) | 0.1 µM | [6] |
| SUP-B15 | B-cell ALL (Ph+) | Proliferation (MTS) | < 20 nM | [2] |
Experimental Protocols
Cell Viability Assay (CCK-8 Method)
This protocol is adapted from a study on neuroblastoma cell lines.[3]
Materials:
-
INK128 (Sapanisertib)
-
Cell lines of interest
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well clear-bottom plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of INK128 in complete culture medium at the desired concentrations.
-
Remove the medium from the wells and add 100 µL of the INK128 dilutions or vehicle control (e.g., DMSO) to the respective wells in sextuplicate.
-
Incubate the plates for 48 or 72 hours at 37°C.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance of the medium.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
This protocol is a general guide and may require optimization for specific antibodies and cell lines.
Materials:
-
INK128
-
Cell lines of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-phospho-p70S6K, anti-phospho-4E-BP1, anti-phospho-Akt (Ser473), and loading controls like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with INK128 at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis
This protocol is based on propidium (B1200493) iodide (PI) staining and flow cytometry.[3]
Materials:
-
INK128
-
Cell lines of interest
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with INK128 (e.g., 2 µM) for a specified time (e.g., 36 hours).[3]
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells overnight at 4°C.
-
Wash the cells with PBS and resuspend the pellet in PI staining solution.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay
This protocol utilizes Annexin V and propidium iodide (PI) staining for flow cytometry.[8]
Materials:
-
INK128
-
Cell lines of interest
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with INK128 at the desired concentration and for the appropriate duration.
-
Harvest both adherent and floating cells and wash them twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Conclusion
INK128 is a powerful tool for investigating the role of the mTOR signaling pathway in cancer biology. The protocols outlined in these application notes provide a framework for conducting robust in vitro studies to assess the anti-cancer effects of INK128. Proper experimental design, including appropriate controls and optimization of assay conditions for specific cell lines, is crucial for obtaining reliable and reproducible results. These studies will contribute to a better understanding of the therapeutic potential of dual mTORC1/2 inhibitors in various cancer types.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mTOR ATP-competitive inhibitor INK128 inhibits neuroblastoma growth via blocking mTORC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. High-content analysis identified synergistic drug interactions between INK128, an mTOR inhibitor, and HDAC inhibitors in a non-small cell lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]
- 7. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
Optimal Dosing of INK128 (Sapanisertib) for Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to determining the optimal dosage of INK128 (also known as sapanisertib (B612132) or MLN0128) for in vivo animal studies. INK128 is a potent and selective dual inhibitor of mTORC1 and mTORC2, critical regulators of cell growth, proliferation, and survival.[1][2][3] These notes and protocols are designed to assist researchers in designing effective preclinical experiments to evaluate the therapeutic potential of INK128 across various cancer models.
Summary of INK128 Dosages in Preclinical Models
The optimal dosage of INK128 can vary significantly depending on the animal model, tumor type, and therapeutic strategy (monotherapy versus combination therapy). The following tables summarize reported effective dosages from various preclinical studies.
Table 1: INK128 Dosage in Mouse Models
| Cancer Type | Mouse Strain | Dosing (mg/kg) | Administration Route | Dosing Schedule | Key Findings |
| Neuroblastoma | Orthotopic xenograft (nude mice) | 2 | Not Specified | Not Specified | Significantly suppressed tumor growth.[1] |
| B-cell Acute Lymphoblastic Leukemia (B-ALL) | Syngeneic model | Not Specified | Oral | Daily | Rapidly cleared leukemic outgrowth.[4] |
| Breast Cancer | ZR-75-1 xenograft | 0.3 | Oral gavage | Daily | Effective tumor growth inhibition.[3][5] |
| Colorectal Cancer | HT-29 xenograft | Not Specified | Oral | Daily | Inhibited tumor growth.[6][7] |
| Pancreatic Carcinoma | PSN1 xenograft (nude mice) | 1, 1.5, 3 | Oral gavage | Daily / Pre- and post-radiation | Inhibited mTOR activity and enhanced radiosensitivity.[8] |
| Mucosal Melanoma | Xenograft | 2.0 | Oral | Daily for 3 days | Reduced downstream effectors p-S6 and p-4EBP-1.[9] |
Table 2: INK128 (Sapanisertib) Dosage in Dog Models
| Condition | Dosing (mg/kg) | Administration Route | Dosing Schedule | Key Findings |
| Tolerability Assessment | 0.1, 0.5, 0.65, 0.8 | Oral | Escalating single doses | Established tolerability profile.[10] |
| Pharmacokinetic Study | 0.1 | Oral | Every other day | Plasma levels resembled those in human therapeutic trials.[11][12] |
Signaling Pathway and Experimental Workflow
To effectively utilize INK128, it is crucial to understand its mechanism of action and the experimental workflow for determining its optimal dose.
Caption: The mTOR signaling pathway targeted by INK128.
Caption: Experimental workflow for determining the optimal dosage of INK128.
Detailed Experimental Protocols
Protocol 1: In Vivo Efficacy Study in Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of INK128 at different dosages.
Materials:
-
INK128 (Sapanisertib)
-
Vehicle solution (e.g., 5% N-methyl-2-pyrrolidone, 15% polyvinylpyrrolidone (B124986) in water)[8]
-
Cancer cell line of interest (e.g., HT-29, PSN1)
-
Immunocompromised mice (e.g., nude mice, NOD-SCID)
-
Calipers
-
Animal balance
-
Oral gavage needles
Procedure:
-
Cell Culture and Implantation: Culture cancer cells under standard conditions. Subcutaneously inject a suspension of 5 x 10^6 cells into the flank of each mouse.[8]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., ~180 mm³).[8] Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Dosing: Once tumors reach the desired size, randomize mice into treatment groups (e.g., vehicle control, INK128 at 1 mg/kg, 2 mg/kg, and 3 mg/kg).
-
Drug Administration: Prepare fresh formulations of INK128 in the vehicle solution daily. Administer the assigned treatment to each mouse via oral gavage according to the planned schedule (e.g., daily).
-
Monitoring: Monitor tumor growth and the general health of the mice (body weight, behavior) throughout the study.
-
Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the different treatment groups to determine the efficacy of each INK128 dose.
Protocol 2: Pharmacodynamic Analysis by Western Blot
Objective: To assess the inhibition of the mTOR signaling pathway in tumor tissues following INK128 treatment.
Materials:
-
Tumor tissue lysates from the in vivo efficacy study
-
Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-p70S6K (Thr389), anti-p70S6K, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Protein Extraction: Homogenize the collected tumor tissues in protein extraction buffer on ice. Centrifuge the lysates and collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescence substrate to the membrane and visualize the protein bands using a digital imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins in each treatment group. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the mTOR pathway.
Protocol 3: Pharmacokinetic Analysis by LC-MS/MS
Objective: To determine the concentration of INK128 in plasma over time.
Materials:
-
Plasma samples collected at different time points after INK128 administration
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Precipitate proteins by adding a solution of acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Separate INK128 from other plasma components using a suitable chromatography column and mobile phase gradient.
-
Detect and quantify INK128 and the internal standard using mass spectrometry in multiple reaction monitoring (MRM) mode.[9]
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of INK128.
-
Determine the concentration of INK128 in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[11][12]
-
References
- 1. mTOR ATP-competitive inhibitor INK128 inhibits neuroblastoma growth via blocking mTORC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INK128 | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Efficacy of the investigational mTOR kinase inhibitor MLN0128/INK128 in models of B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The preclinical evaluation of the dual mTORC1/2 inhibitor INK-128 as a potential anti-colorectal cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The preclinical evaluation of the dual mTORC1/2 inhibitor INK-128 as a potential anti-colorectal cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ATP-Competitive mTOR Inhibitor INK128 enhances in vitro and in vivo radiosensitivity of pancreatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy, tolerability and pharmacokinetics of combined targeted MEK and dual mTORC1/2 inhibition in a preclinical model of mucosal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics and tolerability of the dual TORC1/2 inhibitor sapanisertib in combination with the MEK inhibitor trametinib in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Making sure you're not a bot! [dukespace.lib.duke.edu]
Sapanisertib Administration in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sapanisertib (B612132) (also known as TAK-228 or MLN0128) is a potent and selective, orally bioavailable, ATP-competitive dual inhibitor of mTORC1 and mTORC2.[1][2] The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is frequently dysregulated in various cancers, making it a key target for therapeutic intervention.[3][4] Sapanisertib's ability to inhibit both mTORC1 and mTORC2 complexes allows it to overcome the limitations of earlier mTOR inhibitors, such as rapamycin analogs, which only target mTORC1 and can lead to feedback activation of AKT signaling.[1][4] Preclinical studies have demonstrated the antitumor activity of sapanisertib in a range of cancer models, including breast, renal, and bladder cancer, as well as glioblastoma.[1][3][5]
These application notes provide a comprehensive overview of the administration of sapanisertib in preclinical models, including detailed protocols for in vivo xenograft studies, pharmacokinetic analysis, and pharmacodynamic assessment of mTOR pathway inhibition.
Data Presentation
Table 1: Sapanisertib Dosing and Administration in Preclinical Xenograft Models
| Cancer Model | Cell Line | Mouse Strain | Administration Route | Dose | Dosing Schedule | Reference |
| Breast Cancer | ZR-75-1 | Not Specified | Oral Gavage | 0.3 mg/kg | Daily | [6][7] |
| Breast Cancer | MCF7 | Not Specified | Oral Gavage | 1 mg/kg | Daily | [8] |
| Renal Cell Carcinoma | ACHN | Not Specified | Oral Gavage | 1 mg/kg | Daily | [8] |
| Breast Cancer (triple-negative) | MDA-MB-231 | Not Specified | Oral Gavage | 1 mg/kg | Daily | [8] |
Table 2: Pharmacokinetic Parameters of Sapanisertib in Preclinical Models
| Species | Dose | Administration Route | Tmax (hr) | Cmax (ng/mL) | T½ (hr) | AUC (ng·hr/mL) | Reference |
| Mouse | Not Specified | Oral | 1.0 - 2.8 | Not Specified | Not Specified | Not Specified | [9] |
Note: Comprehensive pharmacokinetic data for sapanisertib in various preclinical models is limited in the public domain. The provided Tmax is from a clinical study but is indicative of rapid oral absorption.[9]
Signaling Pathway
Sapanisertib exerts its therapeutic effect by inhibiting the PI3K/AKT/mTOR signaling pathway. As a dual mTORC1/mTORC2 inhibitor, it blocks the downstream signaling of both complexes, leading to the inhibition of protein synthesis, cell growth, proliferation, and survival.
Experimental Protocols
Protocol 1: In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model and the oral administration of sapanisertib to evaluate its antitumor efficacy.
Materials:
-
Cancer cell line of interest (e.g., ZR-75-1, MCF7, ACHN, MDA-MB-231)[6][7][8]
-
Appropriate cell culture medium and supplements
-
Female athymic nude mice (4-6 weeks old)
-
Sapanisertib (TAK-228/MLN0128)
-
Vehicle solution (e.g., 5% N-methyl-2-pyrrolidone (NMP), 15% polyvinylpyrrolidone (B124986) (PVP) in sterile water)
-
Oral gavage needles
-
Calipers
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells in their recommended medium until they reach the logarithmic growth phase.
-
Harvest the cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Subcutaneously inject the appropriate number of cells (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Sapanisertib Formulation and Administration:
-
Prepare the Sapanisertib formulation. For example, dissolve Sapanisertib in a vehicle of 5% NMP and 15% PVP in sterile water.
-
Administer Sapanisertib or vehicle control to the respective groups via oral gavage at the desired dose and schedule (e.g., 1 mg/kg daily).[8]
-
-
Tumor Measurement and Analysis:
-
Measure the tumor dimensions with calipers two to three times per week.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting).
-
Calculate the tumor growth inhibition (TGI) to evaluate the efficacy of the treatment.
-
Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition
This protocol outlines the procedure for assessing the pharmacodynamic effects of sapanisertib on the mTOR signaling pathway in tumor tissues.
Materials:
-
Tumor tissue lysates from xenograft studies
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-GAPDH)[6]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize the excised tumor tissues in lysis buffer on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative levels of protein phosphorylation.
-
Conclusion
Sapanisertib is a promising dual mTORC1/mTORC2 inhibitor with demonstrated preclinical antitumor activity. The protocols and data presented in these application notes provide a valuable resource for researchers investigating the therapeutic potential of sapanisertib in various cancer models. The oral bioavailability of sapanisertib makes it a convenient agent for preclinical in vivo studies.[1][2] Careful consideration of the experimental design, including the choice of preclinical model, dosing regimen, and pharmacodynamic endpoints, is crucial for obtaining robust and translatable results.
References
- 1. Phase I study of the investigational oral mTORC1/2 inhibitor sapanisertib (TAK-228): tolerability and food effects of a milled formulation in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sapanisertib - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A phase II study of sapanisertib (TAK-228) a mTORC1/2 inhibitor in rapalog-resistant advanced pancreatic neuroendocrine tumors (PNET): ECOG-ACRIN EA2161 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. Phase 1 study of mTORC1/2 inhibitor sapanisertib (TAK-228) in advanced solid tumours, with an expansion phase in renal, endometrial or bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of MLN0128 (Sapanisertib) Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
MLN0128, also known as Sapanisertib, INK128, or TAK-228, is a potent and selective, second-generation ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase.[1][2] It uniquely targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are key components of the PI3K/AKT/mTOR signaling pathway that regulates cell growth, proliferation, survival, and metabolism.[2][3][4] Dysregulation of this pathway is a common feature in many human cancers.[5] Unlike first-generation mTOR inhibitors (rapalogs) that only allosterically inhibit mTORC1, MLN0128's dual inhibitory action blocks downstream signaling more comprehensively, making it a valuable tool for cancer research and therapeutic development.[3][5][6] Proper preparation of a stable, concentrated stock solution is the first critical step for ensuring reproducible and accurate experimental results.
Quantitative Data Summary
The following table summarizes the essential quantitative information for MLN0128.
| Property | Value |
| Synonyms | Sapanisertib, INK 128, TAK-228 |
| Molecular Formula | C₁₅H₁₅N₇O |
| Molecular Weight | 309.33 g/mol [1][6] |
| Solubility | DMSO: 62 mg/mL (200.43 mM)[5][6]Water: Insoluble (<1 mg/mL)[5]Ethanol: Sparingly soluble |
| Storage (Powder) | 3 years at -20°C[5][6] |
| Storage (Stock Solution) | In DMSO: • 1 year at -80°C[6][7] • 1 month at -20°C[5][6]Aliquot to avoid repeated freeze-thaw cycles.[6] |
| In Vitro IC₅₀ | ~1 nM for mTOR kinase in cell-free assays[5][6][7] |
| In Vitro EC₅₀ | ~0.1 µM in PC3 human prostate cancer cells[6] |
Experimental Protocol: Preparation of 10 mM MLN0128 Stock Solution
This protocol provides a detailed methodology for preparing a 10 mM stock solution of MLN0128 in Dimethyl Sulfoxide (DMSO).
Materials
-
MLN0128 (Sapanisertib) powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), sterile
-
Calibrated analytical balance
-
Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL)
-
Sterile, low-retention pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Safety Precautions
-
MLN0128 is a potent bioactive compound. Handle with care in a designated area, such as a chemical fume hood.
-
Wear appropriate PPE at all times to avoid skin contact, inhalation, or ingestion.
-
Consult the Safety Data Sheet (SDS) for MLN0128 before handling.
Step-by-Step Protocol
-
Equilibrate Reagents: Allow the MLN0128 powder and anhydrous DMSO to come to room temperature before opening to prevent moisture condensation. Moisture can reduce the solubility of MLN0128 in DMSO.[6]
-
Calculate Required Mass: To prepare a 10 mM stock solution, calculate the mass of MLN0128 needed.
-
Formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L x 0.001 L x 309.33 g/mol x 1000 mg/g = 3.0933 mg
-
-
Weigh MLN0128: Carefully weigh out the calculated mass (e.g., 3.1 mg) of MLN0128 powder and place it into a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the MLN0128 powder. For the example above, add 1 mL of DMSO.
-
Dissolve Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, amber, or foil-wrapped microcentrifuge tubes.[6][7]
-
Store Properly: Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for short-term use (up to 1 month).[5][6][7]
Visualizations
MLN0128 Mechanism of Action
Caption: PI3K/AKT/mTOR pathway showing dual inhibition of mTORC1/C2 by MLN0128.
Stock Solution Preparation Workflow
Caption: Workflow for preparing MLN0128 stock solution.
References
- 1. Sapanisertib - Wikipedia [en.wikipedia.org]
- 2. MLN0128, an ATP-competitive mTOR kinase inhibitor with potent in vitro and in vivo antitumor activity, as potential therapy for bone and soft-tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MLN0128, a novel mTOR kinase inhibitor, disrupts survival signaling and triggers apoptosis in AML and AML stem/ progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MLN0128, a novel mTOR kinase inhibitor, disrupts survival signaling and triggers apoptosis in AML and AML stem/ progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Utilizing INK128 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical use of INK128 (also known as sapanisertib (B612132) or MLN0128) in combination with various chemotherapy agents. This document details the mechanism of action, experimental protocols, and key quantitative data to guide further research and development.
Introduction
INK128 is a potent and selective, orally bioavailable ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes.[1][2][3] The mammalian target of rapamycin (B549165) (mTOR) is a critical serine/threonine kinase that integrates signals from growth factors and nutrients to regulate cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[2][4] Unlike first-generation mTOR inhibitors like rapamycin (rapalogs), which only allosterically inhibit mTORC1, INK128's dual-target action offers a more complete blockade of mTOR signaling.[1][4] This includes the inhibition of mTORC2-mediated phosphorylation of Akt at serine 473, a key step for maximal Akt activation.[5][6] Preclinical and clinical studies have demonstrated that INK128 can enhance the anti-tumor efficacy of traditional chemotherapy agents and overcome resistance.[4][5][7]
Mechanism of Action: INK128 and Chemotherapy Synergy
INK128 inhibits the kinase activity of mTOR, leading to the dephosphorylation of its downstream effectors. Within mTORC1, this includes the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) and the ribosomal protein S6 kinase 1 (S6K1), resulting in the suppression of cap-dependent mRNA translation and protein synthesis.[6] By inhibiting mTORC2, INK128 prevents the phosphorylation and activation of Akt, a central node in cell survival pathways.[5][6]
The synergistic effect of combining INK128 with chemotherapy can be attributed to several factors:
-
Inhibition of Chemo-Induced Survival Signals: Many chemotherapy drugs induce cellular stress, which can paradoxically activate pro-survival pathways like PI3K/Akt/mTOR. INK128 can block these survival signals, rendering cancer cells more susceptible to chemotherapy-induced apoptosis.[5]
-
Overcoming Chemoresistance: The mTOR pathway is implicated in resistance to multiple anticancer therapies.[5] By inhibiting this pathway, INK128 may lower the threshold for chemoresistance.[5]
-
Enhanced Apoptosis: INK128 has been shown to enhance chemotherapy-induced apoptosis in various cancer cell lines.[5]
Below is a diagram illustrating the signaling pathway targeted by INK128.
Caption: INK128 inhibits both mTORC1 and mTORC2, blocking downstream signaling pathways.
Quantitative Data from Preclinical Studies
The following tables summarize the in vitro and in vivo efficacy of INK128 in combination with various chemotherapy agents across different cancer types.
Table 1: In Vitro Efficacy of INK128 in Combination with Chemotherapy
| Cancer Type | Cell Line | Chemotherapy Agent | INK128 Concentration | Chemotherapy Concentration | Effect | Reference |
| Neuroblastoma | Multiple | Doxorubicin | Not specified | Not specified | Significantly increased sensitivity to doxorubicin | [5] |
| Colorectal Cancer | HT-29 | 5-Fluorouracil (5-FU) | Not specified | Not specified | Sensitized cells to 5-FU-mediated cytotoxicity | [4] |
| Triple-Negative Breast Cancer | Multiple | Carboplatin (B1684641) | 50-500 nM (EC50) | 10 µM | Potentiated anti-proliferative effect | [8] |
| Non-Small Cell Lung Cancer | A549 | HDAC Inhibitors (SAHA, Panobinostat) | Various | Various | Synergistic cell killing | [9] |
| Acute Myeloid Leukemia | MV4-11, U937 | ABT-737 (BH3-mimetic) | 50-200 nM | 10-500 nM | Synergistic cell death | [6] |
Table 2: In Vivo Efficacy of INK128 in Combination with Chemotherapy in Xenograft Models
| Cancer Type | Xenograft Model | Chemotherapy Agent | INK128 Dosing | Chemotherapy Dosing | Outcome | Reference |
| Neuroblastoma | Orthotopic (IMR32 cells) | Doxorubicin | Not specified | Not specified | Enhanced anti-tumor activity | [5] |
| Colorectal Cancer | Subcutaneous (HT-29 cells) | 5-Fluorouracil (5-FU) | Daily oral administration | Not specified | Enhanced inhibition of tumor growth | [10] |
| Breast Cancer | Subcutaneous (ZR-75-1 cells) | N/A (single agent) | 0.3 mg/kg/day | N/A | Tumor growth inhibition | [1] |
| Pancreatic Carcinoma | Subcutaneous | Radiation Therapy | Not specified | Single and fractionated irradiation | Increased tumor growth delay | [11] |
| Acute Myeloid Leukemia | Systemic (MV4-11 cells) | ABT-737 | 0.5 mg/kg | 80 mg/kg | Significantly prolonged survival | [6] |
| Endometrial Cancer | Preclinical Xenograft | Paclitaxel (B517696) | Days 2-4 | Day 1 | Improved tumor growth inhibition (sequential dosing) | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cell Viability Assay (MTS/MTT Assay)
This protocol is used to assess the cytotoxic effects of INK128 alone and in combination with chemotherapy on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
INK128 (Sapanisertib)
-
Chemotherapy agent of choice
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of INK128 and the chemotherapy agent in complete growth medium.
-
Treat the cells with INK128 alone, the chemotherapy agent alone, or the combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. IC50 values (the concentration of drug that inhibits cell growth by 50%) can be determined using non-linear regression analysis.
Caption: Workflow for determining cell viability after drug treatment.
Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition
This protocol is used to confirm the on-target activity of INK128 by assessing the phosphorylation status of key downstream effectors of mTORC1 and mTORC2.
Materials:
-
Cancer cell lines
-
INK128
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-S6, anti-S6, anti-phospho-4EBP1, anti-4EBP1, anti-phospho-Akt (Ser473), anti-Akt, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with INK128 at various concentrations and time points.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Use a loading control like actin to ensure equal protein loading.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of INK128 in combination with chemotherapy in vivo.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
INK128 formulation for oral gavage
-
Chemotherapy agent for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-10 million cancer cells (often mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, INK128 alone, chemotherapy alone, combination).
-
Administer INK128 by oral gavage daily or as per the desired schedule.
-
Administer the chemotherapy agent (e.g., via intraperitoneal or intravenous injection) according to its established protocol. Some studies have shown that sequential administration of paclitaxel followed by sapanisertib results in improved tumor growth inhibition.[7]
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting).
Caption: General workflow for an in vivo xenograft study.
Clinical Applications and Future Directions
INK128 (sapanisertib) is currently being evaluated in clinical trials for various advanced solid tumors, both as a single agent and in combination with other therapies.[3][5] A phase I study of sapanisertib with carboplatin and paclitaxel has demonstrated a manageable safety profile with preliminary anti-tumor activity in malignancies with mTOR pathway alterations.[7] The combination of mTOR inhibitors with immunotherapy is also an emerging area of interest.[12]
Future research should focus on:
-
Identifying predictive biomarkers to select patients most likely to respond to INK128-based combination therapies.
-
Optimizing dosing schedules to maximize synergy and minimize toxicity.
-
Exploring novel combinations with other targeted agents and immunotherapies.
INK128, as a dual mTORC1/2 inhibitor, holds significant promise for use in combination with chemotherapy to improve treatment outcomes for cancer patients. The provided protocols and data serve as a valuable resource for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of this combination strategy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Sapanisertib - Wikipedia [en.wikipedia.org]
- 4. The preclinical evaluation of the dual mTORC1/2 inhibitor INK-128 as a potential anti-colorectal cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR ATP-competitive inhibitor INK128 inhibits neuroblastoma growth via blocking mTORC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-administration of the mTORC1/TORC2 inhibitor INK128 and the Bcl-2/Bcl-xL antagonist ABT-737 kills human myeloid leukemia cells through Mcl-1 down-regulation and AKT inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I study of sapanisertib with carboplatin and paclitaxel in mTOR pathway altered solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. High-content analysis identified synergistic drug interactions between INK128, an mTOR inhibitor, and HDAC inhibitors in a non-small cell lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The preclinical evaluation of the dual mTORC1/2 inhibitor INK-128 as a potential anti-colorectal cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The ATP-Competitive mTOR Inhibitor INK128 enhances in vitro and in vivo radiosensitivity of pancreatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Sapanisertib Treatment Protocols for Long-Term Studies: Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the long-term study of sapanisertib (B612132), a potent and selective dual mTORC1 and mTORC2 inhibitor. Sapanisertib, also known as TAK-228 or MLN0128, is an orally bioavailable, ATP-competitive inhibitor of mTOR kinase.[1][2] By targeting both mTORC1 and mTORC2 complexes, sapanisertib offers a comprehensive approach to inhibiting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[3][4] These notes are intended to guide the design and execution of preclinical and clinical long-term studies to evaluate the efficacy and safety of sapanisertib.
Mechanism of Action and Signaling Pathway
Sapanisertib inhibits both mTORC1 and mTORC2, leading to the suppression of downstream signaling pathways involved in cell growth, proliferation, survival, and metabolism.[3][5] Inhibition of mTORC1 blocks the phosphorylation of its key substrates, p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), resulting in reduced protein synthesis.[5] Simultaneously, inhibition of mTORC2 prevents the phosphorylation and activation of Akt at serine 473, a critical step for promoting cell survival.[5]
Preclinical Long-Term Study Protocols
In Vivo Xenograft Model Protocol
This protocol provides a framework for long-term efficacy studies of sapanisertib in mouse xenograft models.
1. Animal Model and Housing:
-
Species: Athymic nude mice (or other appropriate immunocompromised strain).
-
Age/Weight: 6-8 weeks old, 18-22 g.
-
Housing: Maintain in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100-200 µL of a 1:1 mixture of Matrigel and sterile PBS) into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Measure tumor volume 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
4. Sapanisertib Formulation and Administration:
-
Formulation: Prepare sapanisertib for oral gavage. A common vehicle is 5% N-methyl-2-pyrrolidone (NMP), 15% polyvinylpyrrolidone (B124986) (PVP) in water.[1][6]
-
Dosage: Based on previous studies, effective doses range from 0.3 mg/kg to 1 mg/kg.[1][5] A dose of 1 mg/kg body weight once daily by oral gavage has been shown to be effective in a patient-derived xenograft model of pancreatic neuroendocrine tumors.[1]
-
Control Group: Administer the vehicle alone to the control group following the same schedule.
5. Long-Term Treatment Schedule:
-
Administer sapanisertib or vehicle daily for a predetermined period (e.g., 28 days or longer, depending on the study objectives and tumor growth in the control group).[1]
6. Efficacy and Toxicity Assessment:
-
Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Body Weight: Monitor animal body weight 2-3 times per week as an indicator of general health and treatment-related toxicity.
-
Clinical Observations: Observe animals daily for any signs of distress or toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for western blot analysis to confirm the inhibition of mTOR pathway signaling.
References
- 1. A Patient-derived Xenograft Model of Pancreatic Neuroendocrine Tumors Identifies Sapanisertib as a Possible New Treatment for Everolimus-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Western Blot Analysis of p-mTOR Following MLN0128 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLN0128, also known as sapanisertib, is a potent, second-generation, ATP-competitive dual inhibitor of mTORC1 and mTORC2.[1][2][3] The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a hallmark of many cancers.[1][3] MLN0128's ability to inhibit both mTOR complexes allows for a more complete blockade of mTOR signaling compared to first-generation inhibitors like rapamycin, which primarily target mTORC1.[3][4] This results in the inhibition of phosphorylation of key downstream effectors of both mTORC1 (e.g., 4E-BP1, S6K) and mTORC2 (e.g., AKT at Ser473).[4][5]
Western blotting is a fundamental technique to elucidate the pharmacodynamic effects of MLN0128 on the mTOR pathway. Specifically, analyzing the phosphorylation status of mTOR at Ser2448 (p-mTOR) serves as a key biomarker for mTORC1 activity and its inhibition by MLN0128. These application notes provide a detailed protocol for the Western blot analysis of p-mTOR in cell lysates following treatment with MLN0128, enabling researchers to quantify its inhibitory effects.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of MLN0128 and the experimental design, the following diagrams illustrate the mTOR signaling pathway and the Western blot workflow.
Caption: mTOR signaling pathway and the inhibitory action of MLN0128.
Caption: Experimental workflow for Western blot analysis of p-mTOR.
Experimental Protocol
This protocol provides a general framework for the Western blot analysis of p-mTOR (Ser2448) following MLN0128 treatment. Optimization may be required for specific cell lines and experimental conditions.
Materials and Reagents:
-
Cell Lines: Appropriate cancer cell lines with an active PI3K/AKT/mTOR pathway.
-
MLN0128 (Sapanisertib): Prepare stock solutions in DMSO and store at -20°C or -80°C.
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA or Bradford protein assay kit.
-
Laemmli Sample Buffer (4X or 6X): Containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT).
-
SDS-PAGE Gels: Low percentage (e.g., 6-8%) Tris-glycine gels are recommended for the high molecular weight mTOR protein (~289 kDa).
-
Running Buffer: Tris-glycine-SDS buffer.
-
Transfer Buffer: Tris-glycine buffer with methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes (0.45 µm).
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phospho-antibodies, BSA is generally recommended.
-
Primary Antibodies:
-
Rabbit anti-phospho-mTOR (Ser2448)
-
Rabbit or mouse anti-total mTOR
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager or X-ray film and developing reagents.
Procedure:
-
Cell Culture and MLN0128 Treatment: a. Plate cells at a density that allows them to reach 70-80% confluency at the time of treatment. b. Allow cells to adhere overnight. c. Treat cells with varying concentrations of MLN0128 (e.g., 10 nM, 50 nM, 100 nM, 500 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: a. After treatment, aspirate the media and wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer to each well/dish, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube. c. Incubate on ice for 30 minutes with periodic vortexing. d. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Sample Preparation: a. Normalize the protein concentration for all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates to a final concentration of 1X. c. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: a. Load equal amounts of protein (20-40 µg) into the wells of a low-percentage SDS-PAGE gel. b. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Due to the large size of mTOR, an overnight wet transfer at a low constant voltage (e.g., 30V) at 4°C is recommended for optimal transfer efficiency.
-
Blocking: a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Antibody Incubation: a. Incubate the membrane with the primary antibody against p-mTOR (Ser2448) diluted in blocking buffer overnight at 4°C with gentle agitation. b. The following day, wash the membrane three times for 10 minutes each with TBST. c. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. d. Wash the membrane three times for 10 minutes each with TBST.
-
Detection: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using an imaging system or by exposing it to X-ray film.
-
Stripping and Re-probing: a. To normalize the p-mTOR signal, the membrane can be stripped and re-probed for total mTOR and a loading control (e.g., GAPDH or β-actin). Follow a validated stripping protocol.
Data Presentation and Analysis
Quantitative analysis of Western blot data is crucial for accurately determining the inhibitory effect of MLN0128.
Densitometry:
-
Use image analysis software (e.g., ImageJ) to measure the band intensity for p-mTOR, total mTOR, and the loading control for each sample.
-
Normalize the p-mTOR and total mTOR band intensities to the corresponding loading control intensity.
-
Calculate the ratio of normalized p-mTOR to normalized total mTOR to determine the relative phosphorylation level.
-
Express the relative phosphorylation level of treated samples as a percentage of the vehicle-treated control.
A formula that can be used for quantification is: (p-protein intensity / total protein intensity / loading control intensity) x 100.[5]
Quantitative Data Summary:
The results can be summarized in a table for clear comparison.
| Cell Line | MLN0128 Concentration (nM) | Treatment Time (hours) | Relative p-mTOR Level (% of Control) | Standard Deviation |
| Example Cell Line A | 0 (Vehicle) | 6 | 100 | ± X.X |
| 10 | 6 | Value | ± X.X | |
| 50 | 6 | Value | ± X.X | |
| 100 | 6 | Value | ± X.X | |
| 500 | 6 | Value | ± X.X | |
| Example Cell Line B | 0 (Vehicle) | 24 | 100 | ± Y.Y |
| 10 | 24 | Value | ± Y.Y | |
| 50 | 24 | Value | ± Y.Y | |
| 100 | 24 | Value | ± Y.Y | |
| 500 | 24 | Value | ± Y.Y |
Note: This table is a template. Researchers should populate it with their own experimental data.
By following this detailed protocol and data analysis framework, researchers can effectively utilize Western blotting to characterize the dose- and time-dependent inhibitory effects of MLN0128 on mTOR phosphorylation, providing valuable insights for drug development and cancer research.
References
- 1. MLN0128, an ATP-Competitive mTOR Kinase Inhibitor, with Potent In vitro and In vivo Antitumor Activity as Potential Therapy for Bone and Soft-Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. MLN0128, an ATP-competitive mTOR kinase inhibitor with potent in vitro and in vivo antitumor activity, as potential therapy for bone and soft-tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting mTOR with MLN0128 Overcomes Rapamycin and Chemoresistant Primary Effusion Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MLN0128, a novel mTOR kinase inhibitor, disrupts survival signaling and triggers apoptosis in AML and AML stem/ progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Resistance to INK128 in Cancer Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding mechanisms of resistance to the mTOR inhibitor INK128 (sapanisertib).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for INK128?
INK128, also known as sapanisertib (B612132) or MLN0128, is a potent and selective ATP-competitive inhibitor of the mTOR kinase. It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), thereby blocking downstream signaling pathways involved in cell growth, proliferation, and survival.[1][2] Unlike allosteric inhibitors like rapamycin (B549165) and its analogs (rapalogs), which primarily inhibit mTORC1, INK128's dual inhibition is designed to overcome some of the resistance mechanisms associated with rapalogs, such as the feedback activation of AKT signaling.[1]
Q2: What are the known or suspected mechanisms of acquired resistance to INK128?
While research is ongoing, several mechanisms are proposed to contribute to acquired resistance to INK128:
-
Mutations in the mTOR Kinase Domain: As an ATP-competitive inhibitor, mutations in the ATP-binding site of the mTOR kinase domain can reduce the binding affinity of INK128, thereby diminishing its inhibitory effect. While specific mutations conferring resistance to INK128 are still being fully characterized, mutations in the mTOR gene have been identified as a mechanism of acquired resistance to other mTOR inhibitors.[3]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the mTOR blockade and reactivate downstream pro-survival signals.[4][5] Combination therapies targeting these bypass pathways, such as the PI3K/AKT or MAPK pathways, are being explored to overcome INK128 resistance.[6][7]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein), can actively pump INK128 out of the cancer cell, reducing its intracellular concentration and efficacy.[8][9][10][11] This is a common mechanism of multidrug resistance.
Q3: Can INK128 overcome resistance to first-generation mTOR inhibitors like rapamycin?
Yes, INK128 has been shown to be effective in cancer models with both intrinsic and acquired resistance to rapamycin.[12][13] A common mechanism of rapamycin resistance is the acquisition of mutations in the FKBP12-rapamycin binding (FRB) domain of mTOR (e.g., S2035F), which prevents the binding of the rapamycin-FKBP12 complex. Since INK128 binds to the ATP-binding site, it can still effectively inhibit mTORC1 in cells with these mutations.[12]
Troubleshooting Guides
Experimental Issue: Difficulty Generating a Stable INK128-Resistant Cell Line
Q: My cancer cell line is not developing resistance to INK128, or the resistance is not stable. What could be the issue?
A: Generating a stable drug-resistant cell line can be a lengthy process with several critical factors to consider:
-
Drug Concentration and Exposure Time: The process typically involves a gradual increase in the concentration of INK128 over several months.[14][15] Starting with a concentration around the IC20-IC30 and incrementally increasing it as cells adapt is a common strategy. Continuous exposure is often necessary to maintain selective pressure.
-
Cell Line Heterogeneity: Parental cell lines are often heterogeneous. It's possible that the population you are working with does not contain clones capable of developing resistance. Consider starting with a fresh, low-passage vial of the parental cell line.
-
Instability of Resistance: Some resistance mechanisms are transient. To maintain a resistant phenotype, it may be necessary to continuously culture the cells in the presence of a maintenance dose of INK128 (e.g., the IC20 of the resistant line).[14][16] It is also crucial to periodically verify the IC50 of the resistant line to ensure the phenotype is being maintained.
-
Cryopreservation: It is good practice to freeze down vials of your resistant cells at different stages of their development. This allows you to return to an earlier stage if the current culture loses its resistance or becomes contaminated.[15]
Experimental Issue: Inconsistent Western Blot Results for mTOR Pathway Proteins
Q: I am getting weak or no signal for phosphorylated mTOR (p-mTOR) or its downstream targets in my INK128-treated samples. How can I troubleshoot this?
A: Western blotting for phosphorylated proteins, especially those in a signaling cascade like the mTOR pathway, can be challenging. Here are some common issues and solutions:
-
Sample Preparation:
-
Use of Inhibitors: Ensure that your lysis buffer contains both protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[17]
-
Keep Samples Cold: Perform all sample preparation steps on ice or at 4°C to minimize enzymatic activity.
-
-
Blocking Buffers:
-
Avoid Milk for Phospho-proteins: Milk contains casein, a phosphoprotein, which can lead to high background when probing for phosphorylated targets. Use 5% Bovine Serum Albumin (BSA) in TBST for blocking and antibody dilutions.[18]
-
-
Antibody Selection and Incubation:
-
Primary Antibody: Use an antibody specifically validated for the detection of the phosphorylated form of your target protein. Ensure you are using the recommended antibody dilution and incubation time/temperature.
-
Secondary Antibody: Use a fresh dilution of the appropriate secondary antibody.
-
-
Washing Steps: Insufficient washing can lead to high background, while excessive washing can result in a weak signal. Follow the recommended washing times and volumes.[18]
-
Low Protein Abundance: Phosphorylated proteins are often present at low levels. You may need to load a higher amount of total protein (e.g., 30-50 µg) per lane or enrich your sample for the protein of interest using immunoprecipitation.[2][9]
Experimental Issue: Variability in IC50 Values from Cell Viability Assays
Q: My IC50 values for INK128 are inconsistent between experiments. What could be causing this?
A: Inconsistent IC50 values are a common issue in cell-based assays. Several factors can contribute to this variability:
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent, low passage number. High passage numbers can lead to phenotypic drift and altered drug sensitivity.
-
Seeding Density: Ensure that the cell seeding density is consistent across all wells and experiments. Over-confluent or under-confluent wells can lead to variations in metabolic activity and drug response.[1]
-
"Edge Effect": Wells on the perimeter of a 96-well plate are more prone to evaporation, which can alter the drug concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media without cells.[19][6][8]
-
Assay-Specific Issues (MTT Assay):
-
Incubation Time: The incubation time with the MTT reagent can affect the results. Optimize the incubation time for your specific cell line.[20]
-
Incomplete Solubilization: Ensure that the formazan (B1609692) crystals are completely dissolved before reading the absorbance. Incomplete solubilization will lead to inaccurate readings.[20]
-
-
Data Analysis: Use a consistent method for data normalization and curve fitting to calculate the IC50. Normalize the data to the vehicle-treated control wells.[6]
Quantitative Data Summary
Table 1: In Vitro Activity of INK128 (Sapanisertib) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Neuroblastoma Panel | Neuroblastoma | Varies | [21] |
| Pancreatic Carcinoma Panel | Pancreatic Cancer | Varies | [22] |
| Breast Cancer Panel | Breast Cancer | Varies | [12] |
| Colorectal Cancer Panel | Colorectal Cancer | Varies | [23] |
Note: IC50 values can vary depending on the specific cell line and assay conditions.
Table 2: Clinical Trial Data for Sapanisertib (INK128) in Combination Therapies
| Combination Therapy | Cancer Type | Phase | Response Rate | Reference |
| Sapanisertib + Metformin | Advanced Solid Tumors | I | 63% Disease Control Rate | [14][24][25] |
| Sapanisertib + Ziv-aflibercept | Advanced Solid Tumors | I | 78% Disease Control Rate | [2][7] |
| Sapanisertib | Refractory Metastatic Renal Cell Carcinoma | II | 5.3% Objective Response Rate | [26] |
| Sapanisertib | Rapalog-resistant Pancreatic Neuroendocrine Tumors | II | No Objective Responses in Stage 1 | [23] |
Experimental Protocols
Protocol: Western Blot Analysis of mTOR Pathway Activation
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature 20-50 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated mTOR, AKT, S6K, and 4E-BP1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using densitometry software.
-
Protocol: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of INK128 for 48-72 hours. Include a vehicle-only control.
-
-
MTT Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and incubate with shaking to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control.
-
Plot the normalized values against the log of the drug concentration and fit a dose-response curve to determine the IC50.[19]
-
Signaling Pathways and Experimental Workflows
Caption: The mTOR signaling pathway and the inhibitory action of INK128.
Caption: Potential mechanisms of acquired resistance to INK128.
Caption: Workflow for studying INK128 resistance mechanisms.
References
- 1. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
- 8. benchchem.com [benchchem.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 11. researchgate.net [researchgate.net]
- 12. Catalytic mTOR inhibitors can overcome intrinsic and acquired resistance to allosteric mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mTOR ATP-competitive inhibitor INK128 inhibits neuroblastoma growth via blocking mTORC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The ATP-Competitive mTOR Inhibitor INK128 enhances in vitro and in vivo radiosensitivity of pancreatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The preclinical evaluation of the dual mTORC1/2 inhibitor INK-128 as a potential anti-colorectal cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Phase I Study of mTORC1/2 Inhibitor Sapanisertib (CB-228/TAK-228) in Combination with Metformin in Patients with mTOR/AKT/PI3K Pathway Alterations and Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Phase I Study of mTORC1/2 Inhibitor Sapanisertib (CB-228/TAK-228) in Combination with Metformin in Patients with mTOR/AKT/PI3K Pathway Alterations and Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Research Portal [iro.uiowa.edu]
Technical Support Center: Overcoming Sapanisertib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Sapanisertib (B612132) resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing resistance to Sapanisertib. What are the common underlying mechanisms?
A1: Resistance to Sapanisertib, a dual mTORC1/mTORC2 inhibitor, can arise from several mechanisms, similar to other mTOR inhibitors. While intrinsic resistance can be a factor, acquired resistance often involves the activation of alternative pro-survival signaling pathways. A primary mechanism is the reactivation of the mTORC1 pathway, which can become less sensitive to the drug over time.[1] Additionally, cancer cells can develop resistance by activating parallel signaling cascades that bypass the mTOR blockade. One of the most common escape routes is the Ras/mitogen-activated protein kinase (MAPK) pathway.[2] Inhibition of the mTOR pathway can sometimes lead to a feedback activation of the MAPK pathway, allowing cells to continue to proliferate.[2] In some cases, acquired resistance to dual PI3K/mTOR inhibitors has been linked to specific "gatekeeper" mutations in the kinase domain of mTOR, which may prevent the drug from binding effectively.
Q2: What strategies can I employ to overcome Sapanisertib resistance in my cell line?
A2: The most effective strategy to overcome Sapanisertib resistance is through combination therapy. By simultaneously targeting the primary resistance pathways and potential escape routes, you can often restore sensitivity and achieve a synergistic anti-tumor effect. Promising combinations include:
-
Combination with MEK Inhibitors: Since the MAPK/ERK pathway is a frequent escape route, co-treatment with a MEK inhibitor like trametinib (B1684009) can be highly effective. This dual blockade of the mTOR and MAPK pathways has shown synergistic effects in glioblastoma and pediatric low-grade glioma cell lines.[3][4]
-
Combination with Metformin: Metformin, a common anti-diabetic drug, can enhance the anti-tumor activity of Sapanisertib.[5] Metformin is thought to inhibit the mTOR pathway through the upstream activation of AMPK, complementing Sapanisertib's direct mTOR inhibition.[5]
-
Combination with VEGF Inhibitors: In some contexts, combining Sapanisertib with a VEGF inhibitor like ziv-aflibercept has demonstrated anti-tumor activity.[6] This approach targets both tumor cell proliferation via mTOR inhibition and tumor angiogenesis via VEGF blockade.[6]
Q3: Are there any known biomarkers that can predict sensitivity or resistance to Sapanisertib?
A3: Research into predictive biomarkers for Sapanisertib is ongoing. However, some molecular characteristics may influence sensitivity. Tumors with alterations in the PI3K/AKT/mTOR pathway, such as PTEN mutations, may be more susceptible to Sapanisertib, particularly in combination with metformin.[5][7] Conversely, the activation status of the MAPK/ERK pathway could be a biomarker of potential resistance, suggesting the need for a combination approach with a MEK inhibitor.
Troubleshooting Guide
Problem 1: My cell line is not responding to Sapanisertib monotherapy.
| Possible Cause | Suggested Solution |
| Intrinsic Resistance | The cell line may have intrinsic mechanisms of resistance, such as a non-functional mTOR pathway or pre-existing activation of bypass pathways. |
| Suboptimal Drug Concentration | Perform a dose-response curve to determine the IC50 of Sapanisertib for your specific cell line. Ensure you are using a concentration that is sufficient to inhibit mTOR signaling. |
| Activation of Escape Pathways | Investigate the activation status of parallel signaling pathways, particularly the MAPK/ERK pathway, using techniques like Western blotting for phosphorylated ERK. If the MAPK pathway is active, consider a combination therapy with a MEK inhibitor. |
Problem 2: My cell line has developed acquired resistance to Sapanisertib after initial sensitivity.
| Possible Cause | Suggested Solution |
| Reactivation of mTOR Signaling | Analyze the phosphorylation status of mTORC1 downstream targets like S6 ribosomal protein to see if the pathway has been reactivated despite the presence of Sapanisertib. |
| Emergence of Bypass Pathways | As with intrinsic resistance, check for the activation of escape pathways like MAPK/ERK. |
| Development of mTOR Mutations | Although less common, consider sequencing the mTOR gene in your resistant cell line to check for potential "gatekeeper" mutations that could interfere with Sapanisertib binding. |
| Selection of a Resistant Subclone | The resistant population may have arisen from a small, pre-existing subclone. In this case, combination therapy is the most viable strategy to target a broader range of cellular vulnerabilities. |
Data Presentation
Table 1: Efficacy of Sapanisertib Combination Therapy in Preclinical Models
| Cancer Type | Cell Line/Model | Combination | Effect | Reference |
| Pediatric Low-Grade Glioma | Patient-derived cell lines | Sapanisertib + Trametinib | 50% reduction in tumor cell growth; >90% reduction in cell proliferation | [3] |
| Pediatric Low-Grade Glioma | Mouse xenograft | Sapanisertib + Trametinib | 50% smaller tumor volume; 3x longer survival | [3] |
| Glioblastoma | Neurosphere cell lines | Sapanisertib + Trametinib | Enhanced growth inhibition and induction of apoptosis | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assay for Combination Therapy
-
Cell Seeding: Plate your cancer cell line in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of Sapanisertib alone, the combination drug (e.g., trametinib) alone, and the combination of both. A fixed-ratio combination or a matrix of different concentrations can be used. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Use a standard cell viability assay, such as MTT or CellTiter-Glo, to determine the percentage of viable cells in each treatment group.
-
Data Analysis: Calculate the IC50 for each drug alone and in combination. Use software such as CompuSyn to calculate the combination index (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat cells with Sapanisertib, the combination drug, or the combination for a specified period (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies against key signaling proteins (e.g., phospho-mTOR, phospho-S6, phospho-ERK, total S6, total ERK, and a loading control like GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the treatments on the phosphorylation status of the target proteins.
Visualizations
Caption: Sapanisertib inhibits mTORC1/2, while resistance can be overcome by co-targeting escape pathways.
Caption: Workflow for testing combination therapies to overcome Sapanisertib resistance.
References
- 1. Targeting mTOR signaling overcomes acquired resistance to combined BRAF and MEK inhibition in BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hopkinsmedicine.org [hopkinsmedicine.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase I Study of mTORC1/2 Inhibitor Sapanisertib (CB-228/TAK-228) in Combination with Metformin in Patients with mTOR/AKT/PI3K Pathway Alterations and Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I study of sapanisertib (CB‐228/TAK‐228/MLN0128) in combination with ziv‐aflibercept in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
Navigating the Challenges of MLN0128 (Sapanisertib) in Clinical Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers utilizing the dual mTORC1/mTORC2 inhibitor, MLN0128 (also known as sapanisertib (B612132) or TAK-228), in clinical and preclinical studies. This guide addresses common challenges and frequently asked questions regarding the limitations of MLN0128, offering insights into adverse events, mechanisms of resistance, and key experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant toxicities in our patient cohort receiving MLN0128. What are the most commonly reported adverse events, and at what doses do they typically occur?
A1: Dose-limiting toxicities (DLTs) and other adverse events are a notable limitation of MLN0128 in clinical trials. The most frequently observed toxicities include hyperglycemia, nausea, vomiting, diarrhea, fatigue, and mucosal inflammation.[1] Grade 3 or higher adverse events are also common, with hyperglycemia, asthenia, and mucosal inflammation being among the most reported.[1]
In a phase I study, the maximum tolerated doses (MTDs) were established at 4 mg for once-daily (QD) dosing and 9 mg for a schedule of three days on, four days off per week (QDx3d QW).[2] It is crucial to monitor patients closely for these side effects and consider dose adjustments as necessary. For instance, in a phase II study in metastatic castration-resistant prostate cancer, initial dosing at 5 mg daily often required reduction to 4 mg due to toxicities.[3]
Troubleshooting Tip: If a patient experiences a Grade 3 or higher treatment-related adverse event, it is recommended to withhold treatment. If the event resolves to Grade 1 or baseline within 14 days, treatment may be resumed, potentially at a reduced dose, with sponsor approval.[4]
Q2: Our research indicates that some tumors are developing resistance to MLN0128. What are the known mechanisms of resistance?
A2: Resistance to MLN0128 can arise from mutations within the mTOR gene itself. While MLN0128 is effective against tumors with acquired resistance to first-generation mTOR inhibitors (rapalogs) due to mutations in the FKBP12-rapamycin binding (FRB) domain of mTOR (e.g., S2035F), resistance to MLN0128 can still develop.[5]
One identified mechanism of resistance to second-generation mTOR inhibitors involves mutations in the mTOR kinase domain. For example, the M2327I mutation has been shown to confer resistance to ATP-competitive mTOR inhibitors.[6] Furthermore, cells harboring double mutations, one in the FRB domain (e.g., F2108L) and another in the kinase domain (e.g., M2327I), can exhibit resistance to both rapamycin (B549165) and MLN0128.[7]
Troubleshooting Tip: If resistance is suspected, tumor biopsies can be analyzed for mTOR mutations. Techniques like Sanger sequencing or Next-Generation Sequencing (NGS) can be employed to identify specific mutations in the mTOR gene that may be driving resistance. This information can guide further treatment strategies.
Q3: We are planning to assess the pharmacodynamic effects of MLN0128 in our preclinical models. How can we confirm target engagement?
A3: Target engagement of MLN0128 can be confirmed by assessing the phosphorylation status of downstream targets of both mTORC1 and mTORC2 via Western blotting. As a dual mTORC1/2 inhibitor, MLN0128 should decrease the phosphorylation of key substrates.
-
mTORC1 substrates: Look for reduced phosphorylation of p70 S6 Kinase (at Thr389) and 4E-BP1 (at Thr37/46).
-
mTORC2 substrate: Assess for decreased phosphorylation of AKT (at Ser473).
In preclinical models, MLN0128 has been shown to potently inhibit the phosphorylation of these targets in a dose-dependent manner.[8]
Quantitative Data Summary
The following tables summarize adverse events observed in clinical trials of MLN0128, providing a clear overview for researchers.
Table 1: Common Treatment-Emergent Adverse Events with Sapanisertib (MLN0128) in Combination with Metformin [9]
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Nausea | Not specified | Not specified |
| Anorexia | Not specified | Not specified |
| Diarrhea | Not specified | 7 |
| Rash | Not specified | 7 |
| Hyperglycemia | Not specified | 13 |
| Fatigue | Not specified | 7 |
| Hypertriglyceridemia | Not specified | 3 |
| Creatinine Increase | Not specified | 3 |
| Acidosis | Not specified | 3 |
Table 2: Most Common Drug-Related Adverse Events with MLN0128 Monotherapy [1]
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Hyperglycemia | 65 | 12 |
| Nausea | 60 | Not specified |
| Vomiting | 44 | Not specified |
| Decreased Appetite | 36 | Not specified |
| Diarrhea | 33 | Not specified |
| Asthenia | 30 | 9 |
| Mucosal Inflammation | 30 | 5 |
Experimental Protocols
Protocol 1: Western Blot Analysis of mTOR Pathway Inhibition
This protocol outlines the procedure for assessing the phosphorylation status of key mTOR pathway proteins in cell lysates following treatment with MLN0128.
1. Cell Lysis and Protein Quantification:
-
After treating cells with MLN0128 for the desired time, wash them twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
2. Sample Preparation and SDS-PAGE:
-
Mix the cell lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto a 4-15% Tris-glycine gradient gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.[1]
3. Immunoblotting:
-
Transfer the proteins to a nitrocellulose membrane.
-
Block the membrane with 5% w/v BSA in TBS with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p70 S6 Kinase (Thr389), p-4E-BP1 (Thr37/46), and p-AKT (Ser473) overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Sanger Sequencing for Detection of mTOR Mutations
This protocol provides a general workflow for identifying point mutations in the mTOR gene from tumor-derived DNA.
1. DNA Extraction and PCR Amplification:
-
Extract genomic DNA from formalin-fixed, paraffin-embedded (FFPE) tumor tissue using a suitable kit.
-
Design PCR primers to amplify the specific exons of the mTOR gene where resistance mutations are known to occur (e.g., the regions encoding the FRB and kinase domains).
-
Perform PCR to amplify the target regions.
2. PCR Product Purification and Sequencing Reaction:
-
Purify the PCR products to remove primers and unincorporated nucleotides.
-
Perform a cycle sequencing reaction using the purified PCR product as a template, a sequencing primer, DNA polymerase, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).
3. Capillary Electrophoresis and Data Analysis:
-
Separate the sequencing reaction products by size using capillary electrophoresis.
-
The fluorescent signal from the incorporated ddNTPs is detected to determine the nucleotide sequence.
-
Analyze the sequencing data using appropriate software to identify any deviations from the wild-type mTOR sequence.[2][4]
Protocol 3: Pharmacokinetic Analysis of MLN0128 by LC-MS/MS
This protocol describes a method for quantifying MLN0128 concentrations in plasma samples.
1. Sample Preparation:
-
To a plasma sample, add a structural analog of MLN0128 as an internal standard.
-
Extract MLN0128 and the internal standard from the plasma using methyl tert-butyl ether.[9]
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis:
-
Inject the prepared sample onto a C18 column.
-
Use a mobile phase consisting of methanol, acetonitrile, and ammonium (B1175870) formate (B1220265) to separate MLN0128 from other plasma components.[9]
-
Perform quantitation using a tandem mass spectrometer in positive electrospray ionization and multiple-reaction-monitoring (MRM) mode.[9]
3. Data Analysis:
-
Generate a calibration curve using known concentrations of MLN0128.
-
Determine the concentration of MLN0128 in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of MLN0128.
References
- 1. benchchem.com [benchchem.com]
- 2. A diverse array of cancer-associated mTOR mutations are hyperactivating and can predict rapamycin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of a Rapid LC‐MS/MS Method and Its Application for the Pharmacokinetic Analysis of Pacritinib in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Commentary: Overcoming mTOR resistance mutations with a new-generation mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming mTOR Resistance Mutations with a New Generation mTOR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. researchgate.net [researchgate.net]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
Technical Support Center: Optimizing INK128 Dosage to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of INK128 (Sapanisertib, MLN0128), a potent and selective dual mTORC1/2 inhibitor. The focus is on achieving maximal on-target efficacy while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of INK128?
A1: INK128 is an ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase.[1][2][3][4] It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to the inhibition of downstream signaling pathways that control cell growth, proliferation, and survival.[5][6] Its dual inhibitory action makes it more potent than allosteric mTORC1 inhibitors like rapamycin.[2][3]
Q2: What are the primary on-target effects of INK128?
A2: The primary on-target effects of INK128 are the inhibition of mTORC1 and mTORC2 signaling. This can be observed by a decrease in the phosphorylation of key downstream substrates:
Q3: What are the known off-target effects of INK128?
A3: INK128 is a highly selective mTOR inhibitor.[5][8] It exhibits over 100-fold selectivity for mTOR compared to Class I PI3K isoforms.[3][5][8] However, at higher concentrations, some activity against PI3K kinases can be observed.
Q4: How can I confirm that INK128 is active in my experimental system?
A4: The most common method to confirm INK128 activity is to perform a Western blot analysis and assess the phosphorylation status of mTORC1 and mTORC2 downstream targets. A significant decrease in the phosphorylation of S6K, 4E-BP1, and Akt (Ser473) upon INK128 treatment indicates on-target activity.[5][7]
Troubleshooting Guides
Issue 1: High degree of cytotoxicity observed at expected efficacious doses.
-
Possible Cause: Off-target effects due to high concentrations of INK128, or the specific cell line may be highly sensitive.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 value for your specific cell line to identify the optimal concentration range. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) and narrow it down.
-
Time-Course Experiment: Assess cell viability at different time points (e.g., 24, 48, 72 hours) to determine if the cytotoxicity is time-dependent.
-
Assess On-Target vs. Off-Target Activity: Use the "Protocol for Assessing On-Target and Off-Target Effects via Western Blot" (see Experimental Protocols section) to correlate the phenotypic observations with the inhibition of mTORC1/2 and potential off-targets at different concentrations.
-
Consider a Different Assay for Viability: Some viability assays can be affected by the inhibitor. Consider using multiple methods to confirm the results (e.g., MTT, CellTiter-Glo, and direct cell counting).
-
Issue 2: Inconsistent or no inhibition of mTOR signaling observed.
-
Possible Cause: Issues with the INK128 compound, suboptimal experimental conditions, or cell line-specific resistance.
-
Troubleshooting Steps:
-
Verify INK128 Integrity: Ensure the compound has been stored correctly (lyophilized at -20°C, in solution at -20°C for up to 3 months) and has not undergone multiple freeze-thaw cycles.[7]
-
Optimize Lysis Buffer: Use a lysis buffer containing fresh phosphatase and protease inhibitors to prevent dephosphorylation of your target proteins.
-
Check Antibody Performance: Validate your primary antibodies for specificity and sensitivity using appropriate positive and negative controls.
-
Serum Starvation and Stimulation: The mTOR pathway is sensitive to growth factors. For more consistent results, consider serum-starving your cells for a few hours before treating with INK128 and stimulating with growth factors.
-
Issue 3: The observed phenotype does not correlate with mTOR inhibition.
-
Possible Cause: The phenotype may be due to an off-target effect of INK128.
-
Troubleshooting Steps:
-
Perform a Kinase Profiling Assay: To identify potential off-target kinases, consider a broader kinase profiling assay. This can be done through commercial services that screen your compound against a large panel of kinases.
-
Use a Structurally Different mTOR Inhibitor: Compare the phenotype observed with INK128 to that of another potent and selective mTOR kinase inhibitor with a different chemical scaffold. If the phenotype is not recapitulated, it is more likely to be an off-target effect of INK128.
-
Rescue Experiment: If a specific off-target is suspected, attempt a rescue experiment by overexpressing the wild-type version of the off-target protein to see if the phenotype is reversed.
-
Quantitative Data
Table 1: In Vitro Potency of INK128 Against On-Target and Off-Target Kinases
| Target | IC50 (nM) | Reference(s) |
| mTOR | 1 | [4][5][8] |
| PI3Kα | 219 | [8] |
| PI3Kγ | 221 | [8] |
| PI3Kδ | 230 | [8] |
| PI3Kβ | 5,293 | [8] |
Table 2: Recommended Starting Concentrations for In Vitro and In Vivo Experiments
| Experimental System | Recommended Starting Dose/Concentration | Reference(s) |
| In Vitro (various cancer cell lines) | 10 - 200 nM | [4][6][7] |
| In Vivo (mouse xenograft models) | 0.3 - 1 mg/kg/day (oral) | [5][8] |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Study for INK128
-
Cell Plating: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
INK128 Preparation: Prepare a 10 mM stock solution of INK128 in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., a 12-point curve from 10 µM to 0.5 nM).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of INK128. Include a DMSO-only control.
-
Incubation: Incubate the plate for the desired time (e.g., 48 or 72 hours).
-
Viability Assay: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Normalize the data to the DMSO control and plot the results as percent viability versus INK128 concentration. Calculate the IC50 value using a non-linear regression model.
Protocol 2: Assessing On-Target and Off-Target Effects via Western Blot
-
Cell Treatment: Plate cells in 6-well plates and treat with a range of INK128 concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for a short duration (e.g., 1-2 hours) to assess signaling inhibition.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-S6K (Thr389)
-
Total S6K
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Phospho-Akt (Ser473)
-
Total Akt
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Densitometric analysis can be performed to quantify the changes in phosphorylation of the target proteins relative to the total protein levels.
Visualizations
Caption: INK128 inhibits both mTORC1 and mTORC2 signaling pathways.
Caption: Troubleshooting workflow for INK128 off-target effects.
Caption: Relationship between INK128 concentration and effects.
References
- 1. benchchem.com [benchchem.com]
- 2. The preclinical evaluation of the dual mTORC1/2 inhibitor INK-128 as a potential anti-colorectal cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR ATP-competitive inhibitor INK128 inhibits neuroblastoma growth via blocking mTORC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The preclinical evaluation of the dual mTORC1/2 inhibitor INK-128 as a potential anti-colorectal cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. INK128 | Cell Signaling Technology [cellsignal.com]
- 8. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]
Technical Support Center: Enhancing the In Vivo Efficacy of Sapanisertib
Welcome to the technical support center for Sapanisertib (B612132) in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting common issues, and maximizing the efficacy of Sapanisertib in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Sapanisertib?
Sapanisertib is a potent and selective, orally bioavailable ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase.[1][2] It uniquely inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are key regulators of cell growth, proliferation, and survival.[1][2] This dual inhibition can overcome some of the resistance mechanisms observed with first-generation mTOR inhibitors (rapalogs) that only target mTORC1.[2][3]
Q2: Sapanisertib monotherapy shows limited efficacy in my in vivo model. What can I do to improve its anti-tumor activity?
Limited efficacy of Sapanisertib as a single agent has been observed in some contexts.[2] A highly effective strategy to enhance its in vivo efficacy is to use it in combination with other targeted therapies. The choice of combination agent should be based on the underlying biology of the cancer model being studied.
Q3: What are some rational combination strategies for Sapanisertib?
Preclinical and clinical studies have demonstrated the synergistic potential of Sapanisertib with various agents:
-
MEK Inhibitors (e.g., Trametinib): In cancers with co-activation of the PI3K/AKT/mTOR and RAS/MAPK pathways, such as pediatric low-grade gliomas, combining Sapanisertib with a MEK inhibitor like trametinib (B1684009) has shown significantly greater anti-tumor activity than either agent alone.[4][5]
-
Metformin: Metformin, an AMPK activator, can potentiate the anti-tumor effects of Sapanisertib.[6][7] This combination has shown promise in solid tumors with alterations in the mTOR/AKT/PI3K pathway.[6][7]
-
VEGF Inhibitors (e.g., Ziv-aflibercept): For tumors reliant on angiogenesis, combining Sapanisertib with a VEGF inhibitor like ziv-aflibercept can be an effective strategy.[8][9] Sapanisertib can inhibit angiogenic factors, complementing the action of VEGF inhibitors.[8][9]
Q4: How should I formulate Sapanisertib for oral administration in mice?
Sapanisertib can be formulated for oral gavage. A common vehicle consists of 5% polyvinylpropyline, 15% N-methyl-2-pyrrolidone (NMP), and 80% water.[10] Another reported formulation is a suspension in 0.5% hydroxypropyl methylcellulose (B11928114) and 0.2% Tween.[1] It is crucial to ensure the drug is uniformly suspended before each administration.
Q5: What are the common toxicities associated with Sapanisertib in vivo, and how can I manage them?
Common adverse effects observed in preclinical models include weight loss, particularly at higher doses.[1] In clinical settings, hyperglycemia, gastrointestinal issues, and mucositis are frequently reported.[3] Careful dose selection and monitoring of animal health (body weight, general condition) are essential. If toxicity is observed, consider dose reduction or a less frequent dosing schedule (e.g., every other day instead of daily).[1]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| Lack of Tumor Growth Inhibition | - Insufficient drug exposure- Suboptimal dosing schedule- Intrinsic or acquired resistance in the tumor model- Incorrect formulation or administration | - Verify Formulation and Administration: Ensure Sapanisertib is properly solubilized or suspended and administered accurately.- Dose Escalation: If tolerated, consider a higher dose of Sapanisertib.[1]- Optimize Dosing Schedule: Explore alternative schedules (e.g., daily vs. intermittent dosing).[1]- Combination Therapy: Combine Sapanisertib with another targeted agent based on the tumor's molecular profile.[4][8][11]- Pharmacokinetic Analysis: Measure plasma levels of Sapanisertib to confirm adequate drug exposure.[1] |
| Significant Animal Toxicity (e.g., >15% weight loss) | - Dose is too high- Vehicle toxicity- Combination therapy is too toxic | - Dose Reduction: Lower the dose of Sapanisertib.[1]- Vehicle Control: Ensure a vehicle-only control group is included to rule out vehicle-related toxicity.- Staggered Dosing: In combination studies, consider a staggered dosing schedule.[1]- Supportive Care: Provide supportive care to the animals as per institutional guidelines. |
| Variability in Tumor Response | - Inconsistent drug administration- Heterogeneity of the tumor model- Variation in animal health | - Standardize Administration: Ensure consistent oral gavage technique.- Increase Group Size: Use a sufficient number of animals per group to account for biological variability.- Monitor Animal Health: Exclude animals with poor health status before randomization. |
| Inconsistent Pharmacodynamic (PD) Results (e.g., Western Blot) | - Improper tissue collection and processing- Suboptimal antibody performance- Variability in drug exposure at the time of tissue harvest | - Standardize Tissue Handling: Rapidly harvest and snap-freeze tumor tissue to preserve protein phosphorylation.- Optimize Western Blot Protocol: Validate antibodies and optimize incubation times and concentrations.- PD Time Course: Collect tissues at multiple time points after the last dose to capture the peak of pathway inhibition. |
Quantitative Data from In Vivo Studies
Sapanisertib Combination Therapy Efficacy
| Combination | Cancer Model | Key Efficacy Readouts | Reference |
| Sapanisertib + Trametinib | Pediatric Low-Grade Glioma (Cell lines and Mouse models) | - 50% reduction in tumor cell growth in vitro- Over 90% reduction in cell proliferation in vitro- 50% smaller tumors in vivo compared to single-agent therapy- Over 80% suppression of mTOR and MAPK pathways in vivo | [4][5] |
| Sapanisertib + Metformin | Advanced Solid Tumors (Clinical Trial) | - Disease Control Rate (DCR): 63%- Partial Response (PR) in 4 of 30 evaluable patients | [11][12] |
| Sapanisertib + Ziv-aflibercept | Advanced Solid Tumors (Clinical Trial) | - Disease Control Rate (DCR): 78%- Stable Disease (SD) in 74% of evaluable patients- Partial Response (PR) in 4% of evaluable patients | [8][9][11] |
Detailed Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for Sapanisertib Efficacy Studies
-
Cell Culture: Culture the chosen cancer cell line (e.g., MDA-MB-361) under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability (>90%) before implantation.
-
Animal Model: Use immunocompromised mice (e.g., nude or NSG mice), typically 6-8 weeks old.
-
Cell Preparation for Implantation:
-
Trypsinize and harvest the cells.
-
Wash the cells with sterile, serum-free media or PBS.
-
Resuspend the cells in an appropriate volume of serum-free media or a 1:1 mixture of media and Matrigel to a final concentration for injection (e.g., 5 x 10^6 cells in 100 µL). Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse.
-
Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of the mouse using a 27-gauge needle.
-
-
Tumor Growth Monitoring:
-
Monitor the animals regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined average size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[10]
-
Prepare Sapanisertib and vehicle control solutions fresh daily.
-
Administer the treatment (e.g., oral gavage) at the specified dose and schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, pharmacodynamics).
-
Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition in Tumor Tissue
-
Tumor Lysate Preparation:
-
Excise tumors from treated and control animals at a specified time point after the last dose.
-
Immediately snap-freeze the tumors in liquid nitrogen.
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration (e.g., 20-30 µg per lane).
-
Add Laemmli sample buffer and denature the proteins by boiling at 95-100°C for 5-10 minutes.
-
Separate the proteins by size on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total mTOR pathway proteins (e.g., p-AKT, total AKT, p-S6, total S6, p-4E-BP1, total 4E-BP1) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Visualize the signal using a chemiluminescence imaging system.
-
Quantify band intensities and calculate the ratio of phosphorylated to total protein to assess the degree of pathway inhibition.
-
Visualizations
Signaling Pathway Diagram
Caption: Sapanisertib inhibits both mTORC1 and mTORC2 signaling pathways.
Experimental Workflow Diagram
Caption: General workflow for in vivo efficacy studies with Sapanisertib.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common in vivo issues.
References
- 1. Efficacy, tolerability and pharmacokinetics of combined targeted MEK and dual mTORC1/2 inhibition in a preclinical model of mucosal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomarker-Based Phase II Study of Sapanisertib (TAK-228): An mTORC1/2 Inhibitor in Patients With Refractory Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase II study of sapanisertib (TAK-228) a mTORC1/2 inhibitor in rapalog-resistant advanced pancreatic neuroendocrine tumors (PNET): ECOG-ACRIN EA2161 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. hopkinsmedicine.org [hopkinsmedicine.org]
- 6. Phase I Study of mTORC1/2 Inhibitor Sapanisertib (CB-228/TAK-228) in Combination with Metformin in Patients with mTOR/AKT/PI3K Pathway Alterations and Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I Study of mTORC1/2 Inhibitor Sapanisertib (CB-228/TAK-228) in Combination with Metformin in Patients with mTOR/AKT/PI3K Pathway Alterations and Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I study of sapanisertib (CB‐228/TAK‐228/MLN0128) in combination with ziv‐aflibercept in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I study of sapanisertib (CB-228/TAK-228/MLN0128) in combination with ziv-aflibercept in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. onclive.com [onclive.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent INK128 Western Blot Results
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent Western blot results when studying the mTOR inhibitor, INK128. This guide provides detailed troubleshooting advice in a question-and-answer format, experimental protocols, and visualizations to clarify complex processes.
Frequently Asked Questions (FAQs)
Q1: What is INK128 and how does it affect the mTOR pathway?
INK128 is a potent and selective ATP-competitive inhibitor of mTOR kinase, targeting both mTORC1 and mTORC2 complexes.[1][2] This dual inhibition leads to the dephosphorylation and inactivation of downstream mTOR targets, including p70 S6 Kinase (p70S6K) and 4E-BP1 (downstream of mTORC1), and Akt at the Ser473 residue (a downstream substrate of mTORC2).[1][3] This action blocks protein synthesis, cell growth, and proliferation, and can induce apoptosis.[1][2]
Q2: What are the expected changes in my Western blot after successful INK128 treatment?
Following effective INK128 treatment, you should observe a significant decrease in the phosphorylation of key mTOR pathway proteins. Specifically, look for reduced band intensity of phospho-p70S6K (Thr389), phospho-4E-BP1 (Thr37/46), and phospho-Akt (Ser473).[1][3] The total protein levels of p70S6K, 4E-BP1, and Akt should remain relatively unchanged.
Q3: My loading control (e.g., β-actin, GAPDH) is showing inconsistent levels between treated and untreated samples. What should I do?
While housekeeping genes are often assumed to have stable expression, some treatments can alter their levels. First, ensure equal protein loading by performing a total protein quantification assay (e.g., BCA or Bradford assay) before loading your samples. If inconsistencies persist, consider using an alternative loading control or a total protein stain like Ponceau S to verify even transfer.
Troubleshooting Guide
This section addresses common issues encountered during Western blotting experiments with INK128.
Problem 1: Weak or No Signal for Target Protein
Q: I am not seeing any bands for my target protein or the signal is very faint. What are the possible causes and solutions?
A: This is a common issue that can stem from several factors throughout the Western blot workflow. Here's a systematic approach to troubleshooting:
-
Insufficient Protein Loaded: The abundance of your target protein might be low in your specific cell type or tissue.
-
Solution: Increase the amount of protein loaded per lane. For whole-cell lysates, a starting point of 20-40 µg is recommended, but for low-abundance proteins, you may need to load up to 100 µg.[4]
-
-
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may have been incomplete.
-
Solution: Verify successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer conditions (time, voltage, buffer composition) based on the molecular weight of your target protein. For large proteins like mTOR (~289 kDa), a wet transfer is often recommended.
-
-
Suboptimal Antibody Concentration: The concentration of your primary or secondary antibody may be too low.
-
Solution: Increase the antibody concentration. Perform an antibody titration to determine the optimal dilution for your specific experimental conditions.
-
-
Inactive Antibody: The antibody may have lost its activity due to improper storage or multiple freeze-thaw cycles.
-
Solution: Use a fresh aliquot of the antibody and ensure it has been stored according to the manufacturer's instructions.
-
-
Insufficient Incubation Time: The incubation time for the primary or secondary antibody may be too short.
Problem 2: High Background on the Western Blot
Q: My blot has a high background, making it difficult to see my specific bands. How can I reduce the background?
A: High background can obscure your results and is often caused by non-specific antibody binding.
-
Insufficient Blocking: The blocking step may not have been sufficient to prevent non-specific antibody binding to the membrane.
-
Solution: Increase the blocking time to at least 1 hour at room temperature. You can also try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST). For phosphorylated proteins, BSA is often preferred as milk contains phosphoproteins that can increase background.
-
-
Antibody Concentration Too High: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding.
-
Solution: Decrease the concentration of your antibodies. Titrating your antibodies is crucial to find the optimal balance between signal and background.
-
-
Inadequate Washing: Insufficient washing can leave unbound antibodies on the membrane.
-
Solution: Increase the number and duration of your wash steps with TBST after primary and secondary antibody incubations.
-
-
Membrane Drying Out: Allowing the membrane to dry out at any stage can cause high background.
-
Solution: Ensure the membrane remains fully submerged in buffer during all incubation and washing steps.
-
Problem 3: Non-specific Bands or Unexpected Molecular Weight
Q: I am seeing multiple bands, or my protein of interest is not at the expected molecular weight. What could be the reason?
A: The appearance of unexpected bands can be due to several factors.
-
Protein Degradation: Samples may have degraded during preparation.
-
Solution: Always work on ice and add protease and phosphatase inhibitors to your lysis buffer. Use fresh samples whenever possible.
-
-
Post-Translational Modifications (PTMs): PTMs such as phosphorylation can cause a shift in the apparent molecular weight of the protein.
-
Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins that share similar epitopes.
-
Solution: Use a more specific antibody, if available. You can also try optimizing the antibody dilution and blocking conditions.
-
-
Non-specific Secondary Antibody Binding: The secondary antibody may be binding non-specifically.
-
Solution: Run a control lane with only the secondary antibody to check for non-specific binding.
-
Quantitative Data Summary
The following tables provide recommended starting points for various parameters in your INK128 Western blot experiments. These should be optimized for your specific experimental conditions.
Table 1: Recommended Antibody Dilutions for Key mTOR Pathway Proteins
| Antibody Target | Host Species | Supplier (Example) | Recommended Starting Dilution |
| Phospho-mTOR (Ser2448) | Rabbit | Cell Signaling Technology | 1:1000 |
| mTOR (total) | Rabbit | Cell Signaling Technology | 1:1000[7] |
| Phospho-p70S6K (Thr389) | Rabbit | Cell Signaling Technology | 1:1000 |
| p70S6K (total) | Rabbit | Cell Signaling Technology | 1:1000 |
| Phospho-4E-BP1 (Thr37/46) | Rabbit | Cell Signaling Technology | 1:1000 |
| 4E-BP1 (total) | Rabbit | Cell Signaling Technology | 1:1000 |
| Phospho-Akt (Ser473) | Rabbit | Cell Signaling Technology | 1:1000 |
| Akt (total) | Rabbit | Cell Signaling Technology | 1:1000 |
| β-actin | Mouse | Sigma-Aldrich | 1:5000 |
| GAPDH | Rabbit | Cell Signaling Technology | 1:1000 |
Table 2: General Western Blot Parameters
| Parameter | Recommended Range/Value | Notes |
| INK128 Treatment | ||
| Concentration | 10 - 200 nM[1][5] | Optimal concentration may vary depending on the cell line. |
| Duration | 2 - 24 hours[1] | Time-course experiments are recommended to determine the optimal treatment duration. |
| Protein Analysis | ||
| Protein Loading | 20 - 50 µg per lane[8][9] | Increase for low-abundance proteins. |
| Antibody Incubation | ||
| Primary Antibody Incubation | 1 hour at RT or overnight at 4°C[5][10] | Overnight incubation at 4°C is often recommended for weaker signals. |
| Secondary Antibody Incubation | 1 hour at room temperature[5][10] |
Experimental Protocols
Detailed Western Blot Protocol for INK128-Treated Cells
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to reach 70-80% confluency at the time of treatment.
-
Treat cells with the desired concentration of INK128 (or vehicle control, e.g., DMSO) for the specified duration.
-
-
Protein Extraction:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load samples onto a polyacrylamide gel. The gel percentage will depend on the molecular weight of your target protein. For large proteins like mTOR, a lower percentage gel (e.g., 6-8%) is recommended.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. A wet transfer system is recommended for larger proteins.
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using an imaging system.
-
Visualizations
INK128 Signaling Pathway
Caption: INK128 inhibits mTORC1 and mTORC2 signaling pathways.
Western Blot Experimental Workflow
Caption: A typical workflow for a Western blot experiment.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common Western blot issues.
References
- 1. benchchem.com [benchchem.com]
- 2. cusabio.com [cusabio.com]
- 3. medium.com [medium.com]
- 4. benchchem.com [benchchem.com]
- 5. Western blot antibody staining and detection | Bio-Techne [bio-techne.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. addgene.org [addgene.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Addressing Solubility Issues of MLN0128 In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of MLN0128 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I've observed a precipitate in my cell culture medium after adding MLN0128. What are the likely causes?
A1: Precipitation of MLN0128 in aqueous-based cell culture media is a common issue due to its hydrophobic nature. The primary causes include:
-
Exceeding Solubility Limit: The final concentration of MLN0128 in your culture medium may be above its solubility threshold.
-
Improper Stock Solution Dissolution: If the initial DMSO stock solution is not completely dissolved or has precipitated out of solution during storage, it will not properly dissolve in the aqueous media.
-
Rapid pH or Polarity Shift: Adding a concentrated DMSO stock solution too quickly into the culture medium can cause a rapid change in solvent polarity, leading to precipitation of the compound.
-
Temperature Fluctuations: Moving MLN0128 solutions between different temperatures, such as from a -20°C freezer to a 37°C incubator, can affect its solubility.
-
Media Components: Interactions with salts, proteins, and other components in the cell culture medium can reduce the solubility of MLN0128.
Q2: My MLN0128 stock solution in DMSO appears cloudy. What should I do?
A2: A cloudy stock solution indicates that MLN0128 has precipitated. To address this:
-
Warm the solution: Gently warm the stock solution in a 37°C water bath for 10-15 minutes.
-
Vortex/Sonicate: After warming, vortex the solution vigorously or place it in an ultrasonic bath for a few minutes to aid in redissolving the compound.
-
Visual Inspection: Ensure that all precipitate has dissolved and the solution is clear before use.
-
Proper Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation.
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to include a vehicle control (media with the same final DMSO concentration without MLN0128) in your experiments to account for any potential effects of the solvent on cell viability and function.
Q4: Can I filter out the precipitate from my media?
A4: Filtering the precipitate is not recommended. This will remove an unknown amount of the active compound, leading to an inaccurate final concentration in your experiment and unreliable results. It is better to address the root cause of the precipitation.
Troubleshooting Guide
This guide provides a systematic approach to resolving MLN0128 precipitation issues.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding MLN0128 stock to media. | High final concentration of MLN0128. | Decrease the final concentration of MLN0128. Determine the kinetic solubility in your specific medium (see Protocol 3). |
| Improper dilution technique. | Pre-warm the cell culture medium to 37°C. Add the DMSO stock solution drop-wise while gently swirling the medium to ensure rapid and even dispersion. | |
| Incompletely dissolved stock solution. | Ensure your DMSO stock solution is clear and free of any precipitate before use. If necessary, warm and sonicate the stock solution. | |
| Precipitate forms over time in the incubator. | Compound instability at 37°C over long incubation periods. | Consider reducing the incubation time if experimentally feasible. Check literature for stability data of MLN0128 under similar conditions. |
| Interaction with media components (e.g., serum proteins). | If your experiment allows, try reducing the serum concentration in your medium during the treatment period. | |
| Media evaporation. | Ensure proper humidification of the incubator to prevent evaporation, which can increase the concentration of all media components, including MLN0128. |
Data Presentation
MLN0128 Solubility Data
| Solvent | Solubility | Notes |
| DMSO | ≥15.45 mg/mL[] | Various sources report higher solubility, up to 83.3 mg/mL. Warming and sonication can aid dissolution.[] |
| Ethanol | ≥2.7 mg/mL[] | Gentle warming may be required. |
| Water | Insoluble[][2][3] | |
| Cell Culture Media | Variable | Solubility is dependent on media composition (salts, proteins, pH) and final DMSO concentration. Kinetic solubility testing is recommended. |
Experimental Protocols
Protocol 1: Preparation of MLN0128 Stock Solution
-
Weighing: Accurately weigh the desired amount of MLN0128 powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, warm the tube in a 37°C water bath for 10-15 minutes and sonicate for 5-10 minutes.
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Preparation of a Final Working Solution in Cell Culture Media
This protocol is designed to minimize precipitation during the final dilution step.
-
Pre-warm Medium: Place the required volume of your complete cell culture medium in a 37°C water bath or incubator until it reaches temperature.
-
Thaw Stock Solution: Thaw an aliquot of your MLN0128 DMSO stock solution at room temperature or in a 37°C water bath. Ensure it is fully dissolved.
-
Intermediate Dilution (Optional but Recommended): If your final concentration is very low (e.g., in the low nM range), perform an intermediate dilution of your high-concentration stock in pure, anhydrous DMSO first. This prevents having to pipette extremely small volumes.
-
Final Dilution: While gently swirling the pre-warmed medium, add the required volume of your DMSO stock solution drop-by-drop. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of stock to every 1 mL of medium. This will result in a final DMSO concentration of 0.1%.
-
Mixing: Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing that could cause proteins in the serum to denature.
-
Immediate Use: Use the freshly prepared working solution immediately to treat your cells.
Protocol 3: Determination of Kinetic Solubility in Cell Culture Medium
This protocol helps determine the practical working solubility limit of MLN0128 in your specific experimental conditions.
-
Prepare Serial Dilutions: Prepare a series of dilutions of your MLN0128 stock solution in DMSO.
-
Dilute in Medium: In a clear 96-well plate, add a fixed volume of your cell culture medium to each well. Then, add a small, consistent volume of each MLN0128 dilution to the wells, ensuring the final DMSO concentration is consistent and non-toxic (e.g., 0.1%). Include a vehicle control (DMSO only).
-
Incubate and Observe: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Visual Inspection: At regular intervals, visually inspect the wells for any signs of precipitation (cloudiness, visible particles).
-
Microscopic Examination: Use a microscope to examine the media for fine precipitates that may not be visible to the naked eye.
-
Determine Working Concentration: The highest concentration that remains clear throughout the incubation period is your practical working solubility limit under your specific experimental conditions.
Visualizations
MLN0128 Signaling Pathway
Caption: MLN0128 is a dual inhibitor of mTORC1 and mTORC2.
Troubleshooting Workflow for MLN0128 Solubility
Caption: A stepwise workflow to troubleshoot MLN0128 precipitation.
Experimental Workflow for a Cell Viability Assay
References
INK128 Technical Support Center: Identifying and Mitigating Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects of INK128 (also known as sapanisertib) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of INK128?
INK128 is a potent and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) kinase. It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), thereby inhibiting downstream signaling pathways involved in cell growth, proliferation, and survival. Specifically, INK128 treatment leads to the dephosphorylation of key mTOR downstream targets, including p70 S6 kinase (S6K) and 4E-BP1.
Q2: What are the known off-target effects of INK128?
While INK128 is highly selective for mTOR, it can exhibit off-target activity, particularly at higher concentrations. The most well-characterized off-target interactions are with other members of the phosphoinositide 3-kinase (PI3K) family, though with significantly lower potency compared to its mTOR inhibition. It is crucial to consider these and other potential off-targets when interpreting experimental results.
Q3: How can I distinguish between on-target mTOR inhibition and off-target effects in my cellular assays?
Distinguishing between on-target and off-target effects is critical for accurate data interpretation. Here are several strategies:
-
Dose-Response Analysis: On-target effects should correlate with the known IC50 of INK128 for mTOR inhibition (in the low nanomolar range). Off-target effects may only appear at much higher concentrations.
-
Use of Structurally Different mTOR Inhibitors: Confirm your phenotype using another mTOR inhibitor with a different chemical scaffold. If the phenotype is consistent, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of mTOR. If this phenocopies the effect of INK128, it strongly suggests an on-target mechanism.
-
Rescue Experiments: In a system where you can express a drug-resistant mutant of mTOR, the on-target effects of INK128 should be diminished.
Q4: What are some strategies to mitigate off-target effects of INK128 in my experiments?
Minimizing off-target effects is essential for generating reliable data. Consider the following approaches:
-
Use the Lowest Effective Concentration: Titrate INK128 to the lowest concentration that effectively inhibits mTOR signaling in your system to minimize the engagement of less sensitive off-targets.
-
Control Experiments: Always include appropriate controls, such as vehicle-treated cells and cells treated with a less selective kinase inhibitor, to help differentiate specific from non-specific effects.
-
Orthogonal Approaches: Combine pharmacological inhibition with genetic approaches (e.g., siRNA) to confirm that the observed phenotype is specifically due to the inhibition of mTOR.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed with INK128 Treatment
Potential Cause A: Off-Target Effect
-
Troubleshooting Steps:
-
Perform a Kinome Scan: To identify other kinases that may be inhibited by INK128 at the concentration used in your experiment.
-
Cellular Thermal Shift Assay (CETSA): To confirm the engagement of potential off-targets in a cellular context.
-
Consult Literature: Review published data on the selectivity profile of INK128 and other mTOR inhibitors.
-
Potential Cause B: Activation of Compensatory Signaling Pathways
-
Troubleshooting Steps:
-
Western Blot Analysis: Examine the phosphorylation status of key nodes in related signaling pathways (e.g., PI3K/Akt, MAPK/ERK) to identify any feedback activation.
-
Combination Therapy: Consider co-treating with an inhibitor of the activated compensatory pathway to see if it reverses the unexpected phenotype.
-
Issue 2: Inconsistent Inhibition of mTOR Pathway Readouts
Potential Cause A: Compound Instability or Insolubility
-
Troubleshooting Steps:
-
Freshly Prepare Solutions: Always prepare INK128 solutions fresh from a validated stock.
-
Check Solubility: Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell type and does not cause precipitation of the compound.
-
Potential Cause B: Cell Culture Variability
-
Troubleshooting Steps:
-
Consistent Cell Density: The mTOR pathway is sensitive to cell density and nutrient availability. Seed cells at a consistent density for all experiments.
-
Serum Synchronization: For certain experiments, consider serum-starving cells before treatment to synchronize their signaling state.
-
Data Presentation
Table 1: INK128 (Sapanisertib) Kinase Selectivity Profile
| Target | IC50 / Ki | Fold Selectivity vs. mTOR |
| mTOR | 1 nM (IC50), 1.4 nM (Ki) | - |
| PI3Kα | 219 nM (IC50), 152 nM (Ki) | >100-fold |
| PI3Kβ | 5.293 µM (IC50), 4700 nM (Ki) | >4000-fold |
| PI3Kγ | 221 nM (IC50), 165 nM (Ki) | >100-fold |
| PI3Kδ | 230 nM (IC50) | >200-fold |
Data compiled from publicly available sources.[1]
Experimental Protocols
Key Experiment 1: Kinome-Wide Off-Target Profiling using Affinity Chromatography
This method identifies potential off-targets of INK128 by capturing kinases from a cell lysate that bind to an immobilized form of the inhibitor.
Methodology:
-
Immobilization of INK128: Covalently link INK128 to a solid support (e.g., Sepharose beads).
-
Cell Lysis: Prepare a native cell lysate under conditions that preserve protein complexes.
-
Affinity Purification: Incubate the cell lysate with the INK128-coupled beads to allow for binding of target and off-target proteins.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the INK128 pulldown compared to a control pulldown with beads alone.
Key Experiment 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of INK128 to its on-target (mTOR) and potential off-targets within intact cells.
Methodology:
-
Cell Treatment: Treat cells with either vehicle or INK128 at various concentrations.
-
Heating: Heat the treated cells across a range of temperatures to induce protein denaturation and aggregation.
-
Lysis: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.
-
Melting Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of INK128 indicates direct binding.
Visualizations
Caption: INK128 inhibits both mTORC1 and mTORC2 signaling pathways.
Caption: Workflow for identifying and validating off-target effects of INK128.
References
Sapanisertib Bioavailability Enhancement: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to enhance the oral bioavailability of Sapanisertib (B612132) (TAK-228/MLN0128) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Sapanisertib and what is its mechanism of action?
Sapanisertib is an investigational, orally bioavailable, and highly selective small molecule inhibitor that targets the mammalian target of rapamycin (B549165) (mTOR).[1][2][3] It is an ATP-competitive inhibitor that, unlike earlier rapamycin analogs (rapalogs), dually targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][5][6] The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, and by inhibiting both complexes, Sapanisertib can lead to tumor cell apoptosis and a decrease in proliferation.[5][6]
Q2: I am observing high variability in plasma exposure in my animal studies. What formulation strategies can improve Sapanisertib's absorption?
High variability in exposure often points to issues with drug solubility and dissolution. A key strategy employed during clinical development to improve bioavailability and ensure more predictable absorption was the use of a milled formulation of the active pharmaceutical ingredient (API).[7][8]
-
Milling: This process reduces the particle size of the drug substance, which increases the surface area available for dissolution in gastrointestinal fluids.[7][9] Clinical studies have demonstrated the greater bioavailability of the milled formulation compared to the original unmilled drug substance.[7] For preclinical studies, consider micronizing the Sapanisertib powder or preparing a nanosuspension.
-
Amorphous Solid Dispersions (ASDs): For poorly soluble drugs like Sapanisertib, creating an ASD is a common and effective strategy.[10][11][12] In an ASD, the crystalline drug is converted into a higher-energy amorphous state and dispersed within a polymer matrix.[12][13] This enhances drug solubility and dissolution rate, which can significantly improve bioavailability.[12]
Q3: How does food intake affect the pharmacokinetics of Sapanisertib?
Food intake has a notable effect on the absorption of Sapanisertib. In a clinical study, administration of the milled formulation to patients in a fed state resulted in an approximate 40% decrease in the maximum plasma concentration (Cmax) compared to administration in a fasted state.[9][14] However, the total drug exposure, measured by the area under the plasma concentration-time curve (AUC), was not significantly reduced.[9][14]
Troubleshooting Tip: For in vivo experiments, it is critical to control and report the feeding status of the animals (e.g., fasted or fed) to minimize variability and ensure reproducible results. If a lower Cmax is desired to potentially manage toxicity while maintaining overall exposure, dosing with food could be a viable strategy.
Q4: Are there specific excipients that can be used to improve the solubility of Sapanisertib for oral formulations?
While studies specifically detailing excipients for Sapanisertib are limited, general principles for poorly soluble compounds apply. The choice of excipient is critical for creating stable and effective formulations.
-
Polymers for ASDs: Polymers are essential for stabilizing the amorphous form of the drug and preventing recrystallization.[12][15] Common choices include HPMCAS (hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate), PVP (polyvinylpyrrolidone), and copovidone.[15] Novel high-molecular-weight polyacrylic acid polymers can also be used to create stable ASDs with high drug loading.[16][17]
-
Solubilizers for Liquid Formulations: For preparing liquid formulations for oral gavage, co-solvents and surfactants are often used. A published preclinical study formulated Sapanisertib in a vehicle of 5% polyvinylpyrrolidone, 15% N-Methyl-2-pyrrolidone (NMP), and 80% water.[18]
Q5: My in vivo efficacy is lower than expected based on in vitro potency. Could bioavailability be the issue?
Yes, a discrepancy between in vitro potency and in vivo efficacy is frequently due to suboptimal pharmacokinetic properties, including poor oral bioavailability. If Sapanisertib does not reach sufficient concentrations at the tumor site, its anti-cancer activity will be limited.
Troubleshooting Workflow:
-
Confirm Formulation: Ensure the drug is fully dissolved or suspended in the dosing vehicle immediately before administration.
-
Conduct a Pilot Pharmacokinetic (PK) Study: Measure the plasma concentration of Sapanisertib over time after a single oral dose in your animal model. This will determine key parameters like Cmax, Tmax, and AUC.
-
Analyze PK Data: Compare the observed exposure levels with those reported in published studies that showed efficacy.
-
Optimize Formulation: If exposure is low, consider implementing the enhancement strategies discussed in this guide, such as using a milled API or developing an ASD formulation.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key quantitative data from clinical studies on Sapanisertib, highlighting the impact of formulation and food.
Table 1: Effect of Food on Pharmacokinetics of Milled Sapanisertib
| Parameter | Fasted State | Fed State | Percentage Change | Reference |
|---|---|---|---|---|
| Cmax (Maximum Concentration) | Baseline | ~40% Decrease | ↓ 40% | [9][14] |
| AUC (Total Exposure) | Baseline | No significant reduction | ≈ 0% | [9][14] |
This table illustrates that while the rate of absorption is slower with food (lower Cmax), the overall amount of drug absorbed is comparable.
Table 2: Comparison of Maximum Tolerated Doses (MTD) for Sapanisertib Formulations
| Dosing Regimen | Unmilled Formulation MTD | Milled Formulation MTD | Reference |
|---|---|---|---|
| Once Daily (QD) | 6 mg | 3 mg | [7][14] |
| Once Weekly (QW) | Not specified | 30 mg | [14] |
The lower MTD for the milled formulation given daily suggests greater bioavailability, leading to equivalent biological effects at a lower dose.[7]
Visualizations
Signaling Pathway Targeted by Sapanisertib
References
- 1. A Phase 1 Study of Sapanisertib (TAK-228) in East Asian Patients with Advanced Nonhematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized Phase II Trial of Sapanisertib ± TAK-117 vs. Everolimus in Patients With Advanced Renal Cell Carcinoma After VEGF-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sapanisertib - Wikipedia [en.wikipedia.org]
- 4. Biomarker-Based Phase II Study of Sapanisertib (TAK-228): An mTORC1/2 Inhibitor in Patients With Refractory Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Phase I study of sapanisertib (CB‐228/TAK‐228/MLN0128) in combination with ziv‐aflibercept in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase 2 and pharmacological study of sapanisertib in patients with relapsed and/or refractory acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase II study of sapanisertib (TAK-228) a mTORC1/2 inhibitor in rapalog-resistant advanced pancreatic neuroendocrine tumors (PNET): ECOG-ACRIN EA2161 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I study of the investigational oral mTORC1/2 inhibitor sapanisertib (TAK-228): tolerability and food effects of a milled formulation in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 12. contractpharma.com [contractpharma.com]
- 13. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I study of the investigational oral mTORC1/2 inhibitor sapanisertib (TAK-228): tolerability and food effects of a milled formulation in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 16. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Managing INK128-Induced Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the dual mTORC1/mTORC2 inhibitor, INK128 (also known as sapanisertib (B612132) or MLN0128), in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of INK128?
A1: INK128 is an ATP-competitive inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) kinase. It targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), leading to the inhibition of downstream signaling pathways involved in cell growth, proliferation, and survival. This dual inhibition is designed to overcome the feedback activation of Akt signaling that can occur with mTORC1-selective inhibitors like rapamycin.
Q2: What are the reported well-tolerated doses of INK128 in mice?
A2: Several preclinical studies have reported that INK128 is generally well-tolerated in mice. A daily oral dose of 1 mg/kg has been used in multiple xenograft models with minimal toxicity reported.[1] One study noted a low toxicity rate of 1.4% in mice treated with 1 mg/kg daily for 28 days.[1] Higher doses, such as 3.0 mg/kg daily, have been associated with weight loss, suggesting poorer tolerance.[2] Intermittent dosing schedules (e.g., 3.0 mg/kg twice weekly) or a lower daily dose (e.g., 2.0 mg/kg) may be better tolerated while maintaining efficacy.[2][3]
Q3: What are the potential toxicities to monitor for in animal models treated with INK128?
A3: While preclinical studies often report INK128 as "well-tolerated," it is crucial to monitor for potential adverse effects, which can be extrapolated from the known class effects of mTOR inhibitors and clinical trial data. Key potential toxicities include:
-
Metabolic: Hyperglycemia is a common side effect of mTOR inhibitors due to their role in insulin (B600854) signaling pathways.
-
General: Weight loss, fatigue, and anorexia may be observed, particularly at higher doses.[2]
-
Dermatological: Skin rash has been noted in clinical studies.
-
Gastrointestinal: Diarrhea, nausea, and mucositis (stomatitis) are potential side effects.
-
Hematological: Although one study reported no suppression of endogenous bone marrow proliferation, it is prudent to monitor for any changes in blood counts.[3]
Q4: Are there any known drug interactions with INK128 in preclinical studies?
A4: Preclinical studies have explored INK128 in combination with other anti-cancer agents. For example, it has been shown to enhance the efficacy of the tyrosine kinase inhibitor dasatinib (B193332) in models of B-cell acute lymphoblastic leukemia.[3] When designing combination studies, it is essential to consider the potential for overlapping toxicities and adjust dosing accordingly.
Troubleshooting Guides
Issue 1: Animal is losing weight after INK128 administration.
| Potential Cause | Troubleshooting Step |
| Dose is too high. | A daily dose of 3.0 mg/kg has been shown to cause weight loss in mice.[2] Consider reducing the daily dose to 1-2 mg/kg. |
| Dosing schedule is not optimal. | Continuous daily dosing may not be as well-tolerated as intermittent schedules. Consider switching to a twice-weekly or every-other-day dosing regimen.[2][3] |
| Dehydration or reduced food intake. | Ensure easy access to food and water. Palatable, high-calorie food supplements can be provided if anorexia is observed. |
| Gastrointestinal toxicity (diarrhea, nausea). | Monitor for changes in stool consistency and animal behavior. If gastrointestinal distress is suspected, consult with a veterinarian about supportive care options. |
Issue 2: Elevated blood glucose levels are observed.
| Potential Cause | Troubleshooting Step |
| On-target effect of mTOR inhibition. | mTOR plays a key role in insulin signaling. Regularly monitor blood glucose levels, especially during the initial phase of treatment. |
| Management of Hyperglycemia. | If hyperglycemia is persistent and significant, consult with a veterinarian. In some research settings, the use of insulin or other glucose-lowering agents like metformin (B114582) might be considered, though this would need careful justification and ethical approval as it introduces a confounding variable. |
Issue 3: Skin rash or irritation is observed.
| Potential Cause | Troubleshooting Step |
| Dermatological toxicity. | This is a known side effect of mTOR inhibitors in clinical settings. Monitor the affected area for severity and progression. |
| Supportive Care. | Keep the affected area clean. Consult with a veterinarian for appropriate topical treatments to alleviate discomfort and prevent infection. |
Quantitative Data Summary
Table 1: Tolerability of INK128 in Mouse Models
| Dose | Dosing Schedule | Animal Model | Observed Tolerability | Reference |
| 1 mg/kg | Daily, oral | Solid tumor xenografts | Generally well-tolerated with a 1.4% toxicity rate over 28 days. | [1] |
| 1 mg/kg | Daily, oral | B-cell acute lymphoblastic leukemia xenografts | Well-tolerated, did not suppress endogenous bone marrow proliferation. | [3] |
| 3 mg/kg | Daily, oral | Mucosal melanoma xenografts | Not well-tolerated, resulted in body weight loss. | [2] |
| 2 mg/kg | Daily, oral | Mucosal melanoma xenografts | Led to body weight loss in most mice after two weeks. | [2] |
| 2 mg/kg | Every other day, oral | Mucosal melanoma xenografts | Well-tolerated. | [2] |
| 3 mg/kg | Twice weekly, oral | B-cell acute lymphoblastic leukemia xenografts | Maximum tolerated frequency at this dose. | [3] |
Experimental Protocols
Protocol 1: In Vivo Efficacy and Tolerability Study in a Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID-gamma) are inoculated with human cancer cells.
-
Tumor Establishment: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment.
-
Dosing:
-
Prepare INK128 in a suitable vehicle (e.g., 5% polyvinylpyrrolidone, 15% N-methyl-2-pyrrolidone, 80% water).
-
Administer INK128 orally via gavage at a starting dose of 1 mg/kg daily.
-
Include a vehicle control group.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record animal body weight 2-3 times per week.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming, stool consistency).
-
-
Endpoint: Continue treatment for a predefined period (e.g., 28 days) or until tumors in the control group reach the maximum allowed size. Euthanize animals if they exhibit significant weight loss (>20%) or other signs of severe distress.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested to assess the inhibition of mTOR signaling via Western blot for downstream targets like phospho-S6 and phospho-Akt.
Protocol 2: Monitoring for Hyperglycemia
-
Baseline Measurement: Before initiating INK128 treatment, measure baseline blood glucose levels from a tail vein prick using a standard glucometer.
-
Fasting: For consistent measurements, fast the animals for a short period (e.g., 4-6 hours) before blood collection.
-
On-Treatment Monitoring:
-
During the first week of treatment, monitor blood glucose 2-3 times.
-
Subsequently, monitor blood glucose weekly.
-
If significant hyperglycemia is detected, increase the frequency of monitoring.
-
-
Data Interpretation: Compare blood glucose levels in the INK128-treated group to the vehicle-treated control group.
Visualizations
Caption: INK128 inhibits both mTORC1 and mTORC2 signaling pathways.
Caption: A typical experimental workflow for in vivo studies with INK128.
References
- 1. Initial Testing (Stage 1) of the Investigational mTOR Kinase Inhibitor MLN0128 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy, tolerability and pharmacokinetics of combined targeted MEK and dual mTORC1/2 inhibition in a preclinical model of mucosal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of the investigational mTOR kinase inhibitor MLN0128 / INK128 in models of B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
INK128 vs. Rapamycin: A Comparative Guide to mTOR Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent mTOR inhibitors: INK128 (sapanisertib) and rapamycin (B549165). We delve into their distinct mechanisms of action, present supporting experimental data, and provide detailed protocols for key assays to facilitate a comprehensive understanding of their respective profiles in mTOR inhibition.
At a Glance: INK128 vs. Rapamycin
| Feature | INK128 (Sapanisertib) | Rapamycin (Sirolimus) |
| Mechanism of Action | ATP-competitive inhibitor of the mTOR kinase domain.[1] | Allosteric inhibitor that binds to FKBP12, with the complex then binding to the FRB domain of mTOR.[1] |
| Target Specificity | Dual inhibitor of mTORC1 and mTORC2.[1][2][3] | Primarily inhibits mTORC1; mTORC2 is largely insensitive to acute rapamycin treatment.[4] |
| Potency (IC50 for mTOR) | Approximately 1 nM.[2][3] | Not directly comparable due to allosteric mechanism; efficacy is context-dependent. |
| Effect on Downstream Targets | Potently inhibits phosphorylation of both mTORC1 (e.g., S6K, 4E-BP1) and mTORC2 (e.g., Akt Ser473) substrates.[2][3][5] | Primarily inhibits S6K phosphorylation; has a weaker and more variable effect on 4E-BP1 phosphorylation and does not directly inhibit Akt Ser473 phosphorylation.[4][5] |
| Antiproliferative Activity | Generally more potent and demonstrates efficacy in rapamycin-resistant cell lines.[6] | Potent antiproliferative effects, but resistance can develop, in part due to incomplete inhibition of mTORC1 signaling and lack of mTORC2 inhibition.[4] |
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between INK128 and rapamycin lies in their mode of binding to the mTOR kinase.
INK128 , an ATP-competitive inhibitor, directly targets the kinase domain of mTOR. This direct inhibition blocks the catalytic activity of both mTORC1 and mTORC2 complexes, leading to a comprehensive shutdown of mTOR signaling.[1][2][3]
Rapamycin , conversely, is an allosteric inhibitor. It first forms a complex with the intracellular protein FKBP12. This rapamycin-FKBP12 complex then binds to the FRB domain of mTOR within the mTORC1 complex, preventing it from phosphorylating its downstream targets. This mechanism is highly specific to mTORC1, leaving mTORC2 activity largely unaffected by acute treatment.[4]
Figure 1: Differential inhibition of mTOR signaling by INK128 and rapamycin.
Comparative Efficacy Data
The dual inhibitory action of INK128 often translates to superior efficacy, particularly in contexts where mTORC2 signaling is a key driver of cell survival and proliferation.
| Parameter | INK128 (Sapanisertib) | Rapamycin | Reference |
| Inhibition of p-4E-BP1 (mTORC1 substrate) | Potent and complete inhibition. | Incomplete and variable inhibition. | [4][5] |
| Inhibition of p-Akt (S473) (mTORC2 substrate) | Potent inhibition. | No direct inhibition. | [2][5] |
| Effect on Rapamycin-Resistant Cells | Often retains potent activity. | Reduced or no activity. | [1] |
| Antiproliferative Effect (Pediatric Low-Grade Glioma) | More effective than rapamycin. | Effective, but less so than sapanisertib. | [6] |
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
Western Blot Analysis for mTOR Pathway Activation
This protocol is essential for assessing the phosphorylation status of key downstream targets of mTORC1 and mTORC2.
-
Cell Lysis:
-
Treat cells with INK128, rapamycin, or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, Akt, S6K, and 4E-BP1 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
In Vitro mTOR Kinase Assay
This assay directly measures the catalytic activity of immunoprecipitated mTORC1 and mTORC2.
-
Immunoprecipitation:
-
Lyse cells in a CHAPS-based buffer to preserve the integrity of the mTOR complexes.
-
Incubate cell lysates with antibodies specific for Raptor (for mTORC1) or Rictor (for mTORC2) to immunoprecipitate the respective complexes.
-
-
Kinase Reaction:
-
Wash the immunoprecipitated complexes with kinase buffer.
-
Initiate the kinase reaction by adding a reaction mixture containing ATP and a recombinant substrate (e.g., GST-4E-BP1 for mTORC1, GST-Akt1 for mTORC2).
-
Incubate at 30°C for 20-30 minutes.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the impact of inhibitors on cell proliferation and viability.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of INK128 or rapamycin for a specified duration (e.g., 48-72 hours).
-
-
MTT Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Figure 2: A generalized experimental workflow for comparing mTOR inhibitors.
Conclusion
INK128 and rapamycin represent two distinct classes of mTOR inhibitors with different mechanisms of action and efficacy profiles. INK128, as a dual mTORC1/mTORC2 ATP-competitive inhibitor, offers a more comprehensive blockade of the mTOR signaling pathway. This often results in superior potency and the ability to overcome rapamycin resistance. In contrast, rapamycin's allosteric and mTORC1-selective inhibition, while effective in many settings, can be limited by incomplete pathway suppression. The choice between these inhibitors will ultimately depend on the specific research question, the cellular context, and the desired therapeutic outcome. The experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative studies.
References
- 1. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR ATP-competitive inhibitor INK128 inhibits neuroblastoma growth via blocking mTORC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The preclinical evaluation of the dual mTORC1/2 inhibitor INK-128 as a potential anti-colorectal cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The ATP-Competitive mTOR Inhibitor INK128 enhances in vitro and in vivo radiosensitivity of pancreatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative and Antimigratory Effects of mTOR Inhibitors in Paediatric Low-grade Gliomas Models. A Comparison between Rapamycin and Sapanisertib [gavinpublishers.com]
The Synergistic Potential of MLN0128 in Combination Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
Sapanisertib (B612132), also known as MLN0128 or TAK-228, a potent and selective dual inhibitor of mTORC1 and mTORC2, has demonstrated significant promise in preclinical and clinical settings. Its therapeutic efficacy can be further enhanced when used in combination with other kinase inhibitors, offering a multi-pronged attack on cancer cell signaling pathways. This guide provides a comparative overview of MLN0128 in combination with other targeted therapies, supported by experimental data, to inform future research and clinical development.
MLN0128 and PI3Kα Inhibition: A Dual Assault on the PI3K/AKT/mTOR Pathway
The combination of MLN0128 with MLN1117, a PI3Kα inhibitor, has been investigated in a Phase 1b clinical trial for patients with advanced nonhematologic malignancies.[1] The rationale for this combination lies in the vertical targeting of the PI3K/AKT/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival.
Signaling Pathway:
Caption: PI3K/AKT/mTOR pathway showing inhibition points of MLN1117 and MLN0128.
Preclinical studies have demonstrated the synergistic anti-tumor activity of this combination in various in vitro and in vivo models.[1] While specific quantitative data from these preclinical studies are not publicly available in the referenced clinical trial protocol, the progression to a Phase 1b trial suggests a strong preclinical rationale.
Enhancing Efficacy in B-cell Acute Lymphoblastic Leukemia with Dasatinib (B193332)
In preclinical models of Philadelphia Chromosome-positive (Ph+) B-cell acute lymphoblastic leukemia (B-ALL), MLN0128 has been shown to significantly boost the efficacy of the BCR-ABL tyrosine kinase inhibitor, dasatinib.[2]
Experimental Workflow:
Caption: Workflow for preclinical evaluation of MLN0128 and Dasatinib in B-ALL xenografts.
Studies in syngeneic mouse models of lymphoid BCR-ABL+ disease demonstrated that daily oral dosing of MLN0128 led to the rapid clearance of leukemic outgrowth.[2] In primary xenografts of Ph+ B-ALL, the combination of MLN0128 and dasatinib resulted in a significant enhancement of therapeutic efficacy compared to either agent alone.[2]
Targeting Metabolic Vulnerabilities with Metformin (B114582)
A Phase I clinical trial has explored the combination of sapanisertib with metformin in patients with advanced solid tumors harboring alterations in the mTOR/AKT/PI3K pathway.[3] Metformin, a widely used anti-diabetic drug, is known to activate AMP-activated protein kinase (AMPK), which can in turn inhibit the mTOR pathway, suggesting a potential for synergistic anti-tumor activity.[3]
Preclinical Activity of Single-Agent MLN0128
To understand the contribution of MLN0128 to these combination therapies, it is crucial to consider its single-agent activity. Preclinical evaluations by the Pediatric Preclinical Testing Program (PPTP) have provided valuable data on the in vitro and in vivo efficacy of MLN0128 across a range of pediatric cancer models.
Table 1: In Vitro Activity of MLN0128 in Pediatric Cancer Cell Lines
| Cell Line | Cancer Type | Relative IC50 (nM) |
| CHLA-10 | Neuroblastoma | 2 |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 102 |
| Median | - | 19 |
Data sourced from the Pediatric Preclinical Testing Program.[4][5]
In vivo studies demonstrated that MLN0128, administered orally at 1 mg/kg daily for 28 days, induced significant differences in event-free survival (EFS) in 24 out of 31 solid tumor models.[4]
Table 2: In Vivo Efficacy of MLN0128 in Pediatric Solid Tumor Xenografts
| Parameter | Value |
| Dose and Schedule | 1 mg/kg, P.O., Daily x 28 days |
| Number of Solid Tumor Models with Significant EFS Difference | 24/31 (77%) |
| Number of Acute Lymphoblastic Leukemia Models with Significant EFS Difference | 0/7 |
Data sourced from the Pediatric Preclinical Testing Program.[4]
Experimental Protocols
In Vitro Cell Line Testing (Pediatric Preclinical Testing Program)
MLN0128 was tested against the PPTP in vitro cell line panel at concentrations ranging from 0.1 nM to 1 μM. Cell viability was assessed after a specified incubation period, and the relative IC50 values were calculated.[4][5]
In Vivo Xenograft Studies (Pediatric Preclinical Testing Program)
Human pediatric cancer cell lines or patient-derived xenografts were implanted into immunocompromised mice. Once tumors reached a specified size, mice were randomized into treatment and control groups. MLN0128 was administered orally at a dose of 1 mg/kg daily for 28 days. Tumor volume and animal well-being were monitored regularly. Event-free survival was a key endpoint.[4]
Renal Cell Carcinoma Tumorgraft Studies
Patient-derived renal cell carcinoma tissue slices were implanted under the renal capsule of immunodeficient mice. Mice were then randomized to receive MLN0128, a comparator mTOR inhibitor (temsirolimus), or a placebo. Primary tumor growth was monitored by magnetic resonance imaging (MRI), and metastases were quantified using human-specific quantitative polymerase chain reaction.[6]
Conclusion
The combination of MLN0128 with other kinase inhibitors represents a promising strategy to overcome resistance and enhance anti-tumor efficacy. The synergistic effects observed with PI3Kα inhibitors and BCR-ABL inhibitors in preclinical models, along with the ongoing clinical investigation of combinations with metformin, highlight the broad potential of MLN0128-based combination therapies. Further research is warranted to elucidate the precise mechanisms of synergy and to identify patient populations most likely to benefit from these combination approaches. The quantitative data from single-agent preclinical studies provide a solid foundation for the continued development of MLN0128 as a cornerstone of combination cancer therapy.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Efficacy of the investigational mTOR kinase inhibitor MLN0128/INK128 in models of B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Initial Testing (Stage 1) of the Investigational mTOR Kinase Inhibitor MLN0128 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial testing (stage 1) of the investigational mTOR kinase inhibitor MLN0128 by the pediatric preclinical testing program [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical trial of a new dual mTOR inhibitor, MLN0128, using renal cell carcinoma tumorgrafts - PMC [pmc.ncbi.nlm.nih.gov]
Validating INK128 Target Engagement in Tumor Tissues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of INK128 (sapanisertib), a potent dual mTORC1 and mTORC2 inhibitor, with other mTOR inhibitors for validating target engagement in tumor tissues. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams to elucidate signaling pathways and experimental workflows.
Introduction to INK128 and mTOR Signaling
INK128, also known as sapanisertib (B612132) or MLN0128, is an orally available, ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase.[1][2] Unlike first-generation allosteric inhibitors such as rapamycin and its analogs (rapalogs) like everolimus, which primarily inhibit mTOR Complex 1 (mTORC1), INK128 effectively inhibits both mTORC1 and mTORC2.[3] This dual inhibition leads to a more complete blockade of mTOR signaling, overcoming some of the resistance mechanisms associated with rapalogs.[3]
The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a common feature in many cancers.[4] Validating the engagement of mTOR inhibitors with their intended targets within tumor tissues is critical for preclinical and clinical drug development.
mTOR Signaling Pathway and Inhibitor Action
The following diagram illustrates the mTOR signaling pathway, highlighting the points of intervention for INK128 and other mTOR inhibitors. INK128's dual action on both mTORC1 and mTORC2 provides a more comprehensive inhibition of downstream signaling compared to mTORC1-specific inhibitors.
Caption: mTOR signaling cascade and points of inhibition.
Comparative Efficacy of mTOR Inhibitors
The potency of INK128 and other mTOR inhibitors can be compared by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values in various cancer cell lines. INK128 consistently demonstrates low nanomolar potency against mTOR kinase.
| Compound | Inhibitor Class | Target(s) | Cell Line | IC50 / GI50 (nM) |
| INK128 (Sapanisertib) | ATP-competitive | mTORC1/mTORC2 | mTOR (cell-free) | 1[2] |
| PC3 (Prostate) | 100[2] | |||
| SUP-B15 (B-ALL) | 10[5] | |||
| Rapamycin | Allosteric | mTORC1 | Caki-2 (Renal) | 1.8 ± 0.5[6] |
| 786-O (Renal) | 2.5 ± 0.7[6] | |||
| SUP-B15 (B-ALL) | ~5[5] | |||
| Everolimus | Allosteric | mTORC1 | Caki-2 (Renal) | 2.2 ± 0.6[6] |
| 786-O (Renal) | 3.1 ± 0.9[6] | |||
| OSI-027 | ATP-competitive | mTORC1/mTORC2 | mTORC1 (biochemical) | 22[1] |
| mTORC2 (biochemical) | 65[1] | |||
| BT-474, IGR-OV1, MDA-MB-231 | Broad anti-proliferative activity[] | |||
| AZD8055 | ATP-competitive | mTORC1/mTORC2 | Various cancer cell lines | 20-50[1] |
Note: IC50/GI50 values can vary depending on the specific experimental conditions and cell line used.
Experimental Protocols for Target Engagement Validation
Validating INK128 target engagement in tumor tissues involves measuring the phosphorylation status of key downstream effectors of mTORC1 and mTORC2. The primary biomarkers include phosphorylated p70 S6 Kinase (p-S6K), phosphorylated 4E-Binding Protein 1 (p-4E-BP1), and phosphorylated AKT at serine 473 (p-AKT S473).
Experimental Workflow
The following diagram outlines a typical workflow for validating mTOR inhibitor target engagement in preclinical tumor models.
Caption: A typical experimental workflow for validation.
Western Blotting Protocol
Western blotting is a standard method to quantify changes in protein phosphorylation in tumor lysates.
a. Materials:
-
Tumor tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p70 S6 Kinase (Thr389)
-
Rabbit anti-p70 S6 Kinase
-
Rabbit anti-phospho-4E-BP1 (Thr37/46)
-
Rabbit anti-4E-BP1
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-AKT
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
b. Method:
-
Tissue Lysis: Homogenize frozen tumor tissue in ice-cold lysis buffer. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
Immunohistochemistry (IHC) Protocol
IHC allows for the visualization of target engagement within the spatial context of the tumor microenvironment.
a. Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%) for quenching endogenous peroxidase activity
-
Blocking serum
-
Primary antibodies (as for Western blotting, optimized for IHC)
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
b. Method:
-
Deparaffinization and Rehydration: Immerse slides in xylene and then rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in antigen retrieval solution.
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Apply blocking serum to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody.
-
Signal Amplification: Incubate with a streptavidin-HRP complex.
-
Chromogenic Detection: Apply DAB substrate and monitor for color development.
-
Counterstaining: Lightly counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip.
-
Analysis: Image the slides and score the staining intensity and percentage of positive cells.
Phospho-flow Cytometry Protocol
Phospho-flow cytometry enables the quantitative analysis of protein phosphorylation at the single-cell level within heterogeneous tumor cell populations.
a. Materials:
-
Fresh tumor tissue
-
Enzymatic digestion buffer (e.g., collagenase, dispase) to generate a single-cell suspension
-
Fixation buffer (e.g., formaldehyde-based)
-
Permeabilization buffer (e.g., ice-cold methanol)
-
Fluorochrome-conjugated primary antibodies:
-
Anti-phospho-p70 S6 Kinase (Thr389)
-
Anti-phospho-4E-BP1 (Thr37/46)
-
Anti-phospho-AKT (Ser473)
-
-
Antibodies for cell surface markers to identify tumor cell populations (optional)
-
Flow cytometer
b. Method:
-
Single-Cell Suspension Preparation: Dissociate fresh tumor tissue into a single-cell suspension using enzymatic digestion and mechanical disruption.
-
Cell Stimulation/Inhibition: (Optional) Cells can be treated ex vivo with inhibitors for short durations.
-
Fixation: Fix the cells with a formaldehyde-based buffer to crosslink proteins and preserve phosphorylation states.
-
Permeabilization: Permeabilize the cells, typically with ice-cold methanol, to allow intracellular antibody staining.
-
Antibody Staining: Stain the cells with a cocktail of fluorochrome-conjugated phospho-specific antibodies (and surface marker antibodies, if applicable).
-
Flow Cytometric Analysis: Acquire data on a flow cytometer.
-
Data Analysis: Gate on the tumor cell population of interest and quantify the median fluorescence intensity (MFI) for each phospho-protein. Compare the MFI of treated samples to control samples to determine the extent of target engagement.
Conclusion
Validating the target engagement of INK128 in tumor tissues is a critical step in its preclinical and clinical evaluation. The use of robust pharmacodynamic assays such as Western blotting, immunohistochemistry, and phospho-flow cytometry provides quantitative and qualitative evidence of mTORC1 and mTORC2 inhibition. This comparative guide offers the necessary framework and detailed protocols for researchers to effectively assess the in-tumor activity of INK128 and other mTOR inhibitors, thereby facilitating the development of more effective cancer therapies.
References
A Comparative Analysis of INK128 and Other Dual mTOR Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the dual mTOR inhibitor INK128 (sapanisertib) with other notable inhibitors in its class, including OSI-027, AZD8055, and CC-223. This analysis is supported by experimental data to delineate the performance and characteristics of these compounds.
The mammalian target of rapamycin (B549165) (mTOR) is a critical serine/threonine kinase that forms two distinct multiprotein complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR pathway is a frequent event in a multitude of cancers, making it a prime target for therapeutic intervention. Dual mTOR inhibitors, which target the ATP-binding site of the mTOR kinase domain, offer a more comprehensive blockade of mTOR signaling compared to earlier allosteric inhibitors like rapamycin and its analogs (rapalogs) by inhibiting both mTORC1 and mTORC2. This guide focuses on a comparative analysis of INK128 and other prominent dual mTOR inhibitors.
Data Presentation: A Head-to-Head Look at Performance
The following tables summarize key quantitative data for INK128 and its counterparts, providing a comparative view of their biochemical potency and cellular activity across various cancer cell lines.
Table 1: Biochemical Potency of Dual mTOR Inhibitors
| Compound | Target | IC50 (nM) | Selectivity |
| INK128 (Sapanisertib) | mTOR | 1[1][2] | >100-fold vs. PI3K kinases[1][3] |
| OSI-027 | mTORC1 / mTORC2 | 22 / 65[4] | >100-fold vs. PI3Kα, β, γ, and DNA-PK[4] |
| AZD8055 | mTOR | 0.8[5] | Inactive against 260 other kinases[5] |
| CC-223 | mTORC1 / mTORC2 | - | Potent and selective mTOR kinase inhibitor |
Table 2: Comparative Cellular Activity (IC50 in nM) of Dual mTOR Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | INK128 (Sapanisertib) | OSI-027 | AZD8055 | CC-223 |
| PC-3 | Prostate Cancer | 100[1][6] | - | - | - |
| MCF7 | Breast Cancer | 53[2] | - | - | - |
| A549 | Lung Cancer | - | - | - | - |
| HT-29 | Colorectal Cancer | - | - | - | - |
| U87-MG | Glioblastoma | - | - | - | - |
| Various Pediatric Lines | Various Cancers | - | - | 24.7 (median)[7] | - |
| Various Cancer Lines | Various Cancers | - | 400 - 4500[8] | 20 - 50[8] | - |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the mTOR signaling pathway and a typical workflow for evaluating mTOR inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in the evaluation of dual mTOR inhibitors.
Cell Viability Assay (MTT/CellTiter-Glo)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the mTOR inhibitor (e.g., INK128) or vehicle control (DMSO) for a specified period (e.g., 48-72 hours)[1][6].
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals. Solubilize the crystals with a solubilization solution.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
-
Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis for mTOR Pathway Modulation
-
Cell Lysis: Treat cultured cancer cells with the mTOR inhibitor for the desired time and dose. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status[9].
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane[10].
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR, AKT, S6K, and 4E-BP1 overnight at 4°C[10].
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., PC-3, IMR32) into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice)[1][3].
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign mice to treatment and control groups[1].
-
Drug Administration: Administer the mTOR inhibitor (e.g., INK128) or vehicle control to the mice via a clinically relevant route, such as oral gavage, at a specified dose and schedule (e.g., daily)[1][3].
-
Tumor Monitoring: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, including weighing and immunohistochemistry or western blotting to assess target modulation in the tumor tissue[3].
-
Data Analysis: Compare the tumor growth rates between the treatment and control groups to evaluate the anti-tumor efficacy of the inhibitor.
Clinical Development and Outcomes
The translation of preclinical findings into clinical applications is the ultimate goal of drug development. Here is a summary of the clinical trial status and outcomes for the discussed dual mTOR inhibitors.
-
INK128 (Sapanisertib): Sapanisertib (B612132) has been evaluated in multiple Phase I and II clinical trials across a range of solid tumors and hematological malignancies[11][12][13][14][15]. In a Phase I study, the maximum tolerated dose (MTD) was determined for various dosing schedules[11]. Phase II studies have shown modest single-agent activity in some cancers, such as renal cell carcinoma and pancreatic neuroendocrine tumors, with stable disease being the most common response[12][14]. Combination therapies are also being explored[11][15]. Common adverse events include hyperglycemia, fatigue, and gastrointestinal toxicities[13].
-
OSI-027: A first-in-human Phase I trial of OSI-027 in patients with advanced solid tumors and lymphoma established the MTD for different schedules[16][17][18]. The study demonstrated dose-dependent inhibition of mTORC1/2 in peripheral blood mononuclear cells, but achieving sustained target inhibition in tumor biopsies required doses that were not well-tolerated due to toxicities such as fatigue, renal dysfunction, and cardiac events[16][19]. No objective responses by RECIST criteria were observed, although some patients experienced prolonged stable disease[16][19].
-
AZD8055: A Phase I study in patients with advanced solid tumors and lymphoma determined the MTD to be 90 mg twice daily[20][21]. The most common dose-limiting toxicities were reversible increases in liver transaminases[20]. While no objective responses were seen, several patients had stable disease for four months or longer[21]. Pharmacodynamic analyses confirmed target engagement in peripheral tissues[20].
-
CC-223: In a Phase I/II study involving patients with advanced solid tumors, non-Hodgkin lymphoma, or multiple myeloma, the MTD was established at 45 mg per day[22][23]. The most common grade 3 adverse events included hyperglycemia, fatigue, and rash[22]. Preliminary antitumor activity was observed, including one partial response in a breast cancer patient and stable disease in several other patients[22].
Conclusion
Dual mTOR inhibitors represent a significant advancement over first-generation rapalogs by targeting both mTORC1 and mTORC2. INK128 (sapanisertib) demonstrates potent and selective inhibition of mTOR with preclinical evidence of anti-tumor activity both in vitro and in vivo. Comparative analysis with other dual mTOR inhibitors such as OSI-027, AZD8055, and CC-223 reveals a class of compounds with similar mechanisms of action but with distinct pharmacological profiles and clinical outcomes. While single-agent efficacy in clinical trials has been modest for many of these inhibitors, ongoing research into combination strategies and patient selection based on biomarkers may unlock their full therapeutic potential. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the continued investigation and development of this important class of anti-cancer agents.
References
- 1. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mTOR ATP-competitive inhibitor INK128 inhibits neuroblastoma growth via blocking mTORC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AZD8055 [openinnovation.astrazeneca.com]
- 6. Sapanisertib | mTOR | PI3K | Autophagy | TargetMol [targetmol.com]
- 7. Initial Testing (Stage 1) of the mTOR Kinase Inhibitor AZD8055 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The preclinical evaluation of the dual mTORC1/2 inhibitor INK-128 as a potential anti-colorectal cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. Phase I Study of mTORC1/2 Inhibitor Sapanisertib (CB-228/TAK-228) in Combination with Metformin in Patients with mTOR/AKT/PI3K Pathway Alterations and Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase II study of sapanisertib (TAK-228) a mTORC1/2 inhibitor in rapalog-resistant advanced pancreatic neuroendocrine tumors (PNET): ECOG-ACRIN EA2161 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase 2 and pharmacological study of sapanisertib in patients with relapsed and/or refractory acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Portal [iro.uiowa.edu]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. A first in man, dose-finding study of the mTORC1/mTORC2 inhibitor OSI-027 in patients with advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. | BioWorld [bioworld.com]
- 18. A first in man, dose-finding study of the mTORC1/mTORC2 inhibitor OSI-027 in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. ascopubs.org [ascopubs.org]
- 21. Safety, tolerability, pharmacokinetics and pharmacodynamics of AZD8055 in advanced solid tumours and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A phase I dose-escalation study to assess safety, tolerability, pharmacokinetics, and preliminary efficacy of the dual mTORC1/mTORC2 kinase inhibitor CC-223 in patients with advanced solid tumors or multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. hra.nhs.uk [hra.nhs.uk]
A Head-to-Head Comparison: INK128 (Sapanisertib) vs. PI3K Inhibitors in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Navigating PI3K/mTOR Pathway Inhibition
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent driver of tumorigenesis. Consequently, it has become a major focus for targeted cancer therapy. This guide provides a head-to-head comparison of two key classes of inhibitors targeting this pathway: INK128 (sapanisertib), a dual mTORC1/mTORC2 inhibitor, and a range of phosphoinositide 3-kinase (PI3K) inhibitors, including pan-PI3K and isoform-selective agents. This comparison is based on available preclinical data to aid researchers in selecting the most appropriate tool for their specific research needs.
Mechanism of Action: Distinct Points of Intervention
INK128, also known as sapanisertib (B612132) or MLN0128, is a potent and selective ATP-competitive inhibitor of mTOR kinase, targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][3] This dual inhibition leads to the suppression of downstream signaling involved in protein synthesis, cell growth, and proliferation, as well as the feedback activation of AKT.[1][2]
PI3K inhibitors, on the other hand, act upstream of mTOR.[4] They are broadly categorized into:
-
Pan-PI3K inhibitors (e.g., buparlisib, copanlisib), which target all four Class I PI3K isoforms (α, β, γ, δ).[5]
-
Isoform-selective PI3K inhibitors (e.g., alpelisib (B612111) [α-selective], idelalisib (B1684644) [δ-selective]), which offer a more targeted approach.[5]
By blocking the conversion of PIP2 to PIP3, PI3K inhibitors prevent the activation of AKT and downstream effectors, including mTOR.[4]
References
- 1. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
Validating the Anti-Angiogenic Effects of MLN0128: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic effects of MLN0128 (sapanisertib) against other mTOR inhibitors, namely rapamycin (B549165) and everolimus. The data presented is compiled from various preclinical studies to offer a comprehensive overview of MLN0128's potential as an anti-angiogenic agent.
MLN0128 is a potent, orally bioavailable, ATP-competitive dual inhibitor of mTORC1 and mTORC2. This dual-inhibition mechanism is hypothesized to offer a more complete blockade of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and angiogenesis, compared to first-generation mTOR inhibitors (rapalogs) like rapamycin and everolimus, which primarily target mTORC1. This guide will delve into the experimental data supporting this hypothesis.
The mTOR Signaling Pathway in Angiogenesis
The mTOR signaling pathway is a central regulator of cellular processes that are hijacked by cancer cells to promote tumor growth and survival. A key aspect of this is the promotion of angiogenesis, the formation of new blood vessels, which is essential for supplying nutrients to a growing tumor. mTORC1, when activated, phosphorylates downstream effectors like S6K1 and 4EBP1, leading to increased protein synthesis of factors crucial for angiogenesis, including Hypoxia-Inducible Factor 1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).
First-generation mTOR inhibitors, such as rapamycin and everolimus, allosterically inhibit mTORC1. However, this can lead to a feedback activation of Akt via mTORC2, which can dampen the anti-tumor effect. MLN0128, by inhibiting both mTORC1 and mTORC2, is designed to prevent this feedback loop, leading to a more profound and sustained inhibition of the pathway and its pro-angiogenic outputs.
Caption: mTOR signaling pathway and points of inhibitor action.
Comparative Data on Anti-Angiogenic Effects
The following tables summarize the available quantitative data for MLN0128 and its comparators. It is important to note that the data has been collated from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
In Vitro Anti-Angiogenic Efficacy
| Compound | Assay | Cell Line | IC50 / Effect | Source |
| MLN0128 (Sapanisertib) | mTOR Kinase Inhibition | - | 1 nM | [1] |
| Cell Proliferation | HUVEC | 0.036 µM | [1] | |
| Everolimus (RAD001) | Cell Proliferation | HUVEC | 0.1 nM (potent inhibitor) | [2] |
| Cell Proliferation | TNBC cell lines | 0.7 nM to >200 nM | [3] | |
| Rapamycin | Cell Proliferation | HUVEC | 13,829 ± 681 nM | [4] |
| Tube Formation | HUVEC | 45% inhibition | [5] | |
| Tube Formation | HUVEC co-culture | 94% tube degradation | [5] |
In Vivo Anti-Angiogenic Efficacy
| Compound | Animal Model | Effect on Microvessel Density (MVD) | Source |
| MLN0128 (Sapanisertib) | Bladder cancer xenografts | Synergistic effect on inhibiting angiogenesis with TAK-117 | [6] |
| Everolimus (RAD001) | HNSCC xenografts | Significant reduction in MVD in HN31 and FaDu xenografts | [7][8] |
| HCC xenografts | Reduction in MVD | [9] | |
| Rapamycin | Infantile Hemangioma model | 60% inhibition of MVD | [10] |
| Melanoma xenograft | Decreased blood vessels in and around the tumor | [11] | |
| Rabbit hepatic xenograft | Reduced tumor neovascularization | [12] |
Effects on Angiogenic Factor Expression
| Compound | Target | Effect | Source | | :--- | :--- | :--- | | MLN0128 (Sapanisertib) | HIF-1α, VEGF | Inhibition of mTOR pathway leads to decreased HIF-1α and VEGF |[5] | | Everolimus (RAD001) | HIF-1α, VEGF | Downregulates STAT3/HIF-1α/VEGF pathway |[7][13] | | | VEGF | Reduction in VEGF expression |[9] | | Rapamycin | HIF-1α, VEGF | Reduces HIF-1α and VEGF expression |[14][15][16] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo angiogenesis assays are provided below.
Endothelial Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5 x 10³ cells/well in complete endothelial growth medium. Allow cells to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., MLN0128, rapamycin, everolimus) or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell proliferation by 50%).
Endothelial Cell Tube Formation Assay
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Suspension: Harvest HUVECs and resuspend them in basal medium containing the test compound at various concentrations.
-
Cell Seeding: Seed 1.5 x 10⁴ cells in 150 µL of the prepared cell suspension onto the solidified Matrigel.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Visualization and Quantification: Observe the formation of capillary-like structures (tubes) using an inverted microscope. Capture images and quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.
In Vivo Microvessel Density (MVD) Assessment
-
Tumor Xenograft Model: Establish tumor xenografts by subcutaneously injecting cancer cells into immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, treat the mice with the test compound or vehicle control according to the desired dosing schedule and route of administration.
-
Tumor Excision and Processing: At the end of the treatment period, excise the tumors, fix them in formalin, and embed them in paraffin.
-
Immunohistochemistry (IHC): Section the paraffin-embedded tumors and perform IHC staining for an endothelial cell marker, such as CD31.
-
Image Analysis and Quantification: Capture images of the stained tumor sections and quantify the MVD by counting the number of stained microvessels in several high-power fields. The results are typically expressed as the average number of microvessels per field.
Experimental Workflow for Anti-Angiogenesis Drug Validation
The following diagram illustrates a typical workflow for evaluating the anti-angiogenic properties of a compound like MLN0128.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-Angiogenic/Vascular Effects of the mTOR Inhibitor Everolimus Are Not Detectable by FDG/FLT-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of everolimus, a novel mTOR inhibitor, against basal‐like triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of paclitaxel and rapamycin individual and dual drug-loaded polymeric micelles in the angiogenic cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Randomized Phase II Trial of Sapanisertib ± TAK-117 vs. Everolimus in Patients With Advanced Renal Cell Carcinoma After VEGF-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. RAD001 (everolimus) inhibits tumour growth in xenograft models of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapamycin Suppresses Self-Renewal and Vasculogenic Potential of Stem Cells Isolated from Infantile Hemangioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapamycin suppresses angiogenesis and lymphangiogenesis in melanoma by downregulating VEGF-A/VEGFR-2 and VEGF-C/VEGFR-3 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arterial instillation of rapamycin in treatment of rabbit hepatic xenograft tumors and its effects on VEGF, iNOS, HIF-1α, Bcl-2, Bax expression and microvessel density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. mTORC1 drives HIF-1α and VEGF-A signalling via multiple mechanisms involving 4E-BP1, S6K1 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-angiogenic effect of rapamycin in mouse oxygen-induced retinopathy is mediated through suppression of HIF-1alpha/VEGF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapamycin Inhibits Proliferation of Hemangioma Endothelial Cells by Reducing HIF-1-Dependent Expression of VEGF - PMC [pmc.ncbi.nlm.nih.gov]
Sapanisertib's Efficacy in Rapamycin-Resistant Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sapanisertib's performance against other mTOR inhibitors in rapamycin-resistant cancer models. The following analysis is supported by experimental data to inform preclinical and clinical research decisions.
The mammalian target of rapamycin (B549165) (mTOR) is a crucial regulator of cell growth and proliferation, making it a prime target in oncology. First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs) like everolimus (B549166), allosterically inhibit mTOR Complex 1 (mTORC1). However, their efficacy is often limited by intrinsic or acquired resistance. This resistance can arise from several mechanisms, including incomplete mTORC1 inhibition and the activation of a pro-survival feedback loop involving AKT, which is regulated by mTOR Complex 2 (mTORC2).[1][2][3]
Sapanisertib (B612132) (TAK-228/MLN0128) is a second-generation, ATP-competitive dual mTORC1/mTORC2 inhibitor designed to overcome these limitations.[1][3][4] By inhibiting both mTOR complexes, Sapanisertib aims to provide a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, potentially offering a therapeutic advantage in rapamycin-resistant settings.[1][4] This guide evaluates the preclinical and clinical evidence for Sapanisertib's efficacy in such models, comparing it with the rapalog everolimus and other second-generation mTOR inhibitors.
Comparative Efficacy of mTOR Inhibitors in Preclinical Models
The following tables summarize the in vitro and in vivo efficacy of Sapanisertib compared to other mTOR inhibitors in various cancer models, including those with acquired resistance to rapamycin analogs.
In Vitro Anti-Proliferative Activity
| Compound | Cancer Type | Cell Line(s) | Key Findings | Reference(s) |
| Sapanisertib | Pediatric Low-Grade Glioma | RES 186, RES 259 | More effective as an antiproliferative agent compared to rapamycin. | [5] |
| Sapanisertib | Pancreatic Neuroendocrine Tumors (PNET) | Patient-Derived Xenograft (PDX) model | Caused tumor shrinkage in most everolimus-resistant tumors. | [1] |
| AZD2014 | Estrogen Receptor-Positive (ER+) Breast Cancer | HCC1428 parental and everolimus-resistant (eveR) cells | Effectively blocked proliferation in both parental and everolimus-resistant cells. | [6] |
| AZD2014 | Castration-Resistant Prostate Cancer (CRPC) | Docetaxel-sensitive and -resistant CRPC cells | Suppressed cell growth to a greater extent than rapamycin. | [7] |
| Dactolisib (BEZ235) | Various Cancers | Multiple cell lines | Inhibits both mTORC1 and mTORC2, showing efficacy in rapamycin-insensitive models. | [2][8] |
In Vivo Tumor Growth Inhibition
| Compound | Cancer Model | Dosing Schedule | Key Outcomes | Reference(s) |
| Sapanisertib | PNET Patient-Derived Xenograft (PDX) | Not specified | Strong inhibition of tumor growth and shrinkage in everolimus-resistant tumors. | [1] |
| AZD2014 | ER+ Breast Cancer Xenograft | Continuous or intermittent | Dose-dependent tumor growth inhibition. | [9] |
| Dactolisib (BEZ235) | Murine Tumor Models | 40-50 mg/kg | Effective treatment without adverse effects. | [8] |
Clinical Efficacy in Rapalog-Resistant Tumors
Clinical trials have investigated the efficacy of Sapanisertib in patients with tumors resistant to prior rapalog therapy. The results have been mixed, highlighting the complexity of translating preclinical success to clinical benefit.
| Trial Identifier | Patient Population | Key Findings | Reference(s) |
| ECOG-ACRIN EA2161 (NCT02893930) | Rapalog-resistant advanced Pancreatic Neuroendocrine Tumors (PNETs) | No objective responses were observed in the first stage of the trial, leading to its termination. The median Progression-Free Survival (PFS) was 5.19 months. | [1] |
| NCT03097328 | Refractory metastatic Renal Cell Carcinoma (mRCC), including rapalog-experienced patients | Minimal activity was observed, with an objective response rate of 5.3%. The median PFS was 2.5 months. | [4] |
| Randomized Phase II Trial (Advanced RCC) | Advanced Renal Cell Carcinoma (RCC) after VEGF-targeted therapy | Sapanisertib did not improve PFS compared to everolimus (median PFS 3.6 vs. 3.8 months). | [10][11] |
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
In Vitro Cell Proliferation Assay
-
Cell Lines: Cancer cell lines relevant to the study, including parental and drug-resistant variants.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the mTOR inhibitors (e.g., Sapanisertib, everolimus) for a specified duration (e.g., 72 hours).
-
Analysis: Cell viability is assessed using a colorimetric assay such as the sulforhodamine B (SRB) or MTT assay. The half-maximal inhibitory concentration (IC50) is calculated to determine the drug's potency.
Western Blot Analysis of mTOR Signaling
-
Sample Preparation: Cells are treated with mTOR inhibitors for a defined period, after which cell lysates are prepared.
-
Electrophoresis and Transfer: Proteins from the lysates are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against key proteins in the mTOR pathway (e.g., phospho-mTOR, phospho-AKT, phospho-S6K, phospho-4E-BP1) and corresponding total protein antibodies.
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. This allows for the visualization of changes in protein phosphorylation, indicating pathway inhibition.[8]
In Vivo Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered the mTOR inhibitor or vehicle control via a relevant route (e.g., oral gavage, intraperitoneal injection) according to a specified dosing schedule.[12]
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity.[12]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated for each treatment group.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mTOR signaling pathway and a typical experimental workflow for evaluating mTOR inhibitors.
Caption: Simplified mTOR signaling pathway showing inhibition points of Rapamycin and Sapanisertib.
Caption: General experimental workflow for evaluating mTOR inhibitors in rapamycin-resistant models.
Conclusion
Sapanisertib, as a dual mTORC1/mTORC2 inhibitor, demonstrates clear preclinical efficacy in overcoming some mechanisms of rapamycin resistance. In vitro and in vivo studies have shown its ability to inhibit the growth of rapamycin-resistant cancer cells and tumors.[1][5] However, the translation of this preclinical promise into significant clinical benefit for patients with rapalog-resistant tumors has been challenging, with several clinical trials showing limited efficacy.[1][4][10]
This discrepancy highlights the complexity of mTOR signaling and the multifactorial nature of drug resistance in cancer. While dual mTORC1/mTORC2 inhibition is a rational strategy to overcome rapamycin resistance, further research is needed to identify patient populations most likely to benefit from Sapanisertib and to explore combination therapies that may enhance its clinical activity. The data presented in this guide underscores the importance of robust preclinical evaluation while acknowledging the challenges of clinical translation in oncology drug development.
References
- 1. A phase II study of sapanisertib (TAK-228) a mTORC1/2 inhibitor in rapalog-resistant advanced pancreatic neuroendocrine tumors (PNET): ECOG-ACRIN EA2161 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase 1 Study of Sapanisertib (TAK-228) in East Asian Patients with Advanced Nonhematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomarker-Based Phase II Study of Sapanisertib (TAK-228): An mTORC1/2 Inhibitor in Patients With Refractory Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative and Antimigratory Effects of mTOR Inhibitors in Paediatric Low-grade Gliomas Models. A Comparison between Rapamycin and Sapanisertib [gavinpublishers.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Potent antitumour of the mTORC1/2 dual inhibitor AZD2014 in docetaxel‐sensitive and docetaxel‐resistant castration‐resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. AZD2014, an Inhibitor of mTORC1 and mTORC2, Is Highly Effective in ER+ Breast Cancer When Administered Using Intermittent or Continuous Schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomized Phase II Trial of Sapanisertib ± TAK-117 vs. Everolimus in Patients With Advanced Renal Cell Carcinoma After VEGF-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Iodine-128: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of radioactive materials are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Iodine-128 (I-128), a short-lived radioisotope. Adherence to these protocols is critical for protecting personnel and the environment.
Iodine-128 is a radioisotope with a very short half-life, which allows for a straightforward and safe disposal method known as "decay-in-storage." This process involves holding the radioactive waste in a secure and shielded location for a sufficient period until its radioactivity has decayed to background levels.
Radiological Data for Iodine-128
The following table summarizes the key radiological properties of Iodine-128, which are fundamental to its safe handling and disposal.
| Property | Value |
| Half-life | 24.99 minutes[1][2] |
| Primary Decay Mode | Beta minus (β-) emission (93.1%)[3] |
| Secondary Decay Mode | Positron emission (β+) / Electron Capture (6.9%)[3] |
| Primary Decay Product | Xenon-128 (128Xe)[3] |
| Secondary Decay Product | Tellurium-128 (128Te)[3] |
| Minimum Decay Period | 250 minutes (10 half-lives) |
Experimental Protocol: Decay-in-Storage for this compound
The primary method for the disposal of short-lived radioisotopes like this compound is decay-in-storage.[4][5][6] This procedure ensures that by the time of disposal, the material is no longer radioactive.
Materials:
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and disposable gloves.
-
Designated radioactive waste containers, properly labeled.
-
Shielding materials (e.g., lead bricks) as required by the activity level.
-
A calibrated radiation survey meter (e.g., a Geiger-Müller counter).
-
Radioactive waste disposal logbook.
Procedure:
-
Segregation of Waste:
-
Labeling and Storage:
-
Place the segregated this compound waste in a clearly labeled container. The label must include:
-
The radiation symbol.
-
The words "Caution, Radioactive Material."
-
The isotope: Iodine-128.
-
The date the waste was sealed.
-
The initial activity (if known).
-
The name of the responsible researcher.
-
-
Store the container in a designated and secure radioactive waste storage area.
-
The storage area should be shielded appropriately to maintain radiation levels as low as reasonably achievable (ALARA).[6][7]
-
-
Decay Period:
-
Post-Decay Survey:
-
Final Disposal:
-
If the survey confirms that the radioactivity has decayed to background levels, the waste can be disposed of as non-radioactive waste.
-
Before disposal, all radioactive labels must be defaced or removed from the container.[4][6][8]
-
Dispose of the waste in accordance with your institution's guidelines for chemical or biological waste, depending on the non-radioactive components of the waste.
-
-
Record Keeping:
-
Maintain a detailed log of all this compound waste disposals. The record should include:
-
The date of disposal.
-
The survey instrument used.
-
The background radiation level.
-
The radiation level at the surface of the waste container after decay.
-
The name of the individual who performed the survey and disposal.[6]
-
-
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Iodine-128 waste in a laboratory setting.
Caption: Logical workflow for the decay-in-storage disposal of Iodine-128.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of Iodine-128, minimizing risk and maintaining a high standard of laboratory safety. Always consult your institution's specific radiation safety manual and the U.S. Nuclear Regulatory Commission (NRC) regulations for any additional local requirements.[9][10][11]
References
- 1. Iodine-128 - isotopic data and properties [chemlin.org]
- 2. Nuclear Physics [ux1.eiu.edu]
- 3. Isotope data for iodine-128 in the Periodic Table [periodictable.com]
- 4. Decay-In-Storage Policy & Procedure | Environmental Health and Safety [ehs.weill.cornell.edu]
- 5. Radiation Safety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. scp.nrc.gov [scp.nrc.gov]
- 7. calstatela.edu [calstatela.edu]
- 8. Decay in storage - Radiation Safety - Grand Valley State University [gvsu.edu]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. nrc.gov [nrc.gov]
- 11. nrc.gov [nrc.gov]
Safeguarding Your Research: Essential Protocols for Handling Iodine-128
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when working with radioactive isotopes. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Iodine-128 (I-128), a radioisotope with a short half-life that demands meticulous handling. By adhering to these guidelines, you can minimize exposure risks and maintain a secure research environment.
Iodine-128 is a beta and gamma-emitting radionuclide with a half-life of approximately 25 minutes.[1][2] Its rapid decay to stable Xenon-128 necessitates efficient and safe handling protocols.[2][3] While specific guidelines for this compound are not as prevalent as for other iodine isotopes, the principles of radiation protection for similar isotopes like I-125 and I-131 provide a strong foundation for safe operational procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to prevent internal and external contamination. The following table summarizes the essential PPE for handling this compound, categorized by the level of protection required for different procedures.
| Protection Level | Required PPE | Typical Procedures |
| Standard Handling | - Double pair of disposable gloves- Lab coat- Safety glasses with side shields | - Handling sealed sources- Working with very low activities in a designated area |
| Moderate Risk | - All "Standard Handling" PPE- Lead-lined apron- Thyroid collar (lead)- Ring dosimeter | - Opening stock vials- Aliquoting solutions- Performing reactions with millicurie quantities |
| High Risk / Volatile Forms | - All "Moderate Risk" PPE- Full-face respirator with charcoal cartridge- Fume hood with a face velocity of 100-150 linear feet per minute | - Working with unsealed or volatile this compound- Procedures with a high risk of aerosolization |
Note: The selection of PPE should always be guided by a risk assessment specific to the experiment being conducted.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is essential for minimizing exposure and preventing the spread of contamination.
1. Preparation and Pre-Work Survey:
-
Designate a specific work area for handling this compound.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary materials and equipment before introducing the radioisotope.
-
Perform a background radiation survey of the work area with a Geiger-Müller (GM) survey meter.
2. Handling the Radioisotope:
-
Always use forceps or remote handling tools to manipulate vials and other contaminated items to increase distance.
-
Work within a fume hood when handling solutions that may become volatile.[4]
-
Keep containers with this compound shielded with lead bricks or other appropriate shielding materials.
-
Clearly label all containers with the isotope, activity, and date.
3. Post-Procedure and Decontamination:
-
Monitor hands and clothing for contamination frequently during and after the procedure.
-
If contamination is found on gloves, remove and dispose of them immediately in the designated radioactive waste container.
-
After completing the work, perform a thorough survey of the work area, equipment, and yourself.
-
Decontaminate any areas or equipment found to be contaminated using a suitable decontamination solution.
Disposal Plan: Managing this compound Waste
Due to its short half-life, the primary disposal strategy for this compound is decay-in-storage .
Waste Segregation and Storage:
-
Segregate this compound waste from other radioactive and non-radioactive waste streams.
-
Collect solid waste (e.g., gloves, absorbent paper) in clearly labeled, shielded containers.
-
Collect liquid waste in labeled, sealed, and shielded containers. Do not mix with other radioactive liquids unless approved by the Radiation Safety Officer (RSO).
-
Store the waste in a designated and secure radioactive waste storage area.
Decay and Disposal:
-
Hold the waste for at least 10 half-lives (approximately 250 minutes or about 4.2 hours) to allow for sufficient decay.
-
After the decay period, monitor the waste container with a GM survey meter to ensure it is at background level.
-
If at background, the waste can be disposed of as non-radioactive waste, with all radioactive labels removed or defaced.
-
Maintain meticulous records of all radioactive waste, including the isotope, initial activity, storage date, and disposal date.
Experimental Workflow for Safe this compound Handling
The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
